Product packaging for HO-PEG11-OH(Cat. No.:CAS No. 6809-70-7)

HO-PEG11-OH

カタログ番号: B1679187
CAS番号: 6809-70-7
分子量: 502.6 g/mol
InChIキー: PSVXZQVXSXSQRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Undecaethylene Glycol (CAS 6809-70-7) is a high-purity, fully characterized polyethylene glycol (PEG) compound with the molecular formula C₂₂H₄₆O₁₂ and an average molecular weight of 502.59 g/mol . This well-defined linear diol serves as a critical Reference Standard in the pharmaceutical industry, ensuring traceability and compliance with stringent pharmacopeial guidelines (USP/EP) . Its primary research value lies in analytical method development (AMV), validation, and Quality Control (QC) applications during both the synthesis and formulation stages of Active Pharmaceutical Ingredient (API) and drug product development . As a member of the PEG family, it is characterized by its low toxicity and high biocompatibility, making it a versatile building block in non-clinical research . The compound is supplied with certified documentation to guarantee its quality and consistency for precise and reliable laboratory results. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H46O12 B1679187 HO-PEG11-OH CAS No. 6809-70-7

特性

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O12/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h23-24H,1-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVXZQVXSXSQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218291
Record name Undecaethylene glycol
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Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6809-70-7
Record name Undecaethylene glycol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6809-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15,18,21,24,27,30-Decaoxadotriacontane-1,32-diol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecaethylene glycol
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Record name 3,6,9,12,15,18,21,24,27,30-decaoxadotriacontane-1,32-diol
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Foundational & Exploratory

The Versatility of HO-PEG11-OH in Molecular Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

HO-PEG11-OH, a homobifunctional polyethylene glycol (PEG) linker with eleven ethylene glycol units and terminal hydroxyl groups, serves as a critical tool in modern molecular biology and drug development. Its principal application lies in the process of PEGylation—the covalent attachment of PEG chains to molecules such as proteins, peptides, nanoparticles, and surfaces. This modification imparts a range of desirable physicochemical properties, leading to enhanced therapeutic efficacy, improved biocompatibility, and novel diagnostic capabilities. This in-depth guide explores the core uses of this compound, detailing its applications, the experimental protocols for its use, and the quantitative impact of its conjugation.

Core Applications in Molecular Biology

The utility of this compound stems from the fundamental advantages conferred by the PEGylation process. The attachment of the hydrophilic and flexible PEG chain can significantly alter the properties of the conjugated molecule.[1]

  • Bioconjugation and Drug Delivery: this compound is extensively used to link therapeutic proteins, peptides, or small molecules. This conjugation can increase the hydrodynamic size of the molecule, which in turn reduces renal clearance and prolongs its circulation half-life in the bloodstream.[1][2] Furthermore, the PEG chain can shield the conjugated molecule from proteolytic enzymes and the immune system, leading to enhanced stability and reduced immunogenicity.[1][3] These attributes are paramount in developing long-acting therapeutics.

  • Surface Modification: The hydroxyl groups of this compound can be activated to react with and coat surfaces of medical devices, nanoparticles, and drug delivery systems.[4] This PEGylated surface creates a hydrated layer that can resist non-specific protein adsorption and cell adhesion.[5][6] This "stealth" property is crucial for improving the biocompatibility of implants and enhancing the systemic circulation time of nanocarriers by preventing their rapid uptake by the mononuclear phagocyte system.[7]

  • Diagnostic Tools: As a flexible linker, this compound can be used to conjugate molecules in diagnostic assays. For instance, it can be used to attach antibodies or other targeting ligands to reporter molecules or surfaces in immunoassays, ensuring spatial separation and minimizing steric hindrance.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective application.

PropertyValueReference
Synonym Undecaethylene Glycol[8]
CAS Number 6809-70-7[8]
Molecular Formula C22H46O12
Molecular Weight 502.6 g/mol [8]

Quantitative Impact of PEGylation

The conjugation of PEG chains to therapeutic molecules and surfaces results in quantifiable changes to their properties. The following table summarizes the general effects observed with PEGylation. The exact impact will vary depending on the specific molecule, the degree of PEGylation, and the size of the PEG chain used.

ParameterEffect of PEGylationReferences
Circulation Half-Life Increased due to larger hydrodynamic size, leading to reduced renal filtration.[1][2]
Proteolytic Stability Enhanced as the PEG chain sterically hinders the approach of proteolytic enzymes.[1][9]
Immunogenicity Reduced by masking antigenic epitopes from recognition by the immune system.[1][3]
Solubility Increased for hydrophobic molecules due to the hydrophilic nature of the PEG polymer.[1][10]
In Vitro Biological Activity Often decreased due to steric hindrance at the binding site, but this is frequently offset by improved in vivo pharmacokinetics.[11]
Protein Adsorption (on surfaces) Significantly reduced, with higher PEG grafting densities leading to greater protein repellence.[5][6][7]
Cell Adhesion (on surfaces) Reduced as a consequence of decreased protein adsorption, a prerequisite for cell attachment.[4]

Experimental Protocols

The terminal hydroxyl groups of this compound are not sufficiently reactive for direct conjugation to most biomolecules. Therefore, an activation step is required. Below are detailed protocols for the activation of this compound and its subsequent conjugation to proteins.

Activation of this compound

Two common methods for activating the hydroxyl groups of this compound are tresylation and conversion to an N-hydroxysuccinimide (NHS) ester.

Protocol 1: Activation with Tresyl Chloride

This protocol renders the hydroxyl groups highly reactive towards primary amines.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Tresyl chloride

  • Cold diethyl ether

  • Inert atmosphere (Argon or Nitrogen)

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution with stirring.

  • Slowly add a 2.5 molar excess of tresyl chloride (relative to hydroxyl groups) dropwise to the reaction mixture.[12]

  • Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.[12]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.[12]

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the product under vacuum.

Protocol 2: Activation to an NHS-Ester via EDC/NHS Chemistry

This two-step protocol first oxidizes the terminal hydroxyl groups to carboxylic acids, which are then activated to NHS esters.

Step A: Oxidation of Hydroxyl Groups to Carboxylic Acids This step should be performed with caution as Jones reagent is highly corrosive and toxic.

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Acetone

Procedure:

  • Dissolve this compound in acetone.

  • Cool the solution in an ice bath.

  • Slowly add Jones Reagent dropwise until a persistent orange color is observed.

  • Allow the reaction to stir for 4-6 hours at room temperature.

  • Quench the reaction by adding isopropanol until the solution turns green.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the dicarboxylic acid PEG product with an organic solvent (e.g., DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step B: NHS-Ester Activation

Materials:

  • Dicarboxylic acid PEG (from Step A)

  • Anhydrous Dichloromethane (DCM)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Cold diethyl ether

Procedure:

  • Dissolve the dicarboxylic acid PEG (1 equivalent) in anhydrous DCM.

  • Add NHS (2.2 equivalents) to the solution.[13]

  • Add EDC (2.2 equivalents) to the reaction mixture.[13]

  • Stir the reaction at room temperature for 2-4 hours under an inert atmosphere.[13]

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with ice-cold water and a 5% aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Precipitate the NHS-activated PEG by adding the concentrated solution to cold diethyl ether.[13]

  • Collect the precipitate by filtration and dry under vacuum.

Conjugation of Activated this compound to a Protein

This protocol describes the conjugation of the activated PEG to primary amines (e.g., lysine residues) on a target protein.

Materials:

  • Activated this compound (Tresyl-PEG or NHS-PEG)

  • Target protein in a suitable buffer (e.g., PBS, pH 7.4-8.0, amine-free)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Dissolve the activated this compound in the protein solution. A starting molar excess of 20:1 (PEG:protein) is recommended, but the optimal ratio should be determined empirically.[12]

  • Gently mix the solution and incubate at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.[13]

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to hydrolyze any unreacted activated PEG.[12]

  • Incubate for an additional 30 minutes.

  • Purify the PEG-protein conjugate from unreacted PEG and byproducts using a suitable method such as size-exclusion chromatography (SEC).[12]

Visualizing Workflows and Concepts

To further elucidate the processes and concepts described, the following diagrams are provided in the DOT language for use with Graphviz.

G Activation of this compound and Conjugation to Protein cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification This compound This compound Activated PEG Tresyl-PEG11-Tresyl or NHS-PEG11-NHS This compound->Activated PEG Activation Activation Reagent Tresyl Chloride or EDC/NHS Activation Reagent->Activated PEG PEGylated Protein PEGylated Protein Activated PEG->PEGylated Protein Conjugation Protein Protein Protein->PEGylated Protein Purified PEGylated Protein Purified PEGylated Protein PEGylated Protein->Purified PEGylated Protein SEC

Caption: Experimental workflow for the activation of this compound and its subsequent conjugation to a protein.

G Effect of PEGylation on Receptor-Ligand Interaction cluster_unmodified Unmodified Ligand cluster_pegylated PEGylated Ligand Ligand Ligand Receptor Receptor Ligand->Receptor Binding Signaling Signaling Receptor->Signaling Activation PEGylated Ligand Ligand-PEG Receptor2 Receptor PEGylated Ligand->Receptor2 Steric Hindrance (Reduced Binding) Modulated Signaling Modulated Signaling Receptor2->Modulated Signaling Modulated Activation

Caption: Logical diagram illustrating how PEGylation can modulate receptor-ligand interactions through steric hindrance.

Characterization of this compound Modified Surfaces

When this compound is used to modify surfaces, it is crucial to characterize the resulting PEGylated surface to confirm successful grafting and to understand its properties.

Contact Angle Goniometry: This technique measures the contact angle of a water droplet on a surface, providing an indication of its hydrophilicity. A successful PEGylation will result in a more hydrophilic surface, characterized by a decrease in the water contact angle.[14]

Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the surface at the nanoscale. A uniform PEG coating will typically result in a smoother surface morphology compared to the unmodified substrate.[15]

By leveraging the unique properties of this compound, researchers and drug developers can significantly enhance the performance of therapeutic molecules and biomaterials, paving the way for more effective and safer biomedical applications.

References

An In-depth Technical Guide to HO-PEG11-OH for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the basic properties, applications, and relevant experimental considerations for HO-PEG11-OH (undecaethylene glycol), tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a discrete polyethylene glycol (dPEG®) molecule characterized by a chain of eleven ethylene glycol units terminated with hydroxyl groups at both ends. This well-defined structure offers greater homogeneity compared to polydisperse PEG polymers, which is a significant advantage in applications requiring high purity and batch-to-batch consistency.

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are based on extrapolations from similar PEG compounds or information from safety data sheets, which may not always reflect precise experimental determination.

PropertyValueSource/Comment
Synonyms Undecaethylene glycol, 3,6,9,12,15,18,21,24,27,30-Decaoxadotriacontane-1,32-diol[1][2]
CAS Number 6809-70-7[1][2][3]
Molecular Formula C₂₂H₄₆O₁₂[2][3]
Molecular Weight 502.59 g/mol [2][3]
Appearance Colorless, viscous liquid or low melting solid[1]
Melting Point 571 °C (1059.8 °F)[2] - Note: This value from an SDS may represent a decomposition temperature rather than a true melting point.
Boiling Point No data available[2]
Density No data available
Flash Point 299 °C (570.2 °F)[2]
Solubility Soluble in water and many organic solvents.[1]
Purity Typically >97%[1]
Safety and Handling

This compound is generally considered to be of low toxicity.[2] However, as with any chemical reagent, it should be handled in accordance with good laboratory practice. Key safety and handling recommendations are summarized below.

AspectRecommendation
Personal Protective Equipment Wear safety glasses with side shields, protective gloves, and a lab coat.
Handling Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Ensure adequate ventilation.
Storage Keep container tightly closed in a dry and well-ventilated place.
In case of contact Eyes: Rinse cautiously with water for several minutes. Skin: Wash with soap and water.

Applications in Research and Drug Development

The bifunctional nature of this compound, with a hydroxyl group at each end of its hydrophilic chain, makes it a versatile tool in bioconjugation, drug delivery, and materials science.

Linker for PROTACs and Antibody-Drug Conjugates (ADCs)

This compound is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][4] The PEG chain enhances the solubility and pharmacokinetic properties of these complex molecules. In PROTACs, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.[5][][7][8][9][10]

Surface Modification of Biomaterials and Nanoparticles

The hydrophilic nature of the PEG chain in this compound is utilized to modify the surfaces of biomaterials and nanoparticles.[11] This "PEGylation" process can reduce non-specific protein adsorption, minimize immune responses, and improve the biocompatibility of implanted devices and drug delivery vehicles.[12][13][14][15][16][17][18]

Component in Hydrogel Formation

The terminal hydroxyl groups of this compound can be functionalized to participate in cross-linking reactions to form hydrogels. These hydrogels have applications in tissue engineering, controlled drug release, and as scaffolds for cell culture.[19][20][21]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound. Note that these are generalized protocols and may require optimization for specific applications.

General Protocol for Bioconjugation (Activation of Hydroxyl Groups)

The terminal hydroxyl groups of this compound are not inherently reactive towards common functional groups on biomolecules. Therefore, an activation step is required. A common method is activation with tresyl chloride to make the PEG reactive towards primary amines.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold diethyl ether

  • Protein or other biomolecule with primary amines

  • Reaction buffer (e.g., phosphate buffer, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0°C in an ice bath.

    • Add anhydrous pyridine to the solution.

    • Slowly add tresyl chloride (typically a 2.5-fold molar excess over hydroxyl groups).

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 1.5 hours.

    • Monitor the reaction by a suitable method (e.g., TLC).

    • Precipitate the activated PEG by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

  • Conjugation to Protein:

    • Dissolve the protein in the reaction buffer.

    • Add the activated this compound to the protein solution (a molar excess of PEG is typically used).

    • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.

    • Monitor the conjugation reaction using SDS-PAGE, looking for a shift in the molecular weight of the protein.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution.

    • Purify the PEGylated protein using size-exclusion chromatography to remove unreacted PEG and other reagents.[22]

General Protocol for Surface Modification of a Silica-Based Material

This protocol describes the grafting of this compound onto a silica surface to improve its biocompatibility.

Materials:

  • Silica substrates (e.g., glass slides, silicon wafers)

  • Acetone, Ethanol, Deionized (DI) water

  • Plasma cleaner

  • This compound

  • Anhydrous toluene or DMF

  • Goniometer for contact angle measurement

Procedure:

  • Substrate Cleaning:

    • Sonicate the silica substrates in acetone, ethanol, and DI water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen or argon.

  • Surface Activation:

    • Place the cleaned substrates in a plasma cleaner and expose them to a water plasma to generate surface silanol (Si-OH) groups.

  • PEG Grafting:

    • Prepare a solution of this compound in anhydrous toluene or DMF.

    • Immerse the activated substrates in the PEG solution and incubate at an elevated temperature (e.g., 60-80°C) for several hours to overnight.

  • Washing and Characterization:

    • Rinse the substrates thoroughly with the solvent used for grafting, followed by ethanol and DI water to remove any non-covalently bound PEG.

    • Dry the substrates with a stream of nitrogen.

    • Characterize the surface modification by measuring the water contact angle. A decrease in contact angle indicates a more hydrophilic surface, consistent with successful PEGylation.[23]

Visualizing Key Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate important concepts related to the application of this compound.

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the mechanism of action for a PROTAC, where a PEG linker like this compound plays a crucial role in bringing together the target protein and an E3 ligase.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (Target) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Releases

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation

This diagram outlines a typical workflow for the development of a PROTAC, a process where this compound can be used as the linker.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Ligand_Synthesis 1. Synthesize/Obtain Target & E3 Ligands Linker_Activation 2. Activate Linker (e.g., this compound) Ligand_Synthesis->Linker_Activation Conjugation 3. Conjugate Ligands with Linker Linker_Activation->Conjugation Purification 4. Purify PROTAC Conjugation->Purification Binding_Assay 5. Ternary Complex Formation Assay Purification->Binding_Assay Characterized PROTAC Degradation_Assay 6. In Vitro Protein Degradation Assay Binding_Assay->Degradation_Assay Cellular_Activity 7. Cellular Potency & Selectivity Assays Degradation_Assay->Cellular_Activity PK_PD 8. In Vivo Pharmacokinetics & Pharmacodynamics Cellular_Activity->PK_PD

A typical workflow for the design and evaluation of PROTACs.
Logical Flow of PEGylation for Improved Biocompatibility

This diagram illustrates the logical relationship of how surface modification with a PEG linker like this compound leads to improved biocompatibility.

Biocompatibility_Flow Start Biomaterial Surface PEGylation Surface Grafting with HO-PEG-OH Start->PEGylation Hydrophilic_Layer Formation of a Hydrated, Flexible PEG Layer PEGylation->Hydrophilic_Layer Steric_Hindrance Steric Hindrance Hydrophilic_Layer->Steric_Hindrance Reduced_Protein_Adsorption Reduced Non-specific Protein Adsorption Steric_Hindrance->Reduced_Protein_Adsorption Reduced_Cell_Adhesion Reduced Cell Adhesion and Platelet Activation Reduced_Protein_Adsorption->Reduced_Cell_Adhesion Reduced_Immune_Response Reduced Immune System Recognition (Opsonization) Reduced_Protein_Adsorption->Reduced_Immune_Response Improved_Biocompatibility Improved Biocompatibility Reduced_Cell_Adhesion->Improved_Biocompatibility Reduced_Immune_Response->Improved_Biocompatibility

Logical flow of PEGylation for improved biocompatibility.

References

An In-Depth Technical Guide to the Function of Homobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of homobifunctional polyethylene glycol (PEG) linkers, detailing their chemical properties, mechanisms of action, and diverse applications in modern research and drug development. It is designed to be a practical resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid in the design and execution of experiments involving these versatile crosslinking agents.

Core Concepts of Homobifunctional PEG Linkers

Homobifunctional PEG linkers are chemical crosslinking reagents characterized by a central hydrophilic polyethylene glycol (PEG) chain with identical reactive functional groups at both ends.[1][2][3] The general structure can be represented as X-PEG-X, where 'X' is a reactive moiety and 'PEG' is the polyethylene glycol spacer.[2][3]

The PEG component of the linker imparts several advantageous properties, including increased water solubility, biocompatibility, and reduced immunogenicity of the resulting conjugate.[4][5] The flexible nature of the PEG chain also allows for a defined spatial separation between the conjugated molecules.[6] These characteristics make homobifunctional PEG linkers ideal for a wide range of applications, from fundamental protein research to the development of novel therapeutics and diagnostics.[3][7]

A key feature of these linkers is their monodispersity, meaning they have a discrete and well-defined molecular weight and chain length.[2] This ensures batch-to-batch consistency and precise control over the crosslinking distance, which is a critical factor in applications such as the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[]

Common Reactive Groups and Their Targets

The versatility of homobifunctional PEG linkers stems from the variety of available reactive end groups, each targeting specific functional groups on biomolecules. The choice of reactive group is dictated by the target molecule and the desired chemical reaction.

Reactive GroupTarget Functional GroupResulting BondKey Features
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)AmideHigh reactivity and specificity towards primary amines found in lysine residues and the N-terminus of proteins.[9]
Maleimide Thiols/Sulfhydryls (-SH)ThioetherHighly specific reaction with thiol groups of cysteine residues, forming a stable covalent bond.[][10]
Carboxyl (-COOH) Primary Amines (-NH₂)AmideRequires activation with carbodiimides (e.g., EDC) to react with primary amines.
Amine (-NH₂) Carboxyl (-COOH)AmideCan be coupled to carboxyl groups using carbodiimide chemistry.
Alkyne/Azide Azide/AlkyneTriazoleUsed in "click chemistry" for highly efficient and specific bioconjugation.
Aldehyde/Hydrazide Hydrazide/AldehydeHydrazoneForms a stable bond under specific pH conditions.

Key Applications of Homobifunctional PEG Linkers

Protein Crosslinking and Structural Analysis

Homobifunctional PEG linkers are extensively used to study protein-protein interactions and protein quaternary structure. By covalently linking interacting proteins, these linkers allow for the stabilization and subsequent identification of protein complexes using techniques like SDS-PAGE and mass spectrometry.[11] The defined length of the PEG spacer can also be used as a "molecular ruler" to provide distance constraints for structural modeling of proteins and protein complexes.[12]

Antibody-Drug Conjugates (ADCs)

In the field of oncology, homobifunctional PEG linkers play a crucial role in the construction of ADCs.[] They can be used to link cytotoxic drugs to monoclonal antibodies, creating targeted therapeutic agents. The PEG component enhances the solubility and stability of the ADC, and can influence its pharmacokinetic profile.[13] Maleimide-terminated PEG linkers are commonly used to conjugate drugs to the cysteine residues of antibodies.[][10]

Nanoparticle Surface Modification

The surface of nanoparticles can be functionalized with homobifunctional PEG linkers to improve their biocompatibility and circulation time in vivo.[7][14] The PEG layer creates a hydrophilic shield that reduces non-specific protein adsorption and uptake by the reticuloendothelial system. The terminal functional groups can then be used to attach targeting ligands, such as antibodies or peptides, to direct the nanoparticles to specific cells or tissues.[14]

Hydrogel Formation for 3D Cell Culture

Homobifunctional PEG linkers are fundamental components in the formation of hydrogels for three-dimensional (3D) cell culture and tissue engineering.[15][16][17] By crosslinking with multi-arm PEG precursors or other polymers, they form a porous, hydrated network that mimics the extracellular matrix. The properties of the hydrogel, such as stiffness and degradability, can be tuned by varying the length and concentration of the PEG linker.[15]

Experimental Protocols

General Protocol for Protein Crosslinking using NHS-PEG-NHS

This protocol provides a general guideline for crosslinking two proteins (Protein A and Protein B) that are known to interact.

Materials:

  • NHS-PEG-NHS linker

  • Protein A and Protein B in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Anhydrous DMSO

  • SDS-PAGE analysis equipment

  • Mass spectrometer (for identification of crosslinked peptides)

Procedure:

  • Prepare Stock Solution of NHS-PEG-NHS: Dissolve the NHS-PEG-NHS linker in anhydrous DMSO to a final concentration of 10-25 mM. This should be prepared fresh before each use.[9][18]

  • Prepare Protein Mixture: Mix Protein A and Protein B in an amine-free buffer at the desired molar ratio. The final protein concentration typically ranges from 1-10 mg/mL.

  • Crosslinking Reaction: Add the NHS-PEG-NHS stock solution to the protein mixture to achieve a final molar excess of the crosslinker (typically 20- to 50-fold over the protein).[18]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[9][18]

  • Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[19]

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight crosslinked complex.

    • For identification of crosslinked sites, the protein band corresponding to the complex can be excised, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.[20]

General Protocol for Thiol-Thiol Crosslinking using Maleimide-PEG-Maleimide

This protocol outlines the crosslinking of two proteins containing free thiol groups.

Materials:

  • Maleimide-PEG-Maleimide linker

  • Thiol-containing proteins in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Reducing agent (e.g., DTT or TCEP), if disulfide bonds need to be reduced.

  • Quenching solution (e.g., a solution containing a free thiol like cysteine or β-mercaptoethanol)

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) system for purification.

Procedure:

  • Prepare Protein Solution: Dissolve the thiol-containing proteins in a degassed buffer at pH 6.5-7.5. If necessary, reduce any existing disulfide bonds with a suitable reducing agent and subsequently remove the reducing agent by dialysis or a desalting column.

  • Prepare Stock Solution of Maleimide-PEG-Maleimide: Dissolve the Maleimide-PEG-Maleimide linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Crosslinking Reaction: Add the Maleimide-PEG-Maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker over the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quench Reaction: Add a quenching solution containing a free thiol to react with any unreacted maleimide groups.

  • Purification and Analysis: Purify the crosslinked product from unreacted components using size-exclusion chromatography. Analyze the fractions by SDS-PAGE and other relevant techniques.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for common homobifunctional PEG linkers. The exact values can vary depending on the specific experimental conditions.

Table 1: Common Homobifunctional PEG Linkers and Their Properties

Linker TypeReactive GroupTargetSpacer Arm Length (Å)Molecular Weight (Da)
NHS-PEGn-NHSN-HydroxysuccinimidePrimary AminesVaries with 'n'Varies with 'n'
Mal-PEGn-MalMaleimideThiolsVaries with 'n'Varies with 'n'
HOOC-PEGn-COOHCarboxylPrimary AminesVaries with 'n'Varies with 'n'
H₂N-PEGn-NH₂AmineCarboxylsVaries with 'n'Varies with 'n'

Note: 'n' represents the number of ethylene glycol units.

Table 2: Typical Reaction Conditions and Molar Excess

Reactive GrouppH RangeRecommended Molar Excess (Linker:Protein)Incubation TimeIncubation Temperature
NHS Ester7.2 - 8.520 - 50 fold30 - 120 min4 - 25 °C
Maleimide6.5 - 7.510 - 20 fold60 - 240 min4 - 25 °C

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate common experimental workflows and logical relationships involving homobifunctional PEG linkers.

experimental_workflow_protein_crosslinking cluster_preparation Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis Protein_A Protein A Mix_Proteins Mix Proteins (Amine-free buffer) Protein_A->Mix_Proteins Protein_B Protein B Protein_B->Mix_Proteins Add_Linker Add NHS-PEG-NHS (DMSO stock) Mix_Proteins->Add_Linker Incubate Incubate (RT or 4°C) Add_Linker->Incubate Quench Quench Reaction (Tris buffer) Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Mass_Spec Mass Spectrometry (for site identification) SDS_PAGE->Mass_Spec

Caption: Workflow for protein-protein interaction analysis using an NHS-ester PEG linker.

logical_relationship_hydrogel_formation cluster_components Hydrogel Components cluster_process Formation Process cluster_result Resulting Hydrogel cluster_properties Tunable Properties Multi_Arm_PEG Multi-Arm PEG (e.g., 4-arm PEG-Thiol) Crosslinking Crosslinking Reaction (e.g., Michael Addition or Photopolymerization) Multi_Arm_PEG->Crosslinking Homobifunctional_Linker Homobifunctional PEG Linker (e.g., PEG-diacrylate) Homobifunctional_Linker->Crosslinking Hydrogel 3D Hydrogel Network Crosslinking->Hydrogel Stiffness Stiffness Hydrogel->Stiffness Porosity Porosity Hydrogel->Porosity Degradability Degradability Hydrogel->Degradability

Caption: Logical relationship of components in PEG hydrogel formation for 3D cell culture.

Conclusion

Homobifunctional PEG linkers are indispensable tools in modern bioconjugation, drug delivery, and biomaterials science. Their unique combination of a hydrophilic, flexible PEG spacer and a variety of reactive end groups allows for precise and controlled crosslinking of biomolecules. This guide has provided a foundational understanding of their function, key applications, and practical experimental considerations. For successful implementation, researchers should carefully consider the choice of reactive groups, the length of the PEG spacer, and optimize reaction conditions for their specific application. As research continues to advance, the versatility of homobifunctional PEG linkers will undoubtedly contribute to further innovations in medicine and biotechnology.

References

A Technical Guide to HO-PEG11-OH for Academic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on HO-PEG11-OH (Undecaethylene Glycol), a discrete polyethylene glycol (PEG) linker, for academic and research applications. This document outlines supplier information, key technical data, experimental protocols for its application in Proteolysis Targeting Chimera (PROTAC) synthesis, and the underlying biological pathways.

Supplier and Specification Overview

This compound is a valuable tool in bioconjugation, drug delivery, and nanotechnology. Several suppliers offer this reagent for research purposes. The following table summarizes key quantitative data from various suppliers to facilitate comparison.

SupplierCAS NumberMolecular Weight ( g/mol )PurityStorage Conditions
PurePEG 6809-70-7502.6High Purity-20°C
CP Lab Safety 6809-70-7502.59≥ 97%-18°C for long term
Biopharma PEG 6809-70-7502.6≥ 95%Store at -5°C, keep dry
BroadPharm Not Specified516.6 (for m-PEG11-OH)98%-20°C
MedKoo Biosciences 2168540-65-4 (for m-PEG11-OH)516.63Not Specified-20°C for long term

Note on Polydispersity Index (PDI): As a discrete PEG linker, this compound is synthesized with a precise number of ethylene glycol units. Therefore, the theoretical Polydispersity Index (PDI) is 1.0, indicating a monodisperse sample with uniform chain length. This is a critical attribute for applications requiring high homogeneity, such as in the synthesis of well-defined drug conjugates.

Experimental Protocol: Synthesis of a VHL-Recruiting STING PROTAC

This section provides a detailed methodology for the synthesis of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the STING protein by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This protocol is adapted from methodologies used for creating PROTACs with varying PEG linker lengths and can be specifically applied using this compound.[1][2]

Materials:
  • This compound

  • STING agonist (e.g., diABZI derivative with a suitable functional group for linker attachment)

  • VHL ligand (e.g., VH032-amine)[1]

  • Activating agents for hydroxyl groups (e.g., mesyl chloride, tosyl chloride)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

  • Analytical instruments (e.g., LC-MS, NMR)

Experimental Workflow:

The synthesis of the PROTAC is a multi-step process involving the functionalization of the PEG linker and sequential coupling with the STING agonist and the VHL ligand.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: First Coupling Reaction cluster_2 Step 3: Second Coupling Reaction cluster_3 Step 4: Purification and Analysis A This compound B Activation of one hydroxyl group (e.g., mesylation) A->B C Activated PEG11-Linker E Couple STING Agonist to Linker C->E D STING Agonist D->E F STING-Linker-OH G Activation of remaining hydroxyl group F->G I Couple VHL Ligand G->I H VHL Ligand H->I J Crude PROTAC K Purification (HPLC) J->K L Characterization (LC-MS, NMR) K->L

A generalized workflow for the synthesis of a PROTAC using a this compound linker.
Detailed Methodology:

  • Activation of this compound:

    • Dissolve this compound in an anhydrous solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add a suitable base (e.g., triethylamine or DIPEA).

    • Slowly add one equivalent of an activating agent (e.g., mesyl chloride or tosyl chloride) to selectively functionalize one hydroxyl group.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction and purify the mono-activated PEG11 linker.

  • Coupling of the STING Agonist:

    • Dissolve the mono-activated PEG11 linker and the STING agonist in an anhydrous solvent like dimethylformamide (DMF).

    • Add a suitable base to facilitate the coupling reaction.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting STING-Linker-OH conjugate using column chromatography.

  • Activation and Coupling of the VHL Ligand:

    • Activate the remaining hydroxyl group of the STING-Linker-OH conjugate using a similar procedure as in step 1.

    • Dissolve the activated STING-Linker and the VHL ligand (e.g., VH032-amine) in an appropriate solvent.[1]

    • Add coupling reagents such as HATU and DIPEA to facilitate the amide bond formation.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Final Purification and Characterization:

    • Once the reaction is complete, purify the final PROTAC molecule by preparative high-performance liquid chromatography (HPLC).

    • Characterize the purified PROTAC to confirm its identity and purity using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathway: PROTAC-Mediated STING Degradation

The synthesized PROTAC functions by inducing the proximity of the STING protein to the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of STING by the proteasome.[1][2][3] This mechanism effectively downregulates the STING signaling pathway, which is a key component of the innate immune system.

cluster_PROTAC PROTAC Action cluster_Degradation Ubiquitin-Proteasome System cluster_Pathway Downstream Signaling PROTAC STING-PEG11-VHL PROTAC Ternary_Complex Ternary Complex (STING-PROTAC-VHL) PROTAC->Ternary_Complex Binds to STING STING Protein STING->Ternary_Complex Binds to TBK1 TBK1 Activation STING->TBK1 Activates VHL VHL E3 Ligase VHL->Ternary_Complex Recruited to Ubiquitination Poly-ubiquitination of STING Ternary_Complex->Ubiquitination Induces Proteasome Proteasomal Degradation Ubiquitination->Proteasome Targets for Proteasome->STING Degrades IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylates IFN Interferon Production IRF3->IFN Induces Inflammation Inflammatory Response IFN->Inflammation Drives

PROTAC-mediated degradation of STING and its effect on downstream signaling.

This technical guide provides a foundational understanding of this compound for researchers. The provided data and protocols serve as a starting point for the design and execution of experiments in the dynamic fields of drug discovery and chemical biology.

References

The Pivotal Role of Short-Chain Polyethylene Glycol Linkers in Modern Drug Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics, the precise delivery of potent molecules to their intended targets is paramount. This has led to the ascendancy of sophisticated drug constructs such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Central to the design and efficacy of these modalities is the linker, a component that bridges the targeting moiety to the therapeutic payload. Among the various linker technologies, short-chain polyethylene glycol (PEG) linkers have emerged as a cornerstone, offering a unique combination of properties that profoundly influence the solubility, stability, pharmacokinetics, and overall performance of the conjugate. This technical guide provides a comprehensive overview of the applications of short-chain PEG linkers, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the rational design of next-generation therapeutics.

Short-chain PEG linkers, typically comprising 2 to 12 ethylene glycol units, are not merely inert spacers. Their inherent hydrophilicity, biocompatibility, and conformational flexibility allow for the fine-tuning of a drug conjugate's physicochemical properties.[1][2] By mitigating the hydrophobicity of many potent payloads, these linkers can prevent aggregation, improve aqueous solubility, and enhance in vivo stability.[3][4] Furthermore, the defined lengths of monodisperse short-chain PEGs provide precise control over the spatial separation between the targeting and effector molecules, a critical factor in optimizing biological activity.[3]

Core Applications of Short-Chain PEG Linkers

The versatility of short-chain PEG linkers has led to their widespread adoption in several key areas of drug development:

  • Antibody-Drug Conjugates (ADCs): In ADCs, short-chain PEG linkers are instrumental in attaching highly potent cytotoxic agents to monoclonal antibodies. They enhance the hydrophilicity of the ADC, which is often challenged by the hydrophobic nature of the payload, thereby reducing the risk of aggregation and improving its pharmacokinetic profile.[3][4] The linker's stability in circulation and its susceptibility to cleavage within the target cell are critical design considerations.[4]

  • Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a key determinant of PROTAC efficacy. Short-chain PEG linkers provide the necessary flexibility and solubility to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][5] The length of the PEG linker is a critical parameter that is often optimized to achieve potent and selective protein degradation.[2]

  • Peptide and Protein PEGylation: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins and peptides is a well-established strategy to improve their pharmacological properties. Short-chain PEGs can be used to enhance stability, reduce immunogenicity, and extend the circulating half-life of these biomolecules.[6][7]

  • Small Molecule Drug Delivery: PEGylation can also be applied to small molecule drugs to improve their solubility, permeability, and pharmacokinetic profiles. Short-chain PEG linkers can be used to create prodrugs that release the active agent at the target site.

Quantitative Impact of Short-Chain PEG Linkers

The length of the short-chain PEG linker has a quantifiable impact on the physicochemical and biological properties of the resulting conjugate. The following tables summarize key data from various studies, providing a comparative look at how different PEG chain lengths influence critical parameters.

LinkerLogD at pH 7.4Reference CompoundFold Increase in Hydrophilicity
Non-PEGylated-2.81 ± 0.11[8]-
PEG4-3.06 ± 0.15[8]~1.8x
PEG8-4.27 ± 0.26[8]~29x

Table 1: Impact of Short-Chain PEG Linker Length on Hydrophilicity. The octanol-water distribution coefficient (LogD) is a measure of a compound's lipophilicity. An increase in the number of PEG units leads to a significant decrease in LogD, indicating enhanced hydrophilicity.

MoleculeLinkerHalf-life (t½) in minReference
Affibody-MMAE ConjugateSMCC (non-PEG)19.6[9]
Affibody-MMAE ConjugatePEG4k49.0[9]
Affibody-MMAE ConjugatePEG10k219.5[9]
Trastuzumab ConjugateNon-PEGylated(not specified)[10]
Trastuzumab ConjugatePEG8Significantly faster clearance[10]

Table 2: Influence of PEG Linker Length on In Vivo Pharmacokinetics. The half-life of a drug conjugate in circulation is a critical pharmacokinetic parameter. While longer PEG chains generally lead to a longer half-life, short-chain PEGs can sometimes lead to faster clearance, which can be advantageous for applications like immuno-PET imaging where rapid background clearance is desired.[10]

Cell LinePROTAC LinkerDC50 (nM)Reference
RS4;2Alkyl Chain (12 atoms)~100[11]
RS4;2PEG Chain (12 atoms)~30[11]
HeLaAlkyl Chain>1000[11]
HeLaPEG Chain~100[11]

Table 3: Effect of Linker Composition on PROTAC Degradation Efficacy. The half-maximal degradation concentration (DC50) represents the concentration of a PROTAC required to degrade 50% of the target protein. In this example, replacing an alkyl linker with a PEG linker of the same length resulted in a significant improvement in degradation potency.

Cell LineADCIC50 (nM)Reference
NCI-N87ZHER2-SMCC-MMAE0.23[9]
NCI-N87ZHER2-PEG4k-MMAE1.04[9]
NCI-N87ZHER2-PEG10k-MMAE5.06[9]

Table 4: Impact of PEG Linker Length on In Vitro Cytotoxicity of an ADC. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a cytotoxic agent. In this case, increasing the PEG linker length in an affibody-drug conjugate led to a decrease in in vitro cytotoxicity. This highlights the trade-off that can exist between improved pharmacokinetics and in vitro potency.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving short-chain PEG linkers.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a Short-Chain PEG Linker

This protocol outlines the general steps for conjugating a cytotoxic payload to an antibody via a short-chain PEG linker containing a maleimide group for reaction with reduced antibody thiols.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP-HCl)

  • Short-chain PEG linker with a maleimide group and a reactive ester (e.g., NHS ester) for payload attachment

  • Cytotoxic payload with a compatible functional group (e.g., an amine)

  • Quenching reagent (e.g., N-acetyl cysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))

  • Solvents (e.g., DMSO, DMF)

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in PBS buffer.

    • Add a 5-10 fold molar excess of TCEP-HCl to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess reducing agent using a desalting column.

  • Linker-Payload Conjugation:

    • In a separate reaction, dissolve the cytotoxic payload and the short-chain PEG linker in an anhydrous solvent like DMF or DMSO.

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to facilitate the reaction between the payload's amine and the linker's NHS ester.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Purify the linker-payload conjugate using preparative HPLC.

  • Conjugation to Antibody:

    • Add the purified linker-payload (with the maleimide group) to the reduced antibody solution at a desired molar ratio (e.g., 5-10 fold excess).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Add a 10-fold molar excess of N-acetyl cysteine to quench any unreacted maleimide groups.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using SEC or HIC to remove unconjugated linker-payload and other impurities.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, HIC, or mass spectrometry.

    • Assess the purity and aggregation state of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry (e.g., MALDI-TOF or ESI-QTOF).[12][13]

ADC_Synthesis_Workflow cluster_mAb_Prep Antibody Preparation cluster_Linker_Payload_Prep Linker-Payload Synthesis cluster_Final_Conjugation Final ADC Assembly mAb Monoclonal Antibody reduction Reduction (e.g., TCEP) mAb->reduction reduced_mAb Reduced mAb (Free Thiols) reduction->reduced_mAb conjugation2 Thiol-Maleimide Conjugation reduced_mAb->conjugation2 payload Cytotoxic Payload conjugation1 Coupling Reaction payload->conjugation1 linker Short-Chain PEG Linker (Maleimide-NHS) linker->conjugation1 linker_payload Linker-Payload (Maleimide-Active) conjugation1->linker_payload linker_payload->conjugation2 quench Quenching (e.g., N-acetyl cysteine) conjugation2->quench purify Purification (e.g., SEC/HIC) quench->purify ADC Final ADC purify->ADC

Figure 1. Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Protocol 2: Synthesis of a PROTAC using a Short-Chain PEG Linker

This protocol describes a common strategy for synthesizing a PROTAC using "click chemistry" for the final coupling step.

Materials:

  • Target protein (POI) ligand with an alkyne functional group

  • E3 ligase ligand (e.g., pomalidomide) with an azide functional group

  • Bifunctional short-chain PEG linker (e.g., with an NHS ester and a terminal alkyne or azide)

  • Copper(I) catalyst (e.g., CuSO4 and sodium ascorbate, or a pre-formed Cu(I) complex)

  • Solvents (e.g., DMF, DMSO, t-BuOH/H2O)

  • Purification supplies (e.g., preparative HPLC)

Procedure:

  • Functionalization of Ligands (if necessary):

    • Synthesize or procure the POI ligand and the E3 ligase ligand with orthogonal reactive handles (e.g., an alkyne and an azide).

  • First Coupling Reaction (if using a bifunctional linker):

    • React one of the ligands with the bifunctional PEG linker. For example, react an amine-containing E3 ligase ligand with an NHS-ester-PEG-alkyne linker in the presence of a base like DIPEA in DMF.

    • Purify the resulting ligand-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the ligand-linker intermediate (e.g., E3 ligase-PEG-alkyne) and the other functionalized ligand (e.g., POI-azide) in a suitable solvent mixture (e.g., t-BuOH/H2O or DMSO).

    • Add the copper(I) catalyst.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purification:

    • Purify the final PROTAC molecule by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the PROTAC by LC-MS and NMR spectroscopy.[5]

PROTAC_Synthesis_Workflow cluster_Ligand_Prep Ligand Preparation cluster_Click_Reaction Click Chemistry Assembly poi_ligand POI Ligand (with Alkyne) click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition poi_ligand->click_reaction e3_ligand E3 Ligase Ligand (with Azide) e3_ligand->click_reaction final_protac Final PROTAC click_reaction->final_protac

Figure 2. Simplified workflow for PROTAC synthesis via click chemistry.

Protocol 3: In Vitro Cell Viability (MTT) Assay for ADCs

This protocol is used to determine the cytotoxic effect of an ADC on cancer cells.[14][15]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC constructs with different short-chain PEG linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC constructs in cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.

    • Incubate for a specified period (e.g., 72-96 hours).

  • MTT Assay:

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).[16]

MTT_Assay_Workflow cell_seeding 1. Seed Cells in 96-well plate incubation1 2. Incubate 24h cell_seeding->incubation1 adc_treatment 3. Add serial dilutions of ADC incubation1->adc_treatment incubation2 4. Incubate 72-96h adc_treatment->incubation2 mtt_addition 5. Add MTT solution incubation2->mtt_addition incubation3 6. Incubate 2-4h mtt_addition->incubation3 solubilization 7. Solubilize formazan crystals incubation3->solubilization read_absorbance 8. Read absorbance at 570nm solubilization->read_absorbance data_analysis 9. Calculate IC50 read_absorbance->data_analysis

Figure 3. Workflow for determining ADC cytotoxicity using the MTT assay.

Signaling Pathways and Mechanisms of Action

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein. This process involves the formation of a ternary complex, a key step influenced by the linker.

PROTAC_Mechanism cluster_Ternary_Complex Ternary Complex Formation poi Target Protein (POI) protac PROTAC (POI binder - PEG linker - E3 binder) poi->protac e3_ligase E3 Ubiquitin Ligase protac->e3_ligase ubiquitination Ubiquitination (Poly-Ub chain addition) e3_ligase->ubiquitination Catalyzes proteasome 26S Proteasome ubiquitination->proteasome Targets POI for degradation Target Protein Degradation proteasome->degradation peptides Recycled Amino Acids degradation->peptides

Figure 4. The mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Conclusion

Short-chain PEG linkers are indispensable tools in the design of advanced therapeutics like ADCs and PROTACs. Their ability to enhance solubility, modulate pharmacokinetics, and provide optimal spacing and flexibility is critical for the development of safe and effective drugs. The rational design of these linkers, informed by quantitative data and detailed experimental validation, is a key focus in contemporary drug discovery. As our understanding of the intricate interplay between the linker, the targeting moiety, and the payload deepens, we can expect to see the development of even more sophisticated and potent therapies that leverage the unique advantages of short-chain PEG linkers.

References

An In-depth Technical Guide to Interpreting a Certificate of Analysis for HO-PEG11-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of how to interpret a Certificate of Analysis (CoA) for HO-PEG11-OH (Undecaethylene Glycol). Understanding the data presented in a CoA is critical for ensuring the quality, purity, and suitability of this bifunctional polyethylene glycol (PEG) linker for its intended applications in research and drug development, particularly in the field of PEGylation.[1]

Overview of this compound

This compound is a discrete (monodisperse) PEG molecule with a defined chain length of eleven ethylene glycol units, terminated by hydroxyl (-OH) groups at both ends.[2][3] This homobifunctional structure makes it an ideal linker for conjugating two molecules or for surface modification where a hydrophilic spacer is required. Its primary application is in PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small drugs.[1][4] This modification can enhance the therapeutic properties of a molecule by increasing its solubility, extending its circulatory half-life, and reducing its immunogenicity.[1][4][5]

Interpreting the Certificate of Analysis: Data Presentation

A typical Certificate of Analysis for this compound will include several key analytical tests to confirm its identity, purity, and quality. The following tables summarize the quantitative data that one would expect to find.

Table 1: Identification and Physical Properties

TestSpecificationResultMethod
Appearance White to off-white solid or colorless viscous liquidConformsVisual Inspection
Molecular Weight 502.59 g/mol 502.6 g/mol By Mass Spectrometry
Solubility Soluble in water and common organic solventsConformsVisual Inspection

Table 2: Purity and Quality Assessment

TestSpecificationResultMethod
Identity by ¹H NMR Conforms to structureConforms¹H NMR Spectroscopy
Purity by HPLC ≥ 95%98.5%HPLC-ELSD/RID
Polydispersity Index (PDI) ≤ 1.051.01GPC/SEC or Mass Spectrometry
Water Content ≤ 1.0%0.2%Karl Fischer Titration

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are crucial for understanding how the quality of this compound is assessed.

3.1. Identity by ¹H NMR Spectroscopy

  • Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei. For this compound, ¹H NMR provides a proton spectrum with characteristic peaks corresponding to the repeating ethylene glycol units and the terminal hydroxyl groups.

  • Methodology:

    • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Water (D₂O).

    • Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 400 MHz). The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.[6]

    • Data Analysis: The resulting spectrum is analyzed for the characteristic signals of the PEG backbone, which typically appears as a large singlet around 3.6 ppm.[7] The protons on the carbons adjacent to the terminal hydroxyl groups will have a distinct chemical shift. The integration of these peaks is used to confirm the structure and can also give an indication of purity.[8][9]

3.2. Purity by High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For a non-UV-absorbing compound like PEG, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) are commonly used.[][11]

  • Methodology:

    • System: A standard HPLC system equipped with a suitable column (e.g., a C18 reversed-phase or a size-exclusion column) and an ELSD or RID detector is used.[][12][13]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile is typically employed for reversed-phase chromatography.[11]

    • Sample Preparation: A known concentration of the this compound sample is prepared in the mobile phase.

    • Analysis: The sample is injected into the HPLC system. The retention time of the main peak is recorded, and the area of this peak relative to the total area of all peaks is calculated to determine the purity.

3.3. Polydispersity Index (PDI)

  • Principle: PDI is a measure of the uniformity of molecular weight in a polymer sample. For a monodisperse PEG like this compound, the PDI should be very close to 1.0, indicating that all molecules have the same chain length.[2][] PDI is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn).

  • Methodology (using Mass Spectrometry):

    • Instrumentation: A mass spectrometer, often with a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used.

    • Analysis: The mass spectrum will show a primary peak corresponding to the molecular weight of this compound. The distribution of molecular weights around this central peak is analyzed to calculate Mw and Mn, and subsequently the PDI. A narrow distribution indicates a low PDI.

3.4. Water Content by Karl Fischer Titration

  • Principle: Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[15] It is based on a redox reaction between iodine and sulfur dioxide in the presence of water.

  • Methodology:

    • Instrumentation: A Karl Fischer titrator, which can be either volumetric or coulometric, is used. For polymers, an oven is often coupled with the titrator to vaporize the water from the sample.[16][17][18]

    • Sample Preparation: A precisely weighed amount of the this compound sample is placed in a vial.

    • Analysis: The vial is heated in the oven, and a dry carrier gas purges the vaporized water into the titration cell. The titrator then automatically measures the amount of water and calculates the water content as a percentage of the sample weight.

Mandatory Visualizations

4.1. Experimental Workflow for Quality Control Analysis

The following diagram illustrates the typical workflow for the quality control analysis of a batch of this compound.

cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution Sample->Dissolution NMR ¹H NMR (Identity) Dissolution->NMR HPLC HPLC (Purity) Dissolution->HPLC MS Mass Spec (MW & PDI) Dissolution->MS KF Karl Fischer (Water Content) Dissolution->KF Analysis Data Interpretation NMR->Analysis HPLC->Analysis MS->Analysis KF->Analysis CoA Certificate of Analysis Generation Analysis->CoA

Figure 1: Quality Control Workflow for this compound.

4.2. General Workflow for Protein PEGylation

This diagram illustrates a generalized workflow for the PEGylation of a therapeutic protein using a bifunctional linker like this compound, which would first need to be activated.

cluster_0 Reactant Preparation cluster_1 Conjugation cluster_2 Purification & Analysis Protein Therapeutic Protein Conjugation PEGylation Reaction Protein->Conjugation PEG_Activation This compound Activation PEG_Activation->Conjugation Purification Purification (e.g., Chromatography) Conjugation->Purification Characterization Characterization of PEGylated Protein Purification->Characterization

Figure 2: General Workflow for Protein PEGylation.

4.3. Signaling Pathway Impact of PEGylation

PEGylation can alter how a therapeutic protein interacts with its target signaling pathway. This diagram illustrates the conceptual impact of PEGylation on drug-receptor interaction.

cluster_0 Unmodified Drug cluster_1 PEGylated Drug Drug Therapeutic Protein Receptor Cell Surface Receptor Drug->Receptor Binding Signaling Intracellular Signaling Pathway Receptor->Signaling Signal Transduction PEG_Drug PEGylated Protein PEG_Receptor Cell Surface Receptor PEG_Drug->PEG_Receptor Modulated Binding (Steric Hindrance) PEG_Signaling Intracellular Signaling Pathway PEG_Receptor->PEG_Signaling Altered Signal Transduction Response Response Signaling->Response Cellular Response PEG_Response Modified Response PEG_Signaling->PEG_Response Modified Cellular Response

Figure 3: Conceptual Impact of PEGylation on a Signaling Pathway.

References

An In-depth Technical Guide to the Solubility and Biocompatibility of HO-PEG11-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and biocompatibility of Undecaethylene Glycol (HO-PEG11-OH). Given the limited availability of data for this specific oligomer, this guide incorporates data from analogous short-chain polyethylene glycol (PEG) diols to provide a thorough understanding of its expected physicochemical and biological properties.

Introduction to this compound

This compound, also known as undecaethylene glycol, is a discrete polyethylene glycol oligomer with the chemical formula C22H46O12. It consists of eleven repeating ethylene glycol units with hydroxyl (-OH) groups at both termini. This structure imparts a high degree of hydrophilicity and water solubility. Short-chain PEGs like this compound are of significant interest in drug development and biomedical research for their potential as linkers, solubilizing agents, and components of drug delivery systems. Their biocompatibility and low immunogenicity are key attributes for these applications.

Solubility of this compound and Analogous Short-Chain PEGs

The solubility of a compound is a critical parameter in formulation development. The terminal hydroxyl groups and the repeating ether linkages in this compound allow for extensive hydrogen bonding with polar solvents.

Qualitative Solubility Profile

Short-chain polyethylene glycols with hydroxyl end-groups are generally characterized by their high solubility in water and many polar organic solvents. They are miscible with water in all proportions. Their solubility in non-polar solvents is limited.

Quantitative Solubility Data
SolventAnalogous CompoundMolecular Weight ( g/mol )SolubilityReference
WaterEthylene Glycol62.07Miscible[1]
WaterTriethylene Glycol150.17Miscible[2]
WaterTetraethylene Glycol194.23Miscible[3]
EthanolEthylene Glycol62.07Miscible[1]
EthanolTriethylene Glycol150.17Soluble
MethanolEthylene Glycol62.07Miscible
AcetoneEthylene Glycol62.07Soluble[1]
DichloromethanePolyethylene Glycol (general)VariesSoluble
ToluenePolyethylene Glycol (general)VariesSoluble
HexaneEthylene Glycol62.07Not Miscible[1]

Biocompatibility of this compound and Analogous Short-Chain PEGs

Biocompatibility is a crucial consideration for any material intended for biomedical applications. Polyethylene glycols are generally regarded as biocompatible, with their toxicity and immunogenicity being dependent on molecular weight and chemical modifications.

Cytotoxicity

In vitro cytotoxicity assays are fundamental for assessing the biocompatibility of a material at the cellular level. Studies on short-chain PEGs indicate a generally low level of cytotoxicity, with toxicity decreasing as the chain length increases from very short oligomers.

Cell LineAnalogous CompoundConcentrationCell Viability (%)AssayReference
L929Triethylene Glycol (TEG)HighToxicCCK-8[4]
L929PEG 20020 mg/mL~80CCK-8[4]
L929PEG 40020 mg/mL~90CCK-8[4]
HeLaTriethylene Glycol (TEG)20 mg/mL~95CCK-8[4]
HeLaPEG 20020 mg/mL~100CCK-8[4]
HeLaPEG 40020 mg/mL~100CCK-8[4]
Hemocompatibility

Hemocompatibility assays evaluate the interaction of a material with blood components. Key parameters include hemolysis (the rupture of red blood cells) and effects on blood coagulation. Short-chain PEGs are generally considered to have good hemocompatibility.

AssayAnalogous CompoundObservationsReference
HemolysisPolyethylene Glycol (general)Low hemolytic activity[5]
CoagulationmPEG-PCL CopolymersImpaired blood clotting at high concentrations[6]
Immunogenicity

The immunogenicity of PEGs is a topic of ongoing research. While generally considered to have low immunogenicity, the formation of anti-PEG antibodies has been observed, particularly for higher molecular weight PEGs and PEGylated therapeutics. Short-chain, hydroxyl-terminated PEGs are expected to have a lower immunogenic potential compared to their higher molecular weight or methoxy-terminated counterparts[7]. Studies have shown that free, low molecular weight PEGs exhibit little to no immunogenicity on their own[6].

In Vivo Toxicity

In vivo studies provide a more comprehensive assessment of a material's biocompatibility within a living organism. Studies on short-chain ethylene glycol oligomers indicate low systemic toxicity. For instance, a subacute toxicity study on tetraethylene glycol in rats showed no toxic effects up to a dose of 2000 mg/kg body weight when administered orally over four weeks[4]. A toxicological review of the ethylene glycol series concluded that the larger oligomers are proportionally less acutely toxic on a strict mg/kg basis[8].

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of solubility and biocompatibility. The following sections outline standard protocols for key experiments.

Solubility Determination (Shake-Flask Method)

This method is a standard approach to determine the equilibrium solubility of a substance in a given solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B C Centrifuge or filter to remove undissolved solid B->C D Quantify concentration in the saturated solution (e.g., by HPLC, GC) C->D

Shake-Flask Solubility Determination Workflow

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of this compound in the clear supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

In Vitro Cytotoxicity: MTT Assay (Direct Contact Method - ISO 10993-5)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The direct contact method is suitable for solid or liquid samples.

G cluster_seeding Cell Seeding cluster_exposure Exposure cluster_assay MTT Assay cluster_readout Readout A Seed L929 cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Place this compound sample directly onto the cell monolayer B->C D Incubate for 24 hours C->D E Add MTT solution and incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

MTT Cytotoxicity Assay (Direct Contact) Workflow

Methodology:

  • Cell Culture: Culture L929 mouse fibroblast cells (or another suitable cell line) in a 96-well plate and allow them to adhere and reach a sub-confluent monolayer.

  • Sample Application: Carefully place the this compound sample (as a solid or a sterile solution) in direct contact with the cell monolayer. Include negative (e.g., high-density polyethylene) and positive (e.g., organotin-stabilized PVC) controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Remove the culture medium and sample, and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Hemocompatibility: Hemolysis Assay (Direct Contact Method - ASTM F756)

This assay determines the hemolytic potential of a material by measuring the amount of hemoglobin released from red blood cells upon direct contact.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis A Prepare diluted red blood cell (RBC) suspension B Incubate this compound with RBC suspension (and positive/negative controls) at 37°C A->B C Centrifuge to pellet intact RBCs B->C D Measure hemoglobin in the supernatant (spectrophotometrically at 540 nm) C->D

Hemolysis Assay Workflow

Methodology:

  • Blood Collection and Preparation: Collect fresh human or animal blood in an anticoagulant. Wash the red blood cells (RBCs) with phosphate-buffered saline (PBS) and prepare a diluted RBC suspension.

  • Incubation: Place the this compound sample in contact with the diluted RBC suspension. Include a negative control (e.g., PBS) and a positive control (e.g., deionized water for 100% hemolysis). Incubate the samples at 37°C with gentle agitation for a specified time (e.g., 3 hours).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Conclusion

This compound is expected to exhibit excellent solubility in water and polar organic solvents, a characteristic feature of short-chain polyethylene glycols. Based on data from analogous compounds, it is also anticipated to have a favorable biocompatibility profile, with low cytotoxicity, good hemocompatibility, and low immunogenic potential. These properties make it a promising candidate for various biomedical applications, including drug delivery and bioconjugation. However, for any specific application, it is imperative to conduct rigorous testing according to established standards to confirm its safety and efficacy.

References

PEGylation for Protein Modification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein, peptide, or other biomolecule. This modification has become a cornerstone in drug development, significantly enhancing the therapeutic properties of protein-based pharmaceuticals. The pioneering work in the late 1970s demonstrated that attaching PEG to proteins could markedly improve their overall stability and properties.[1] Since then, PEGylation has evolved into a sophisticated technology with numerous applications, leading to several FDA-approved drugs.[2][3]

The primary advantages of PEGylating a therapeutic protein include:

  • Increased Serum Half-Life: The increased hydrodynamic size of the PEG-protein conjugate reduces its rate of clearance by the kidneys, thereby prolonging its circulation time in the bloodstream.[2][4][5]

  • Reduced Immunogenicity: The flexible PEG chains can mask antigenic epitopes on the protein surface, reducing the likelihood of an immune response.[1][2][5]

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation and increase their thermal and mechanical stability.[1][2]

  • Improved Solubility: The hydrophilic nature of PEG can increase the solubility of proteins, which is particularly beneficial for molecules that are prone to aggregation.[1][2]

These modifications ultimately lead to a reduced dosing frequency, which can improve patient compliance and quality of life.[6]

The Evolution of PEGylation Chemistry: From First to Second Generation

The strategies for protein PEGylation have evolved from random, non-specific methods to highly specific and controlled approaches.

First-Generation PEGylation: Early methods involved the random attachment of linear PEG molecules to multiple sites on the protein, primarily targeting the ε-amino groups of lysine residues. This non-specific approach often resulted in a heterogeneous mixture of PEGylated isomers, each with different biological activities and pharmacokinetic profiles.[7] While effective in demonstrating the potential of PEGylation, this heterogeneity posed significant challenges for characterization and manufacturing consistency.

Second-Generation PEGylation: To overcome the limitations of the first-generation methods, second-generation PEGylation focuses on site-specific attachment. This approach aims to produce a homogeneous product with a well-defined structure and predictable properties. Site-specific PEGylation can be achieved by targeting specific amino acid residues or by using enzymatic methods. This has been made possible by the development of a wider range of activated PEG derivatives and conjugation chemistries.[7] Additionally, the use of branched or Y-shaped PEG molecules allows for the attachment of a higher molecular weight PEG at a single site, which can offer superior shielding and pharmacokinetic benefits compared to linear PEGs of the same total molecular weight.[8][9]

Core PEGylation Chemistries and Strategies

The choice of PEGylation chemistry depends on the available functional groups on the protein surface and the desired properties of the final conjugate.

Amine-Reactive PEGylation (Lysine and N-Terminus)

This is the most common PEGylation strategy, targeting the primary amines of lysine residues and the N-terminal α-amino group.

  • N-Hydroxysuccinimide (NHS) Esters: PEG-NHS esters are widely used for their reactivity with primary amines at physiological or slightly alkaline pH, forming a stable amide bond.[10]

  • Aldehydes: PEG aldehydes react with primary amines via reductive amination, forming a secondary amine linkage. This chemistry can be directed towards the N-terminus by controlling the reaction pH, as the N-terminal α-amino group generally has a lower pKa than the ε-amino groups of lysines.[11][12]

Thiol-Reactive PEGylation (Cysteine)

This strategy targets the sulfhydryl group of cysteine residues, which are often less abundant on the protein surface than lysines, allowing for more specific conjugation.

  • Maleimides: PEG maleimides react specifically with free sulfhydryl groups to form a stable thioether bond.[13] This is a highly efficient reaction that proceeds readily at neutral pH.

  • Vinyl Sulfones: PEG vinyl sulfones also react with thiols to form a stable thioether linkage. The reaction rate is generally slower than that of maleimides, which can offer greater control.

Other Site-Specific Strategies
  • Disulfide Bridging: This technique involves the reduction of a native disulfide bond, followed by reaction with a PEG reagent that bridges the two resulting free thiols. This approach has the advantage of maintaining the protein's tertiary structure.[7][11]

  • Enzymatic PEGylation: Enzymes such as transglutaminase can be used to catalyze the site-specific conjugation of PEG to glutamine residues.[7]

  • GlycoPEGylation: This method targets the carbohydrate moieties of glycoproteins. The carbohydrate can be oxidized to generate an aldehyde group, which can then be reacted with a PEG-hydrazide or PEG-amine.

Below is a diagram illustrating the decision-making process for selecting a suitable PEGylation strategy.

G Decision Tree for PEGylation Strategy start Start: Identify Protein for PEGylation native_cys Does the protein have a single, accessible, non-essential cysteine? start->native_cys disulfide Are there non-essential disulfide bonds? native_cys->disulfide No thiol_peg Thiol-Reactive PEGylation (e.g., Maleimide, Vinyl Sulfone) native_cys->thiol_peg Yes n_terminus Is N-terminal modification desired and feasible? disulfide->n_terminus No disulfide_bridge Disulfide Bridging PEGylation disulfide->disulfide_bridge Yes lysine Random Lysine PEGylation acceptable? n_terminus->lysine No n_term_peg N-terminal PEGylation (e.g., Aldehyde) n_terminus->n_term_peg Yes glycoprotein Is the protein a glycoprotein? lysine->glycoprotein No lysine_peg First-Generation Lysine PEGylation (e.g., NHS Ester) lysine->lysine_peg Yes mutagenesis Is site-directed mutagenesis an option? glycoprotein->mutagenesis No glyco_peg GlycoPEGylation glycoprotein->glyco_peg Yes cys_mutagenesis Introduce Cysteine for Thiol-Reactive PEGylation mutagenesis->cys_mutagenesis Yes no_suitable Re-evaluate protein or consider alternative half-life extension technologies mutagenesis->no_suitable No end Proceed with selected strategy thiol_peg->end disulfide_bridge->end n_term_peg->end lysine_peg->end glyco_peg->end cys_mutagenesis->end

Caption: A decision tree to guide the selection of an appropriate protein PEGylation strategy.

Quantitative Comparison of PEGylation Strategies

The choice of PEGylation strategy, including the site of attachment, and the size and structure (linear vs. branched) of the PEG, can have a significant impact on the final product's properties.

ParameterNative ProteinLinear PEG (20 kDa)Branched PEG (40 kDa)
Molecular Weight (apparent) ~50 kDa~150-250 kDa~300-500 kDa
In Vitro Bioactivity 100%30-70%10-50%[14]
Plasma Half-life (t½) Minutes to hoursHours to daysDays to a week[6]
Immunogenicity VariesReducedSignificantly Reduced
Renal Clearance HighLowVery Low

Note: The values in this table are illustrative and can vary significantly depending on the specific protein and PEGylation conditions.

PEGylation SiteRelative Reaction EfficiencyPreservation of BioactivityHomogeneity of Product
N-terminus Moderate to HighGenerally High (if not in active site)High
Lysine (random) HighVariable (can be low if in active site)Low
Cysteine (single) Very HighHigh (if not in active site)Very High
Disulfide Bridge ModerateHigh (maintains structure)High

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation using PEG-NHS Ester

This protocol describes a general procedure for the PEGylation of a protein using an N-Hydroxysuccinimide ester-activated PEG.

Materials:

  • Protein to be PEGylated

  • PEG-NHS Ester (e.g., Y-NHS-40K)

  • Amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0-8.0)

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the amine-free reaction buffer at a concentration of 2-10 mg/mL. Ensure any buffers containing primary amines (like Tris) are removed.[8]

  • PEG-NHS Ester Preparation: Allow the vial of PEG-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[10][15] Immediately before use, dissolve the PEG-NHS Ester in a minimal amount of dry DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL).[10]

  • PEGylation Reaction: Calculate the amount of PEG-NHS Ester needed to achieve the desired molar excess over the protein (a 5 to 20-fold molar excess is a common starting point).[8][10] Slowly add the PEG-NHS Ester stock solution to the stirring protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[10]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[8][10] The optimal time and temperature will depend on the specific protein and desired degree of PEGylation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any unreacted PEG-NHS Ester. Incubate for 15-30 minutes.

  • Purification: Proceed immediately to purify the PEGylated protein from unreacted PEG and protein using size-exclusion or ion-exchange chromatography.

Protocol 2: Thiol-Reactive PEGylation using PEG-Maleimide

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue.

Materials:

  • Cysteine-containing protein

  • PEG-Maleimide

  • Thiol-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5)

  • Reducing agent (optional, e.g., TCEP, to ensure the cysteine is in a reduced state)

  • Quenching solution (e.g., L-cysteine or β-mercaptoethanol)

Procedure:

  • Protein Preparation: Dissolve or exchange the protein into the thiol-free reaction buffer. If necessary, pre-treat the protein with a reducing agent like TCEP to ensure the target cysteine is reduced, then remove the excess reducing agent.

  • PEG-Maleimide Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer or a compatible solvent.

  • PEGylation Reaction: Add the PEG-Maleimide stock solution to the protein solution. A 10 to 20-fold molar excess of PEG-Maleimide over the protein's thiol groups is typically sufficient.[11][13]

  • Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[11][13]

  • Quenching: Quench any unreacted maleimide groups by adding a quenching solution containing a free thiol, such as L-cysteine or β-mercaptoethanol.

  • Purification: Purify the PEGylated protein using appropriate chromatographic techniques to separate the conjugate from unreacted protein, PEG, and quenching reagents.

Purification and Characterization of PEGylated Proteins

The successful synthesis of a PEGylated protein requires robust purification and characterization methods to ensure the final product is homogeneous and meets quality standards.

Purification Techniques
  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. As PEGylation significantly increases the size of a protein, SEC is highly effective at separating PEGylated proteins from the smaller, unreacted native protein and low molecular weight reagents.[16][][18]

  • Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge. The attachment of a neutral PEG chain can shield charged residues on the protein surface, altering its interaction with the IEX resin. This allows for the separation of mono-, di-, and multi-PEGylated species, and in some cases, even positional isomers.[16][][18]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, allowing for separation from the native form. HIC can be a useful polishing step.[16]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can be used for analytical characterization and small-scale purification, often capable of separating positional isomers.[16][18]

Characterization Methods
  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is a fundamental technique to confirm successful PEGylation. The PEGylated protein will migrate slower than the native protein, corresponding to a higher apparent molecular weight. However, the interaction between PEG and SDS can sometimes lead to broadened or smeared bands.[4] Native PAGE can be an alternative to avoid this issue.[4]

  • Western Blotting: Western blotting can be used to confirm the identity of the PEGylated protein and to detect the presence of PEG using anti-PEG antibodies.[19]

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are powerful for determining the precise molecular weight of the PEGylated protein. This allows for the unambiguous determination of the number of attached PEG molecules.[10][13][20]

  • High-Performance Liquid Chromatography (HPLC): Analytical SEC and IEX-HPLC are used to assess the purity and homogeneity of the PEGylated product, quantifying the amounts of native protein, different PEGylated species, and aggregates.[16][]

The following diagram illustrates a typical workflow for the production and characterization of a PEGylated protein.

G General Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization protein_prep Protein Preparation (Buffer Exchange, Concentration) pegylation PEGylation Reaction (Mixing, Incubation) protein_prep->pegylation peg_prep Activated PEG Preparation (Dissolution) peg_prep->pegylation quenching Reaction Quenching pegylation->quenching iex_sec Chromatography (IEX and/or SEC) quenching->iex_sec sds_page SDS-PAGE / Western Blot iex_sec->sds_page hplc Analytical HPLC (SEC/IEX) iex_sec->hplc ms Mass Spectrometry (MALDI-TOF) iex_sec->ms activity_assay Biological Activity Assay iex_sec->activity_assay final_product Purified, Characterized PEGylated Protein activity_assay->final_product

Caption: A typical experimental workflow for the PEGylation, purification, and characterization of a protein.

Impact on Pharmacokinetics and Pharmacodynamics: A Case Study of PEGylated Interferon

PEGylation profoundly alters the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a protein drug. A prime example is PEGylated interferon-alpha (PEG-IFN-α), used in the treatment of chronic hepatitis C.

Pharmacokinetics: Native interferon-alpha has a very short half-life, requiring frequent injections. PEGylation with a large, branched 40 kDa PEG molecule dramatically increases its hydrodynamic size, leading to a significant reduction in renal clearance and a prolonged circulation half-life from a few hours to several days. This allows for once-weekly dosing, greatly improving the therapeutic regimen.

Pharmacodynamics and Signaling: Interferon-alpha exerts its antiviral effects by binding to its receptor (IFNAR) and activating the JAK-STAT signaling pathway.[1] This leads to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state in the cell. While PEGylation may slightly reduce the binding affinity of interferon to its receptor due to steric hindrance, the vastly extended exposure time more than compensates for this. Interestingly, studies have shown that despite the sustained high serum concentrations of PEG-IFN-α, the JAK-STAT pathway is only transiently activated.[1] The superior efficacy of PEG-IFN-α is attributed not to prolonged signaling, but to the induction of a broader spectrum of ISGs, including those involved in the cellular immune response.[1]

The diagram below illustrates the JAK-STAT signaling pathway activated by PEGylated interferon.

G JAK-STAT Signaling Pathway of PEGylated Interferon cluster_cytoplasm Cytoplasm peg_ifn PEG-IFN-α receptor IFNAR Receptor Complex peg_ifn->receptor Binds jak1 JAK1 receptor->jak1 Activates tyk2 TYK2 receptor->tyk2 Activates stat1 STAT1 jak1->stat1 Phosphorylates stat2 STAT2 jak1->stat2 Phosphorylates tyk2->stat1 Phosphorylates tyk2->stat2 Phosphorylates isgf3 ISGF3 Complex stat1->isgf3 stat2->isgf3 irf9 IRF9 irf9->isgf3 nucleus Nucleus isgf3->nucleus Translocates isre ISRE (DNA) isg Interferon-Stimulated Genes (ISGs) isre->isg Induces Transcription antiviral Antiviral State isg->antiviral

Caption: The JAK-STAT signaling cascade initiated by the binding of PEGylated interferon-alpha to its receptor.

Conclusion: The Future of PEGylation

PEGylation has proven to be a highly successful strategy for improving the therapeutic properties of protein drugs. The evolution from random to site-specific conjugation methods has enabled the development of more homogeneous and effective biopharmaceuticals. As our understanding of the relationship between the site of PEGylation, PEG architecture, and biological outcomes continues to grow, so too will our ability to rationally design PEGylated proteins with optimized pharmacokinetic and pharmacodynamic profiles. Future innovations may include the development of biodegradable PEG linkers and alternative polymers to further enhance the safety and efficacy of protein-based therapies.[2] The continued application of advanced analytical techniques will be crucial for the characterization and quality control of these next-generation bioconjugates.

References

Methodological & Application

Application Notes and Protocols for HO-PEG11-OH Bioconjugation to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a critical and widely adopted bioconjugation technique in drug development and research. The covalent attachment of PEG chains to therapeutic proteins enhances their pharmacokinetic and pharmacodynamic properties. Key advantages include increased serum half-life, improved stability against proteolytic degradation, enhanced solubility, and reduced immunogenicity.[1][2][3] HO-PEG11-OH is a discrete, bifunctional polyethylene glycol linker with eleven ethylene glycol units, allowing for the creation of well-defined and homogeneous protein conjugates.

The terminal hydroxyl groups of this compound are not sufficiently reactive for direct conjugation to proteins.[3][4][5] Therefore, a two-step process is necessary: activation of the hydroxyl groups followed by the conjugation to the target protein.[3][4] This document provides detailed protocols for the activation of this compound and its subsequent conjugation to primary amine groups (e.g., lysine residues or the N-terminus) on a protein.

Principle of the Method

The bioconjugation strategy involves two main stages:

  • Activation of this compound: The terminal hydroxyl groups are chemically modified to create more reactive functional groups. A common and effective method is the conversion of the hydroxyls into N-hydroxysuccinimide (NHS) esters. This is typically achieved by reacting the PEG with a carboxylating agent followed by activation with NHS.[4]

  • Conjugation to the Protein: The activated PEG-NHS ester readily reacts with nucleophilic primary amine groups on the protein surface under mild pH conditions to form stable amide bonds.[2][6]

The overall workflow is depicted in the diagram below.

G cluster_0 Stage 1: Activation of this compound cluster_1 Stage 2: Protein Conjugation A This compound B Carboxylation (e.g., with succinic anhydride) A->B C HOOC-PEG11-COOH B->C D NHS Ester Formation (NHS/DCC or EDC) C->D E NHS-OOC-PEG11-COO-NHS (Activated PEG) D->E G Conjugation Reaction (pH 7.0-9.0) E->G Addition of Activated PEG F Target Protein (with accessible -NH2 groups) F->G H PEGylated Protein G->H I Quenching (e.g., Tris or Glycine) H->I J Purification (SEC or Dialysis) I->J K Characterization (SDS-PAGE, Mass Spec) J->K G cluster_0 Reactants cluster_1 Reaction cluster_2 Products A Activated PEG-NHS Ester (Electrophile) C Nucleophilic Attack A->C B Protein Primary Amine (-NH2) (Nucleophile) B->C D PEG-Protein Conjugate (Stable Amide Bond) C->D E NHS Leaving Group C->E G A Prepare Protein Solution (1-10 mg/mL in amine-free buffer) C Combine Reactants (Control molar ratio, pH, temp) A->C B Prepare Activated PEG Solution B->C D Incubate (1-24 hours) C->D E Quench Reaction (Add Tris or Glycine) D->E F Purify Conjugate (Size-Exclusion Chromatography) E->F G Analyze Product (SDS-PAGE, Mass Spectrometry) F->G G cluster_0 Reaction Conditions cluster_1 Reactant Properties center PEGylation Efficiency & Specificity pH pH pH->center Temp Temperature Temp->center Time Reaction Time Time->center MolarRatio Molar Ratio (PEG:Protein) MolarRatio->center ProtConc Protein Concentration ProtConc->center ProtStability Protein Stability ProtStability->pH ProtStability->Temp

References

Application Notes and Protocols for Utilizing HO-PEG11-OH as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linkers in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2][3][4][5][6] These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3][4][5][6][7][8] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that is essential for ubiquitination and subsequent degradation of the POI.[7][8][9][][11][12][13][14]

Among the various types of linkers, polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their favorable characteristics.[2][9][][11][15] PEG linkers are known to enhance the aqueous solubility of PROTACs, which are often large and hydrophobic molecules.[2][11][15][16] They also offer a flexible chain that can be easily tuned in length to optimize the distance and orientation between the POI and the E3 ligase for efficient ternary complex formation.[][12][15]

This document provides detailed application notes and protocols for the use of HO-PEG11-OH , a bifunctional PEG linker with eleven ethylene glycol units, in the synthesis and evaluation of PROTACs.

Properties and Advantages of the this compound Linker

This compound is a hydrophilic and flexible linker that offers several advantages in the design of PROTACs:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the resulting PROTAC, which is a common challenge for these high-molecular-weight compounds.[2][11][16]

  • Optimal Length and Flexibility: The 11-unit PEG chain provides a considerable and flexible length, which can be crucial for spanning the distance between the binding sites on the target protein and the E3 ligase, thereby facilitating the formation of a stable and productive ternary complex.[][12] The length of the linker is a critical parameter that significantly affects the degradation efficiency of a PROTAC.[12]

  • Biocompatibility: PEG is a well-established biocompatible polymer, which can improve the pharmacokinetic profile of the PROTAC by reducing renal clearance and non-specific interactions.[2][9]

  • Bifunctionality for Versatile Synthesis: The presence of terminal hydroxyl (-OH) groups on both ends of the PEG chain allows for versatile chemical modifications and conjugation to both the POI ligand and the E3 ligase ligand through various chemical reactions.

PROTAC Synthesis Utilizing an this compound Linker

The synthesis of a PROTAC using this compound typically involves a multi-step process where one hydroxyl group is first functionalized and coupled to one of the ligands, followed by the functionalization of the second hydroxyl group and coupling to the other ligand. Alternatively, a mono-protected PEG linker, such as Hydroxy-PEG11-Boc, can be used for sequential coupling.[17]

Hypothetical Synthesis Workflow

A common strategy involves converting the hydroxyl groups into more reactive functional groups, such as tosylates or mesylates, for subsequent nucleophilic substitution with an amine-containing ligand. Another approach is to convert the hydroxyl group to a carboxylic acid or an azide for amide coupling or click chemistry, respectively.[11]

The following diagram illustrates a generalized workflow for PROTAC synthesis and subsequent characterization.

G cluster_synthesis PROTAC Synthesis cluster_characterization PROTAC Characterization POI_Ligand POI Ligand (with reactive handle) Coupling1 2. Coupling with First Ligand POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with reactive handle) Coupling2 4. Coupling with Second Ligand E3_Ligand->Coupling2 HO_PEG11_OH This compound Linker Mono_functionalization 1. Mono-functionalization of Linker HO_PEG11_OH->Mono_functionalization Mono_functionalization->Coupling1 Intermediate Ligand1-PEG11-OH Coupling1->Intermediate Functionalization2 3. Functionalization of Second -OH Group Intermediate->Functionalization2 Functionalization2->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification 5. Purification (e.g., HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Binding_Assays In Vitro Binding Assays (SPR, ITC, FP) Final_PROTAC->Binding_Assays Degradation_Assays Cellular Degradation Assays (Western Blot, HiBiT) Binding_Assays->Degradation_Assays InVivo_Studies In Vivo Evaluation (PK/PD) Degradation_Assays->InVivo_Studies

Figure 1: Generalized workflow for PROTAC synthesis and characterization.

Experimental Protocols

Protocol for PROTAC Synthesis (General Example)

This protocol describes a general method for coupling a POI ligand and an E3 ligase ligand using an this compound linker via amide bond formation. This requires the conversion of the hydroxyl groups to carboxylic acids.

Materials:

  • This compound

  • POI ligand with a free amine group

  • E3 ligase ligand with a free amine group

  • Jones reagent (for oxidation)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Preparative HPLC system

Procedure:

  • Synthesis of HOOC-PEG11-COOH:

    • Dissolve this compound in acetone.

    • Slowly add Jones reagent at 0°C and stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction with isopropanol.

    • Extract the dicarboxylic acid product and purify by column chromatography.

  • Mono-coupling with the First Ligand:

    • Dissolve HOOC-PEG11-COOH and the first ligand (e.g., POI-NH2) in anhydrous DMF.

    • Add HATU and DIPEA to the solution.

    • Stir the reaction at room temperature until completion is observed by LC-MS.

    • Purify the mono-coupled intermediate (POI-linker-COOH) by preparative HPLC.

  • Coupling with the Second Ligand:

    • Dissolve the purified intermediate and the second ligand (e.g., E3-NH2) in anhydrous DMF.

    • Add HATU and DIPEA.

    • Stir the reaction at room temperature until the final PROTAC is formed (monitor by LC-MS).

    • Purify the final PROTAC by preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

In Vitro Binding Assays

To ensure the synthesized PROTAC can bind to both the POI and the E3 ligase, and to assess the formation of the ternary complex, various biophysical assays can be employed.[1][][19][20][21]

4.2.1. Surface Plasmon Resonance (SPR)

SPR can be used to determine the binding kinetics (kon, koff) and affinity (KD) of the PROTAC to the POI and the E3 ligase individually.[1][] It can also be used to study the formation of the ternary complex.

Protocol Outline:

  • Immobilize the POI or E3 ligase on the sensor chip.

  • Inject a series of concentrations of the PROTAC over the chip surface and measure the binding response.

  • To assess ternary complex formation, co-inject the PROTAC with the non-immobilized binding partner.

  • Fit the data to appropriate binding models to determine kinetic and affinity constants.

4.2.2. Isothermal Titration Calorimetry (ITC)

ITC measures the heat change upon binding and can determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.[1]

Protocol Outline:

  • Place the POI or E3 ligase in the sample cell.

  • Titrate a solution of the PROTAC into the sample cell.

  • Measure the heat released or absorbed after each injection.

  • Integrate the heat signals and fit the data to a binding isotherm to determine the thermodynamic parameters.

4.2.3. Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that can be used to determine the binding affinity of the PROTAC to its targets.[21]

Protocol Outline:

  • Prepare a fluorescently labeled tracer that binds to the POI or E3 ligase.

  • Incubate the protein and tracer to establish a baseline polarization value.

  • Add increasing concentrations of the PROTAC to compete with the tracer for binding.

  • Measure the change in fluorescence polarization to determine the IC50, which can be converted to a Ki value.

Cellular Protein Degradation Assays

The primary function of a PROTAC is to induce the degradation of the target protein in a cellular context.[1][22][23]

4.3.1. Western Blotting

Western blotting is a standard method to quantify the levels of a specific protein in cell lysates.[][24]

Protocol Outline:

  • Culture cells and treat them with various concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with a primary antibody specific to the POI and a loading control protein (e.g., GAPDH, β-actin).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the signal using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.

  • Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

4.3.2. HiBiT-Based Protein Degradation Assay

The HiBiT system is a sensitive and quantitative live-cell assay to measure protein levels in real-time.[]

Protocol Outline:

  • Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI.

  • Treat the cells with the PROTAC at various concentrations.

  • Add the LgBiT protein and furimazine substrate.

  • Measure the resulting luminescence, which is proportional to the amount of HiBiT-tagged POI.

  • This method allows for kinetic measurements of protein degradation.

In Vivo Evaluation of PROTACs

Promising PROTAC candidates should be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[][26]

4.4.1. Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC.[]

Protocol Outline:

  • Administer the PROTAC to animals (e.g., mice, rats) via a relevant route (e.g., intravenous, oral).

  • Collect blood samples at various time points.

  • Extract the PROTAC from the plasma and quantify its concentration using LC-MS/MS.

  • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[]

4.4.2. Pharmacodynamic (PD) Studies

PD studies measure the effect of the PROTAC on the target protein levels in tissues.[]

Protocol Outline:

  • Administer the PROTAC to animals.

  • At various time points after dosing, collect tissues of interest (e.g., tumor, specific organs).

  • Prepare tissue lysates and measure the levels of the POI using methods like Western blotting or mass spectrometry.

  • Correlate the PROTAC exposure (from PK data) with the extent and duration of target protein degradation.

Data Presentation

Quantitative data from the above experiments should be summarized in tables for clear comparison.

Table 1: Physicochemical Properties of a Hypothetical PROTAC with PEG11 Linker

PropertyValueMethod
Molecular Weight ( g/mol )~1100Calculated
cLogP3.5Calculated
Topological Polar Surface Area (Ų)180Calculated
Aqueous Solubility (µM)50Experimental
Cell Permeability (Papp)LowPAMPA

Table 2: In Vitro Binding and Cellular Degradation Data

AssayTargetResult
SPRPOIKD = 50 nM
SPRE3 LigaseKD = 200 nM
Western BlotPOI in CellsDC50 = 25 nM
Western BlotPOI in CellsDmax = 95%

Signaling Pathway Visualization

PROTACs function by hijacking the ubiquitin-proteasome pathway. The following diagram illustrates this mechanism.

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Recycling PROTAC Recycling Ubiquitination->Recycling Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Amino Acid Peptides Degradation->Peptides Recycling->PROTAC

Figure 2: PROTAC-mediated protein degradation pathway.

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile linker for the development of novel and potent PROTACs for targeted protein degradation.

References

Application Notes and Protocols for Nanoparticle Surface Functionalization with HO-PEG11-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The surface functionalization of nanoparticles is a pivotal step in the development of nanomaterials for a wide array of biomedical applications, including drug delivery, in vivo imaging, and diagnostics. The choice of surface ligand is critical as it dictates the nanoparticle's stability in physiological environments, its biocompatibility, and its interactions with biological systems. HO-PEG11-OH, a short-chain polyethylene glycol with terminal hydroxyl groups, offers a versatile platform for creating a hydrophilic and biocompatible corona around nanoparticles. This "stealth" coating is instrumental in preventing the adsorption of proteins (opsonization), which in turn reduces clearance by the mononuclear phagocyte system and prolongs circulation time in the bloodstream.[1]

The dual hydroxyl (-OH) functionalities of this compound allow for various chemical modification strategies. However, due to the relatively inert nature of the terminal hydroxyl group, its direct attachment to many nanoparticle surfaces is often inefficient.[2] Therefore, a common and effective strategy involves the chemical modification of one or both hydroxyl groups into more reactive functional groups, such as thiols or amines. This activation step enables the covalent attachment of the PEG linker to the nanoparticle surface.[2]

Key Advantages of this compound Functionalization:

  • Improved Biocompatibility: The hydrophilic PEG chains form a hydration layer around the nanoparticle, which sterically hinders the adsorption of proteins, thereby reducing immunogenicity and improving biocompatibility.

  • Enhanced Stability: PEGylation prevents the aggregation of nanoparticles in high ionic strength biological fluids, enhancing their colloidal stability.

  • Prolonged Circulation Time: By minimizing opsonization and subsequent uptake by the reticuloendothelial system, PEGylated nanoparticles exhibit significantly longer circulation half-lives.[3]

  • Versatile Platform for Further Modification: The remaining terminal hydroxyl group (if only one is used for nanoparticle conjugation) can be further functionalized with targeting ligands, such as antibodies or peptides, for active targeting of specific cells or tissues.

This document provides a generalized framework and detailed protocols for the surface functionalization of two common types of nanoparticles, gold (AuNPs) and iron oxide (IONPs), using this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization with a short-chain hydroxyl-terminated PEG, such as this compound. The data is representative of expected outcomes based on scientific literature.

Table 1: Physicochemical Characterization of PEGylated Nanoparticles

ParameterUnmodified NanoparticlesPEGylated NanoparticlesCharacterization Technique
Hydrodynamic Diameter (nm) 20 ± 235 ± 3Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.150.20Dynamic Light Scattering (DLS)
Zeta Potential (mV) -30 ± 5-10 ± 3Laser Doppler Velocimetry
Surface Plasmon Resonance (nm) (for AuNPs)520525UV-Vis Spectroscopy

Table 2: In Vivo Performance of PEGylated Nanoparticles

ParameterUnmodified NanoparticlesPEGylated NanoparticlesAnimal Model
Blood Circulation Half-life (t½) < 30 minutes> 6 hoursMouse
Liver Accumulation (% Injected Dose) 60%20%Mouse
Tumor Accumulation (% Injected Dose) 2%8%Mouse (with tumor model)

Experimental Protocols

Protocol 1: Functionalization of Gold Nanoparticles (AuNPs) with this compound

Gold nanoparticles are readily functionalized via gold-thiol chemistry.[2] This protocol involves a two-step process: the conversion of a terminal hydroxyl group of this compound to a thiol group, followed by the conjugation of the thiolated PEG to the AuNP surface.

Materials:

  • This compound

  • 3-Mercaptopropionic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Citrate-stabilized AuNPs (e.g., 20 nm)

  • Deionized (DI) water

Procedure:

  • Activation of this compound (Thiolation):

    • Dissolve this compound and 3-mercaptopropionic acid in anhydrous DCM in a round-bottom flask.

    • Add DCC and a catalytic amount of DMAP to the solution.

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours.[2]

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Evaporate the solvent to obtain the thiolated product (HS-PEG11-OH).

    • Purify the product by column chromatography if necessary.

  • Conjugation to AuNPs:

    • Add the purified HS-PEG11-OH to the citrate-stabilized AuNP solution.

    • Gently mix the solution and allow it to react for 12-24 hours at room temperature.[2]

    • Centrifuge the solution to pellet the functionalized AuNPs. The speed and time will depend on the nanoparticle size.

    • Remove the supernatant and resuspend the nanoparticles in DI water or a suitable buffer.

    • Repeat the washing step three times to remove any unbound ligand.[2]

    • Store the functionalized AuNPs at 4°C.

Protocol 2: Functionalization of Iron Oxide Nanoparticles (IONPs) with this compound

The surface of iron oxide nanoparticles is typically functionalized using silane chemistry to introduce amine groups, which can then be coupled to an activated PEG molecule.[2]

Materials:

  • Iron Oxide Nanoparticles (IONPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Deionized (DI) water

Procedure:

  • Surface Amination of IONPs:

    • Disperse the IONPs in anhydrous toluene.

    • Add APTES to the nanoparticle dispersion.

    • Reflux the mixture for 12 hours under an inert atmosphere.[2]

    • Cool the reaction to room temperature and collect the nanoparticles using a strong magnet.

    • Wash the amine-functionalized IONPs with toluene and then ethanol three times.

    • Dry the nanoparticles under vacuum.

  • Activation of this compound:

    • Dissolve this compound and DSC in anhydrous DMF.

    • Add TEA to the solution and stir at room temperature for 4-6 hours to form the N-hydroxysuccinimidyl carbonate ester of the PEG.[2]

  • Conjugation to Amine-Functionalized IONPs:

    • Disperse the amine-functionalized IONPs in anhydrous DMF.

    • Add the activated this compound solution to the IONP dispersion.

    • Stir the reaction mixture at room temperature for 24 hours.[2]

    • Collect the functionalized IONPs with a magnet.

    • Wash the nanoparticles with DMF and then DI water three times.[2]

    • Resuspend the final product in DI water or a suitable buffer.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Nanoparticle PEGylation NP Nanoparticle Core (e.g., AuNP, IONP) Conjugation Conjugation Reaction NP->Conjugation Activation Activation of This compound Activation->Conjugation Purification Purification and Washing Conjugation->Purification Characterization Characterization of PEGylated Nanoparticles Purification->Characterization PEGylated_NP PEGylated Nanoparticle Characterization->PEGylated_NP

Caption: A generalized workflow for nanoparticle surface functionalization.

G cluster_biocompatibility Mechanism of Improved Biocompatibility by PEGylation PEG_NP PEGylated Nanoparticle Hydrophilic_Shield Formation of Hydrophilic Shield PEG_NP->Hydrophilic_Shield Protein_Adsorption Reduced Protein Adsorption (Opsonization) Hydrophilic_Shield->Protein_Adsorption Steric Hindrance Immune_Evasion Evasion of Mononuclear Phagocyte System Protein_Adsorption->Immune_Evasion Circulation Prolonged Blood Circulation Immune_Evasion->Circulation Targeting Enhanced Opportunity for Target Site Accumulation Circulation->Targeting

Caption: How PEGylation improves nanoparticle biocompatibility.

References

Application Notes and Protocols for HO-PEG11-OH Crosslinking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) is a biocompatible, hydrophilic, and non-immunogenic polymer widely utilized in the biomedical field to enhance the therapeutic properties of molecules and to create hydrogels for drug delivery and tissue engineering.[1][2] HO-PEG11-OH is a discrete, linear PEG molecule with terminal hydroxyl groups at both ends.[3] Unlike activated PEGs, these hydroxyl groups are not inherently reactive towards common functional groups on biomolecules.[4] This necessitates an activation step, either of the PEG hydroxyls or, more commonly, of a functional group on the molecule to be crosslinked.

These application notes provide detailed protocols for crosslinking experiments using this compound, focusing on the widely used carbodiimide chemistry to link proteins or form hydrogel matrices.

Principle of Reaction: Carbodiimide-Mediated Crosslinking

The most common strategy for utilizing this compound in crosslinking involves the activation of carboxylic acid groups (-COOH) on a target molecule (e.g., a protein, peptide, or another polymer) using a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

The process occurs in two main stages:

  • Activation: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in aqueous solutions.[3] NHS is added to react with the intermediate, forming a more stable, amine-reactive NHS ester.[5] This two-step process enhances coupling efficiency and provides greater control over the reaction.[6]

  • Coupling: While the NHS ester is highly reactive towards primary amines, it can also react with other nucleophiles, including hydroxyl groups (-OH) from this compound, to form a stable ester linkage. This reaction is generally less efficient than the reaction with amines. The reaction with hydroxyl groups can be facilitated, particularly in organic solvents, by using a catalyst such as 4-dimethylaminopyridine (DMAP).

This methodology allows this compound to act as a flexible, hydrophilic spacer, crosslinking two molecules that possess carboxyl groups.

Experimental Protocols

Protocol 1: Two-Step Crosslinking of a Carboxyl-Containing Protein with this compound

This protocol details the crosslinking of a protein containing accessible aspartic or glutamic acid residues using this compound as the crosslinker.

Materials:

  • Protein with accessible carboxyl groups (Protein-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5

  • Desalting columns

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[3]

    • Prepare a 1-10 mg/mL solution of the Protein-COOH in Activation Buffer.

    • Prepare a 10-50 mM solution of this compound in Coupling Buffer.

    • Immediately before use, prepare a 100 mg/mL solution of EDC and a 100 mg/mL solution of Sulfo-NHS in ultrapure water. Do not store these solutions.[7]

  • Activation of Protein Carboxyl Groups:

    • To the Protein-COOH solution, add EDC and Sulfo-NHS. A common starting point is a 10 to 20-fold molar excess of EDC and Sulfo-NHS over the protein.[8]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[9]

  • Purification of Activated Protein (Optional but Recommended):

    • To gain better control over the reaction and prevent self-polymerization of the protein, remove excess EDC and Sulfo-NHS.

    • Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer. Collect the fractions containing the activated protein.

  • Conjugation with this compound:

    • Immediately add the this compound solution to the activated protein solution. A 10 to 50-fold molar excess of this compound over the protein is recommended to favor the crosslinking reaction.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[4]

    • Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Purification and Analysis:

    • Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or dialysis.

    • Analyze the resulting conjugate using SDS-PAGE. The crosslinked protein will show a significant increase in apparent molecular weight.

Protocol 2: Formation of a Hydrogel with a Dicarboxylic Acid and this compound

This protocol describes the formation of a PEG hydrogel by crosslinking this compound with a small molecule dicarboxylic acid crosslinker (e.g., adipic acid, succinic acid). This reaction is typically performed in an organic solvent to favor esterification.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., succinic anhydride)

  • EDC or Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP) - Catalyst

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is thoroughly dried. Use anhydrous solvents.

    • Dissolve this compound and the dicarboxylic acid in the anhydrous solvent. A 1:1 molar ratio of hydroxyl groups to carboxyl groups is a good starting point.

    • Dissolve EDC (or DCC) and a catalytic amount of DMAP (e.g., 0.1 molar equivalents relative to the carboxylic acid) in the anhydrous solvent.

  • Reaction:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the this compound and dicarboxylic acid solution.

    • Slowly add the EDC/DMAP solution to the PEG/diacid mixture while stirring.

    • Allow the reaction to proceed at room temperature for 12-24 hours. Gel formation may be observed as a significant increase in viscosity or the formation of a solid mass.

  • Purification and Characterization of the Hydrogel:

    • If a soluble polymer is formed first, it can be precipitated by adding a non-solvent like cold diethyl ether.

    • The resulting hydrogel should be washed extensively with the reaction solvent to remove unreacted reagents and byproducts (e.g., dicyclohexylurea if DCC is used).

    • The hydrogel can then be dried under vacuum.

    • Characterize the hydrogel by measuring its swelling ratio and mechanical properties.

Data Presentation

Quantitative data from crosslinking experiments are crucial for reproducibility and optimization. The following tables summarize typical reaction parameters and expected hydrogel properties.

Table 1: Typical Reaction Conditions for EDC/NHS Coupling

Parameter Aqueous System (Protein Crosslinking) Anhydrous System (Hydrogel Formation) Reference
Solvent MES Buffer, PBS DMF, DCM, Chloroform [5][10]
Activation pH 4.5 - 6.0 N/A [5]
Coupling pH 7.2 - 8.5 N/A (base catalyst like DMAP used)
EDC:Carboxyl Ratio 2:1 to 10:1 (molar excess) 1.1:1 to 2:1 (molar excess) [4]
NHS:Carboxyl Ratio 2:1 to 5:1 (molar excess) 1.1:1 to 2:1 (molar excess) [4]
Reaction Time 2-4 hours at RT, or overnight at 4°C 12-24 hours at RT [9]

| Temperature | 4°C to Room Temperature | Room Temperature |[9] |

Table 2: Characterization of PEG Hydrogels

Property Typical Values/Trends Influencing Factors Reference
Swelling Ratio (Q) 5 - 30 Decreases with higher PEG concentration; Decreases with higher crosslink density.
Mesh Size (ξ) 1.5 - 10 nm Decreases with increasing crosslinker concentration and UV duration (for photo-polymerized gels). [10]
Storage Modulus (G') 1 - 100 kPa Increases with higher PEG functionality (e.g., 8-arm > 4-arm); Increases with higher PEG concentration.

| Protein Release | Slower from denser networks | Release is faster from step-growth vs. chain-growth polymerized hydrogels; Slower release with increased crosslink functionality. |[9] |

Mandatory Visualization

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-7.5) Protein_COOH Protein-COOH O_acylisourea O-acylisourea intermediate (unstable) Protein_COOH->O_acylisourea + EDC EDC EDC O_acylisourea->Protein_COOH Hydrolysis NHS_ester Protein-NHS Ester (amine-reactive) O_acylisourea->NHS_ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Crosslinked_Product Protein-PEG-Protein (Ester bond) NHS_ester->Crosslinked_Product + this compound PEG_OH This compound

Caption: Reaction mechanism for EDC/Sulfo-NHS mediated crosslinking.

G start Start prep Prepare Protein, PEG, EDC, and Sulfo-NHS Solutions start->prep activate Activate Protein-COOH with EDC and Sulfo-NHS (15-30 min, RT) prep->activate purify Optional: Purify activated protein (Desalting Column) activate->purify conjugate Add this compound to activated protein (2-4h RT or overnight 4°C) activate->conjugate Without purification purify->conjugate quench Quench reaction with Hydroxylamine or Tris conjugate->quench final_purify Purify conjugate (SEC or Dialysis) quench->final_purify analyze Analyze product (SDS-PAGE, HPLC) final_purify->analyze end End analyze->end

Caption: Experimental workflow for protein crosslinking with this compound.

References

Application Notes and Protocols for HO-PEG11-OH in Hydrogel Formation for Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG) hydrogels are widely utilized as scaffolds in tissue engineering due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM).[][2] The fundamental building block, HO-PEG-OH, is a bio-inert polymer, meaning it inherently resists protein adsorption and cell adhesion.[][2] This "blank slate" characteristic is advantageous as it allows for the specific incorporation of bioactive cues to direct cellular behavior.[2]

This document provides detailed application notes and protocols for the use of a specific short-chain PEG, HO-PEG11-OH (PEG with 11 ethylene glycol repeat units), in the formation of hydrogels for tissue engineering applications. While this compound itself is not directly crosslinkable, its terminal hydroxyl groups can be readily functionalized into reactive moieties, such as acrylates, to enable the formation of covalently crosslinked hydrogel networks.[3][4] The use of a short-chain PEG like PEG11 results in hydrogels with a higher crosslinking density, leading to distinct mechanical and swelling properties compared to those fabricated from higher molecular weight PEGs.

Data Presentation: Influence of PEG Molecular Weight on Hydrogel Properties

The molecular weight of the PEG precursor is a critical parameter that dictates the final properties of the hydrogel. Shorter PEG chains, such as in this compound (approximate molecular weight of 500 Da), generally lead to more tightly crosslinked networks. The following tables summarize the relationship between PEG diacrylate (PEGDA) molecular weight and key hydrogel characteristics, providing a basis for predicting the properties of hydrogels derived from this compound.

Table 1: Effect of PEGDA Molecular Weight on Hydrogel Compressive Modulus

PEGDA Molecular Weight (Da)Polymer Concentration (wt%)Compressive Modulus (kPa)Reference
3,40015~20.6[5]
8,00015~4.0[5]
10,00010~10[6]
12,00015~2.0[5]
20,00010~2.5[4]

Note: Lower molecular weight PEGDA results in a significantly higher compressive modulus, indicating a stiffer hydrogel.

Table 2: Effect of PEGDA Molecular Weight on Hydrogel Swelling Ratio

PEGDA Molecular Weight (Da)Polymer Concentration (wt%)Swelling Ratio (q)Reference
3,40010~5[4]
10,00010~10[4]
20,00010~18[4]

Note: The swelling ratio increases with higher molecular weight PEGDA, indicating a greater water uptake capacity due to a lower crosslinking density.

Table 3: Effect of PEGDA Molecular Weight on Hydrogel Mesh Size

PEGDA Molecular Weight (Da)Polymer Concentration (w/V%)Mesh Size (nm)Reference
3,400154.19 ± 0.01[7]
10,000159.11 ± 0.25[7]
20,0001516.71 ± 0.30[7]

Note: The mesh size of the hydrogel network, which influences nutrient and protein diffusion, is smaller for hydrogels made from lower molecular weight PEGDA.

Experimental Protocols

The formation of a hydrogel from this compound requires a two-step process: functionalization of the terminal hydroxyl groups and subsequent crosslinking of the functionalized precursors. The most common approach is the acrylation of the hydroxyl groups to form PEG diacrylate (PEGDA), followed by photopolymerization.[3]

Protocol 1: Synthesis of PEG11-Diacrylate (PEG11-DA) from this compound

This protocol describes the conversion of the terminal hydroxyl groups of this compound to acrylate groups.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO4)

  • Glassware (dried overnight in an oven)

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.

  • Addition of TEA: Add triethylamine (TEA) to the solution. TEA acts as a base to neutralize the HCl produced during the reaction. A molar excess of TEA (e.g., 2.2 equivalents per hydroxyl group) is recommended.

  • Acrylation: Cool the solution in an ice bath. Slowly add acryloyl chloride (a slight molar excess, e.g., 1.1 equivalents per hydroxyl group) dropwise using a dropping funnel. The reaction is exothermic.

  • Reaction: Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic phase sequentially with 5% NaHCO3 solution and deionized water.

  • Drying: Dry the organic phase over anhydrous MgSO4.

  • Purification: Filter the solution to remove the MgSO4. Concentrate the filtrate by rotary evaporation to obtain the PEG11-DA product.

  • Characterization: Confirm the successful acrylation and purity of the product using ¹H NMR spectroscopy. The appearance of peaks corresponding to the acrylate protons (typically between 5.5 and 6.5 ppm) and the disappearance of the hydroxyl proton peak are indicative of a successful reaction.[5]

Protocol 2: Hydrogel Formation by Photopolymerization of PEG11-DA

This protocol details the formation of a hydrogel from the synthesized PEG11-DA via free-radical photopolymerization.

Materials:

  • Synthesized PEG11-DA

  • Photoinitiator (e.g., Irgacure 2959, LAP)

  • Phosphate-buffered saline (PBS) or cell culture medium

  • UV light source (365 nm)

  • Molds for hydrogel casting (e.g., PDMS molds)

Procedure:

  • Prepare Precursor Solution: Dissolve the synthesized PEG11-DA in PBS or cell culture medium to the desired concentration (e.g., 10-20% w/v).

  • Add Photoinitiator: Add the photoinitiator to the precursor solution at a suitable concentration (e.g., 0.05-0.1% w/v). Ensure the photoinitiator is completely dissolved. Protect the solution from light from this point onwards.

  • (Optional) Incorporate Bioactive Molecules: If desired, add bioactive molecules such as cell-adhesive peptides (e.g., RGD) at this stage.

  • (Optional) Cell Encapsulation: If encapsulating cells, suspend the cells in the precursor solution at the desired density.

  • Casting: Pipette the precursor solution into the molds.

  • Photopolymerization: Expose the precursor solution in the molds to UV light (365 nm) for a sufficient duration to ensure complete crosslinking (e.g., 5-10 minutes). The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.

  • Swelling: After polymerization, carefully remove the hydrogels from the molds and place them in PBS or cell culture medium to swell to equilibrium.

Protocol 3: Characterization of Hydrogel Properties

A. Swelling Ratio Measurement

  • After reaching equilibrium swelling, remove the hydrogel and blot excess surface water.

  • Weigh the swollen hydrogel (Ws).

  • Lyophilize the hydrogel to completely remove water and weigh the dry hydrogel (Wd).

  • Calculate the swelling ratio (q) as: q = Ws / Wd.

B. Mechanical Testing (Compressive Modulus)

  • Use a universal mechanical tester with a compression platen.

  • Place the swollen hydrogel sample on the lower platen.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Record the resulting stress.

  • The compressive modulus is calculated from the slope of the linear region of the stress-strain curve (typically between 10-20% strain).

Visualizations

Signaling Pathways and Experimental Workflows

hydrogel_formation_workflow cluster_synthesis PEG11-DA Synthesis cluster_hydrogel_formation Hydrogel Formation HO_PEG11_OH This compound Acryloyl_Chloride Acryloyl Chloride TEA Triethylamine Reaction Acrylation Reaction in Anhydrous DCM Purification Washing & Purification PEG11_DA PEG11-DA Precursor_Solution Prepare Precursor Solution (PEG11-DA in PBS) Photoinitiator Add Photoinitiator Bioactive_Molecules Add Bioactive Molecules (e.g., RGD) UV_Exposure UV Exposure (365 nm) Hydrogel Crosslinked Hydrogel

cell_adhesion_pathway cluster_ecm Hydrogel Microenvironment cluster_cell Cellular Response RGD RGD Peptide PEG_Backbone PEG11-DA Network RGD->PEG_Backbone covalently linked Integrin Integrin Receptor RGD->Integrin binds to FAK Focal Adhesion Kinase (FAK) RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) Actin Actin Cytoskeleton Remodeling Cell_Behavior Cell Spreading, Migration, Differentiation

References

Application Notes and Protocols for HO-PEG11-OH Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established and widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other molecules. This process can significantly improve pharmacokinetics, increase stability, reduce immunogenicity, and enhance solubility. HO-PEG11-OH is a discrete PEG linker containing 11 ethylene glycol units with hydroxyl groups at both termini. Its defined molecular weight and hydrophilic nature make it an excellent candidate for various bioconjugation applications.

However, the terminal hydroxyl groups of this compound exhibit low reactivity towards functional groups on biomolecules. Therefore, a crucial activation step is required to convert these hydroxyl groups into more reactive species, enabling efficient conjugation. This document provides a detailed step-by-step guide for the activation of this compound and its subsequent conjugation to a model protein containing primary amines (e.g., lysine residues or the N-terminus).

Core Principles

The conjugation of this compound to a biomolecule is typically a two-stage process:

  • Activation of this compound: The terminal hydroxyl groups are chemically modified to create more reactive functional groups. Common activation strategies include:

    • Tosylation: Conversion of the hydroxyl groups to tosylates, which are excellent leaving groups for nucleophilic substitution.

    • Conversion to Carboxylic Acid and NHS Ester Formation: Oxidation of the hydroxyl groups to carboxylic acids, followed by activation with N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.

  • Conjugation to the Target Molecule: The activated PEG linker is then reacted with the target biomolecule. For amine-reactive PEGs, the conjugation typically occurs with primary amines on the target molecule, forming a stable amide bond.

Experimental Protocols

This section details the methodologies for the activation of this compound via conversion to a dicarboxylic acid followed by NHS ester activation, and its subsequent conjugation to a model protein such as Lysozyme.

Part 1: Activation of this compound

This two-step protocol first converts the terminal hydroxyl groups to carboxylic acids and then to amine-reactive NHS esters.

Step 1.1: Synthesis of HOOC-PEG11-COOH (Dicarboxylic Acid PEG)

Materials:

  • This compound

  • Succinic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na2SO4, anhydrous)

  • Diethyl ether (cold)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

Protocol:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound and a 5-fold molar excess of succinic anhydride in anhydrous pyridine in a round-bottom flask.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the pyridine using a rotary evaporator under reduced pressure.

  • Dissolve the resulting residue in DCM.

  • Wash the DCM solution three times with 1 M HCl to remove any residual pyridine.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and then concentrate the solution using a rotary evaporator.

  • Precipitate the dicarboxylic acid product by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

  • Confirm the structure of HOOC-PEG11-COOH using ¹H NMR.

Step 1.2: Synthesis of NHS-OOC-PEG11-COO-NHS (NHS-activated PEG)

Materials:

  • HOOC-PEG11-COOH (from Step 1.1)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM, anhydrous) or Dimethylformamide (DMF, anhydrous)

  • Diethyl ether (cold)

Protocol:

  • Dissolve HOOC-PEG11-COOH (1 equivalent) and NHS (2.2 equivalents) in anhydrous DCM or DMF in a flask under an inert atmosphere.

  • Add DCC or EDC (2.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Precipitate the NHS-activated PEG product by adding the filtrate (or reaction mixture if using EDC) to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the final product, NHS-OOC-PEG11-COO-NHS, under vacuum. Store desiccated at -20°C.

Part 2: Conjugation of NHS-activated PEG11 to a Protein

This protocol describes the conjugation of the activated PEG to a model protein with accessible primary amines, such as lysozyme.

Materials:

  • NHS-OOC-PEG11-COO-NHS (from Part 1)

  • Model protein (e.g., Lysozyme)

  • Phosphate Buffered Saline (PBS), pH 7.4 (amine-free)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Dialysis tubing or centrifugal ultrafiltration units for purification

  • SDS-PAGE analysis equipment

  • MALDI-TOF Mass Spectrometer

Protocol:

  • Dissolve the protein in PBS at a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the NHS-activated PEG in a small amount of anhydrous DMF or DMSO and then dilute with PBS.

  • Add the activated PEG solution to the protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 10:1 to 50:1 is recommended.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

  • Purify the PEG-protein conjugate from unreacted PEG and by-products using size-exclusion chromatography (SEC) or dialysis.

  • Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

  • Characterize the conjugate by MALDI-TOF mass spectrometry to determine the degree of PEGylation.

Data Presentation

The following tables summarize representative quantitative data for the activation and conjugation steps. Note that these values can vary depending on the specific protein and reaction conditions.

Table 1: Representative Data for Activation of this compound

ParameterMethodTypical Yield (%)Purity (%)Analytical Technique
Carboxylation Succinic Anhydride> 90> 95¹H NMR
NHS Activation DCC/NHS80 - 95> 90HPLC

Table 2: Representative Data for Protein Conjugation with NHS-activated PEG11

ParameterConditionTypical ResultAnalytical Technique
PEG:Protein Molar Ratio 10:1 - 50:1Varies with proteinSDS-PAGE, HPLC
Reaction pH 7.4 - 8.5Higher pH can increase efficiency but also hydrolysisHPLC
Conjugation Efficiency Optimized conditions50 - 80% conversion to mono-PEGylatedHPLC, Densitometry of SDS-PAGE
Final Purity of Conjugate After SEC purification> 95%SEC-HPLC
Degree of PEGylation MALDI-TOF MSPredominantly mono- and di-PEGylated speciesMALDI-TOF MS

Mandatory Visualization

Diagram 1: Overall Workflow for this compound Conjugation

G cluster_0 Activation of this compound cluster_1 Conjugation to Protein start This compound step1 Carboxylation (Succinic Anhydride) start->step1 product1 HOOC-PEG11-COOH step1->product1 step2 NHS Ester Formation (DCC/NHS or EDC/NHS) product1->step2 product2 NHS-OOC-PEG11-COO-NHS step2->product2 conjugation Conjugation Reaction (pH 7.4-8.5) product2->conjugation protein Target Protein (with -NH2 groups) protein->conjugation quench Quenching (Tris or Glycine) conjugation->quench purification Purification (SEC or Dialysis) quench->purification final_product Purified PEG-Protein Conjugate purification->final_product G cluster_activation Activation cluster_conjugation Conjugation HO_PEG_OH HO-(CH2CH2O)11-H COOH_PEG_COOH HOOC-CH2CH2-CO-(OCH2CH2)11-O-CO-CH2CH2-COOH HO_PEG_OH->COOH_PEG_COOH + Succinic Anhydride / Pyridine NHS_PEG_NHS NHS-OOC-CH2CH2-CO-(OCH2CH2)11-O-CO-CH2CH2-COO-NHS COOH_PEG_COOH->NHS_PEG_NHS + NHS, DCC/EDC Protein_NH2 Protein-NH2 NHS_PEG_NHS->Protein_NH2 Conjugation Reaction PEG_Protein Protein-NH-CO-CH2CH2-CO-(OCH2CH2)11-... Protein_NH2->PEG_Protein

Application Notes and Protocols: HO-PEG11-OH for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HO-PEG11-OH is a discrete polyethylene glycol (PEG) derivative containing 11 ethylene glycol units with hydroxyl (-OH) groups at both termini. This hydrophilic linker is a valuable tool in the development of targeted drug delivery systems, including antibody-drug conjugates (ADCs) and nanoparticles. The process of attaching PEG chains, known as PEGylation, can significantly enhance the therapeutic properties of drugs and delivery vehicles.[1] Key advantages of using a PEG linker like this compound include improved solubility and stability of hydrophobic drugs, prolonged systemic circulation time by reducing renal clearance and recognition by the immune system, and providing a flexible spacer for the attachment of targeting ligands.[2][3] The defined length of the this compound linker allows for precise control over the physicochemical properties of the resulting conjugate.

These application notes provide an overview of the use of this compound in targeted drug delivery, including physicochemical properties, illustrative quantitative data, and detailed experimental protocols for the formulation, characterization, and evaluation of drug delivery systems.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C22H46O12
Molecular Weight 502.6 g/mol
Appearance White to off-white solid or viscous liquid
Solubility Soluble in water, ethanol, DMF, DMSO

Application: Antibody-Drug Conjugates (ADCs)

This compound can be functionalized and incorporated as a hydrophilic linker in ADCs. It connects a potent cytotoxic drug to a monoclonal antibody, enhancing the ADC's solubility, stability, and pharmacokinetic profile.[4][5]

Illustrative Quantitative Data for an ADC with a PEG11 Linker

The following table presents representative data for a hypothetical ADC utilizing a PEG11 linker. This data is for illustrative purposes and will vary depending on the specific antibody, drug, and conjugation chemistry.

ParameterValue
Drug-to-Antibody Ratio (DAR) 3.8
Monomeric Purity (%) >95
In Vitro Plasma Stability (7 days, % intact ADC) >90
In Vitro Cytotoxicity (IC50, nM) 5.2
Experimental Protocols

This protocol describes the first step in preparing the linker for conjugation to a thiol-containing moiety on an antibody.

Materials:

  • This compound

  • Maleimide-acetic acid N-hydroxysuccinimide ester

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add triethylamine to the solution.

  • Slowly add a solution of maleimide-acetic acid N-hydroxysuccinimide ester in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the maleimide-PEG11-OH linker.

This protocol outlines the conjugation of a pre-formed linker-drug construct to a partially reduced antibody.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG11-Drug construct

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Partially reduce the antibody by incubating with a 2-3 fold molar excess of TCEP in PBS at 37°C for 1-2 hours.

  • Remove excess TCEP using a desalting column.

  • Immediately react the reduced antibody with a 5-10 fold molar excess of the Maleimide-PEG11-Drug construct in PBS.

  • Allow the conjugation reaction to proceed at 4°C for 4-16 hours with gentle mixing.

  • Quench the reaction by adding an excess of N-acetylcysteine.

  • Purify the resulting ADC from unconjugated linker-drug and other impurities using a size-exclusion chromatography column.

  • Characterize the purified ADC for DAR, purity, and aggregation.

Diagram 1: ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_0 Antibody Preparation cluster_1 Linker-Payload Synthesis Antibody Antibody Reduction (TCEP) Reduction (TCEP) Antibody->Reduction (TCEP) Reduced Antibody Reduced Antibody Reduction (TCEP)->Reduced Antibody Conjugation Conjugation Reduced Antibody->Conjugation This compound This compound Functionalization Functionalization This compound->Functionalization Maleimide-PEG11-OH Maleimide-PEG11-OH Functionalization->Maleimide-PEG11-OH Drug Conjugation Drug Conjugation Maleimide-PEG11-OH->Drug Conjugation Maleimide-PEG11-Drug Maleimide-PEG11-Drug Drug Conjugation->Maleimide-PEG11-Drug Maleimide-PEG11-Drug->Conjugation Purification (SEC) Purification (SEC) Conjugation->Purification (SEC) Characterization Characterization Purification (SEC)->Characterization Final ADC Final ADC Characterization->Final ADC

Caption: Workflow for the synthesis of an antibody-drug conjugate using a PEG11 linker.

Application: Nanoparticle Drug Delivery Systems

This compound can be used to create amphiphilic block copolymers (e.g., with PLGA or PCL) that self-assemble into nanoparticles for encapsulating therapeutic agents. The PEG chains form a hydrophilic corona that sterically stabilizes the nanoparticles and prolongs their circulation time.

Illustrative Quantitative Data for PEG11-PLGA Nanoparticles

The following table provides representative data for drug-loaded nanoparticles formulated with a PEG11-PLGA copolymer. This data is for illustrative purposes and will vary based on the specific polymer, drug, and formulation method.

ParameterValue
Particle Size (nm) 120 ± 15
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) -15 ± 5
Drug Loading Content (%) 5.8
Encapsulation Efficiency (%) 85
Experimental Protocols

Materials:

  • PEG11-PLGA block copolymer

  • Hydrophobic drug (e.g., Docetaxel)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

  • Deionized water

Procedure:

  • Dissolve the PEG11-PLGA copolymer and the drug in DCM to form the organic phase.

  • Add the organic phase to an aqueous solution of PVA.

  • Emulsify the mixture by sonication or homogenization to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the nanoparticles in a suitable buffer or lyophilize for storage.

The dialysis method is commonly used to evaluate the in vitro release of a drug from nanoparticles.[3]

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4, containing a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions

  • Shaking incubator or water bath

Procedure:

  • Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a container with a defined volume of release medium at 37°C with gentle agitation.

  • At predetermined time points, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of drug in the collected samples using a suitable analytical method (e.g., HPLC).

  • Calculate the cumulative percentage of drug released over time.

Diagram 2: Nanoparticle Formulation Workflow

Nanoparticle_Formulation_Workflow Organic Phase Dissolve PEG11-PLGA and Drug in DCM Emulsification Emulsification Organic Phase->Emulsification Aqueous Phase PVA Solution Aqueous Phase->Emulsification Solvent Evaporation Solvent Evaporation Emulsification->Solvent Evaporation Nanoparticle Collection Centrifugation & Washing Solvent Evaporation->Nanoparticle Collection Final Nanoparticles Final Nanoparticles Nanoparticle Collection->Final Nanoparticles

Caption: Workflow for the preparation of drug-loaded PEG11-PLGA nanoparticles.

In Vitro and In Vivo Evaluation

Protocol 5: Cellular Uptake and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the ability of the drug delivery system to be internalized by cancer cells and to exert a cytotoxic effect.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 96-well plates

  • Cell culture medium

  • Free drug, drug-loaded nanoparticles, and empty nanoparticles

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Diagram 3: Targeted Drug Delivery Signaling Pathway

Targeted_Drug_Delivery_Signaling Targeted Nanoparticle Nanoparticle with Targeting Ligand Receptor Receptor Targeted Nanoparticle->Receptor Binding Cancer Cell Cancer Cell Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug Release Drug Release Endosome->Drug Release pH drop/ Enzymes Drug Target Intracellular Target (e.g., DNA, Tubulin) Drug Release->Drug Target Apoptosis Cell Death Drug Target->Apoptosis

Caption: General signaling pathway for targeted nanoparticle-mediated drug delivery.

Conclusion

This compound serves as a versatile and well-defined linker for the development of advanced targeted drug delivery systems. Its discrete length and hydrophilic nature contribute to favorable physicochemical and pharmacokinetic properties of both ADCs and nanoparticle formulations. The protocols and illustrative data provided in these application notes offer a foundation for researchers to design, synthesize, and evaluate novel targeted therapies. Further optimization of formulation parameters and comprehensive in vivo studies are essential for the successful clinical translation of these promising drug delivery platforms.

References

Application Notes and Protocols for Designing PROTACs with Flexible PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of two ligands—one targeting a protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2] Among various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their hydrophilicity, biocompatibility, and tunable length, which can significantly impact the PROTAC's overall performance.[3]

This document provides a comprehensive guide to designing and evaluating PROTACs with flexible PEG linkers, including detailed experimental protocols, quantitative data on the impact of linker length, and visual representations of key pathways and workflows.

The Role of Flexible PEG Linkers in PROTAC Design

Flexible PEG linkers offer several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their handling and bioavailability.[4]

  • Improved Cell Permeability: While seemingly counterintuitive for hydrophilic linkers, the flexibility of PEG chains can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.[1]

  • Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving the correct spatial orientation of the POI and E3 ligase to form a productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2]

  • Reduced Non-specific Binding: The hydration shell created by the PEG linker can mitigate non-specific binding to plasma proteins and other cellular components, potentially improving the pharmacokinetic profile.[5]

The optimal PEG linker length is target-dependent and must be determined empirically. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might lead to an unproductive ternary complex geometry and reduced degradation efficiency.[]

Data Presentation: Impact of PEG Linker Length on PROTAC Activity

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation efficiency of different PROTACs.

Table 1: Influence of PEG Linker Length on Physicochemical Properties and Degradation Efficiency of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBADC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
PROTAC AAlkyl7504.5120210>1000<202.5
PROTAC BPEG28383.8138212500551.8
PROTAC CPEG49263.1156214250701.1

Data is illustrative and compiled from various sources in the literature.[1] DC50 and Dmax values are cell-line dependent.

Table 2: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths for Different Targets

Target ProteinPROTAC Linker Length (atoms)DC50Dmax (%)Cell Line
ERα 9>10 µM~50MCF7
12~5 µM~75MCF7
16 ~1 µM ~95 MCF7
19~5 µM~70MCF7
21>10 µM~60MCF7
TBK1 < 12No degradation--
21 3 nM 96 -
29292 nM76-
BRD4 (CRBN-based) 0 PEG units< 0.5 µM-H661
1-2 PEG units> 5 µM-H661
4-5 PEG units < 0.5 µM -H661

Data compiled from publicly available research.[2][][7]

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC PROTAC (recycled) Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->Ternary_Complex

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_biochemical Biochemical Assays cluster_cell Cell-based Assays cluster_invivo In Vivo Studies Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Binding_Assay Binary Binding Assays (FP, TR-FRET) Characterization->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (TR-FRET) Binding_Assay->Ternary_Complex_Assay Degradation_Assay Protein Degradation (Western Blot, In-Cell Western) Ternary_Complex_Assay->Degradation_Assay Viability_Assay Cell Viability/Cytotoxicity (MTT, CTG) Degradation_Assay->Viability_Assay PK_Study Pharmacokinetics (PK) (LC-MS/MS) Viability_Assay->PK_Study PD_Study Pharmacodynamics (PD) & Efficacy PK_Study->PD_Study

Caption: A typical workflow for the design and evaluation of PROTACs.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits & activates Degradation BRD4 Degradation BRD4->Degradation is degraded Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 binds RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Gene Transcription (e.g., c-MYC) RNA_Pol_II->Transcription initiates PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits E3_Ligase->Degradation Degradation->Transcription inhibits

Caption: PROTAC-mediated degradation of BRD4 and its impact on transcription.

Experimental Protocols

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[1]

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid, or alkyne)

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group

  • Bifunctional PEG linker (e.g., NH2-PEGn-COOH or Azide-PEGn-NHS ester)

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Copper catalyst (for click chemistry, if applicable, e.g., copper(II) sulfate and sodium ascorbate)

  • Solvents (e.g., DMF, DMSO, DCM)

  • Purification supplies (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Functionalization of Ligands (if necessary): Ensure that both the POI and E3 ligase ligands have orthogonal functional groups that can react with the bifunctional PEG linker.

  • First Coupling Reaction (Amide Bond Formation): a. Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF. b. Add coupling reagents such as HATU and DIPEA. c. Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by LC-MS. d. Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry Example): a. Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O). b. Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate. c. Stir the reaction at room temperature for 4-16 hours or until completion. d. Purify the final PROTAC product by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product using LC-MS and NMR spectroscopy.

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.[1]

Materials:

  • Tagged POI (e.g., His-tagged)

  • Tagged E3 ligase (e.g., GST-tagged)

  • Lanthanide-labeled anti-tag antibody (donor, e.g., Tb-anti-His)

  • Fluorescently-labeled anti-tag antibody (acceptor, e.g., FITC-anti-GST)

  • PROTAC compound

  • Assay buffer (e.g., PBS with 0.01% BSA)

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a low-volume, 384-well plate, add the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.

  • Antibody Addition: Add the donor and acceptor antibodies to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow for complex formation.

  • Measurement: Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at both the donor and acceptor wavelengths (e.g., ~620 nm for Tb and ~520 nm for FITC).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration to determine the concentration at which the maximum ternary complex is formed.

In Vitro Protein Degradation Assay (Western Blot)

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[1]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice for 30 minutes. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples. b. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: a. Apply the chemiluminescent substrate and capture the signal using an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the target protein band intensity to the loading control. d. Calculate the percentage of protein degradation relative to the vehicle-treated control. e. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (MTT or CellTiter-Glo)

This protocol assesses the effect of PROTAC treatment on cell viability.

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo)

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Solubilization solution (for MTT)

  • Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[8]

  • Treatment: Treat the cells with a serial dilution of the PROTAC compound or vehicle control for the desired duration (e.g., 72 hours).[8]

  • Assay:

    • For MTT: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[9] b. Add solubilization solution and incubate until the formazan crystals are dissolved.[9] c. Measure the absorbance at ~570 nm.[10]

    • For CellTiter-Glo®: a. Equilibrate the plate to room temperature.[11] b. Add CellTiter-Glo® reagent to each well.[11] c. Mix on an orbital shaker for 2 minutes to induce cell lysis.[8] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8] e. Measure luminescence.[8]

  • Data Analysis: a. Subtract the background reading from all measurements. b. Normalize the data to the vehicle-treated control to calculate the percentage of cell viability. c. Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.

Pharmacokinetic (PK) Analysis

This protocol outlines a general procedure for evaluating the pharmacokinetic properties of a PROTAC in a rodent model.[12][13]

Materials:

  • Rodent model (e.g., mice or rats)

  • PROTAC compound

  • Dosing vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Dosing equipment (e.g., gavage needles, syringes)

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer the PROTAC compound to the animals via the desired route (e.g., intravenous or oral administration).

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Preparation for LC-MS/MS: a. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the plasma samples.[12] b. Vortex and centrifuge the samples. c. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: a. Develop a sensitive and selective LC-MS/MS method for the quantification of the PROTAC in plasma. This typically involves optimizing the chromatographic separation and the mass spectrometric detection parameters (e.g., precursor and product ions for multiple reaction monitoring).[13] b. Analyze the prepared samples using the validated LC-MS/MS method.

  • Data Analysis: a. Generate a standard curve to quantify the PROTAC concentration in the plasma samples. b. Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, such as Cmax, Tmax, AUC, half-life, and bioavailability.

Conclusion

The design of effective PROTACs is a multifactorial process where the linker plays a pivotal role. Flexible PEG linkers offer a valuable tool to optimize the physicochemical and pharmacological properties of PROTACs. A systematic approach to linker design, involving the synthesis and evaluation of a series of PROTACs with varying PEG linker lengths, is crucial for identifying candidates with optimal degradation efficiency and drug-like properties. The detailed protocols and data presented in this document provide a framework for researchers to rationally design and advance the development of novel PEGylated PROTACs.

References

Activating Hydroxyl Groups on HO-PEG11-OH for Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) is a biocompatible, non-immunogenic, and highly soluble polymer widely employed in drug delivery and bioconjugation to enhance the therapeutic properties of peptides, proteins, and other biomolecules. The homobifunctional HO-PEG11-OH, with its defined chain length, offers a versatile platform for creating crosslinkers and conjugates. However, the terminal hydroxyl (-OH) groups are relatively unreactive and require activation to facilitate efficient conjugation with nucleophilic functional groups on biomolecules, most commonly primary amines (-NH2) found in lysine residues and at the N-terminus of proteins.

This document provides detailed application notes and protocols for the most common methods of activating the hydroxyl groups of this compound for subsequent conjugation reactions. The primary strategies covered include:

  • Sulfonate Esterification: Conversion of the hydroxyl groups to good leaving groups such as tosylates (Ts), mesylates (Ms), or tresylates (Tres). These activated PEGs can then react directly with primary amines.

  • N-Hydroxysuccinimide (NHS) Ester Formation: A two-step process involving the oxidation of the terminal hydroxyl groups to carboxylic acids, followed by activation with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

The choice of activation chemistry depends on several factors, including the desired reactivity, stability of the activated intermediate, and the specific application.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the different activation methods to aid in the selection of the most appropriate strategy.

Table 1: Comparison of Hydroxyl Activation Methods for this compound

Activation MethodActivating ReagentTypical Reaction YieldKey AdvantagesKey Disadvantages
Tosylation p-Toluenesulfonyl chloride (TsCl)71-76% (monofunctional)[1]Good leaving group, stable intermediateCan be challenging to achieve difunctional activation without monofunctional byproducts
Mesylation Methanesulfonyl chloride (MsCl)>95%[2]High reactivity, good leaving groupMore reactive and less stable than tosylate[3]
Tresylation 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)HighHighly reactive towards primary amines[4]Reagent can be moisture sensitive
NHS Ester Formation Jones Reagent (oxidation) followed by EDC/NHSHigh (over two steps)Highly reactive with primary amines, forms stable amide bondTwo-step process, NHS esters are susceptible to hydrolysis

Table 2: Stability of Activated PEG Intermediates

Activated PEGLeaving GroupRelative Reactivity/Leaving Group AbilityStability in Aqueous Solution
PEG-Tosylate Tosyl (TsO-)GoodRelatively stable
PEG-Mesylate Mesyl (MsO-)Better than Tosylate[2]Less stable than Tosylate[3]
PEG-Tresylate Tresyl (TresO-)ExcellentReactive, should be used promptly
PEG-NHS Ester N-hydroxysuccinimideN/A (Acylating Agent)Prone to hydrolysis, especially at higher pH

Experimental Protocols

Method 1: Activation of this compound via Sulfonation

This section details the protocols for activating the hydroxyl groups of this compound by converting them into sulfonate esters (tosylate, mesylate, or tresylate), which are excellent leaving groups for nucleophilic substitution by primary amines.

This protocol is adapted for the difunctional activation of this compound. For monofunctional activation, precise control of stoichiometry is critical.[3]

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether (cold)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine (3 equivalents) to the solution and stir to mix.

  • Tosylation Reaction: Cool the reaction mixture to 0°C in an ice bath. Slowly add p-toluenesulfonyl chloride (2.5 equivalents for difunctionalization) to the stirred solution.

  • Reaction Incubation: Allow the reaction to proceed at 0°C for 30 minutes, then warm to room temperature and stir for an additional 12-16 hours.

  • Work-up:

    • Wash the reaction mixture with a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent.

  • Purification:

    • Concentrate the filtrate using a rotary evaporator.

    • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether with vigorous stirring.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Drying and Characterization: Dry the resulting TsO-PEG11-OTs under vacuum. Confirm the structure and purity by ¹H NMR spectroscopy.

This protocol describes the conversion of the terminal hydroxyl groups to mesylates.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether (cold)

  • Water (for washing)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Addition of Base: Add anhydrous triethylamine (3 equivalents) to the solution.

  • Mesylation Reaction: Cool the mixture to 0°C in an ice bath. Slowly add methanesulfonyl chloride (2.5 equivalents for difunctionalization) to the stirred solution.

  • Reaction Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane and wash with water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the solution to remove the drying agent.

  • Purification and Drying:

    • Concentrate the filtrate using a rotary evaporator.

    • Dry the resulting MsO-PEG11-OMs under high vacuum. The isolated yields for this procedure are typically high (96-99%).[5]

  • Characterization: Confirm the structure and purity by ¹H NMR and MALDI-TOF mass spectrometry.

This protocol details the activation of hydroxyl groups with tresyl chloride.

Materials:

  • This compound

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.

  • Addition of Base: Cool the solution to 0°C in an ice bath and add anhydrous pyridine (3 equivalents) with stirring.

  • Tresylation Reaction: Slowly add tresyl chloride (2.5 molar excess relative to hydroxyl groups) dropwise to the reaction mixture.[5]

  • Reaction Incubation: Stir the reaction at 0°C for 30 minutes and then at room temperature for 1.5 hours.[5]

  • Purification:

    • Concentrate the mixture using a rotary evaporator.

    • Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.[5]

    • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Drying and Characterization: Dry the product under vacuum. Confirm the structure and purity of the tresyl-activated PEG by ¹H NMR spectroscopy.[5]

Method 2: Activation of this compound via NHS Ester Formation

This method involves a two-step process: oxidation of the terminal hydroxyl groups to carboxylic acids, followed by activation to an amine-reactive NHS ester.

Materials:

  • This compound

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Acetone

  • Isopropanol

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.

  • Oxidation: Cool the solution to 0°C in an ice bath. Slowly add Jones reagent dropwise with vigorous stirring until the orange/red color persists.

  • Reaction Incubation: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Quenching: Quench the excess Jones reagent by the dropwise addition of isopropanol until the green color persists.

  • Work-up:

    • Remove the acetone using a rotary evaporator.

    • Dissolve the residue in water and extract the product with dichloromethane.

    • Wash the combined organic layers with water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Drying: Filter the solution and concentrate it using a rotary evaporator to obtain the dicarboxylic acid PEG, HOOC-PEG9-COOH.

Materials:

  • HOOC-PEG9-COOH

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM, anhydrous) or Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the purified HOOC-PEG9-COOH (1 equivalent) in anhydrous DCM or DMF.

  • Activation: To this solution, add N-hydroxysuccinimide (NHS) (2.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents).

  • Reaction Incubation: Stir the reaction at room temperature for 2-4 hours under an inert atmosphere.

  • Use: The resulting NHS-activated PEG solution is now ready for conjugation to amine-containing molecules. It is recommended to use the activated PEG immediately due to its susceptibility to hydrolysis.

Protocol 3: Conjugation of Activated PEG to Amine-Containing Biomolecules

This general protocol outlines the conjugation of an activated PEG (sulfonate ester or NHS ester) to a protein.

Materials:

  • Activated this compound derivative

  • Protein solution in an appropriate amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

  • Reaction Setup: Dissolve the activated PEG derivative in the reaction buffer. Add the activated PEG solution to the protein solution. A molar excess of the PEG reagent (typically 10- to 50-fold) is used.

  • Conjugation Reaction: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM to consume any unreacted activated PEG.

  • Purification: Purify the PEG-conjugated protein using an appropriate chromatography technique (e.g., SEC or IEX) to remove unreacted PEG, unreacted protein, and reaction byproducts.

  • Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), HPLC, and mass spectrometry to determine the degree of PEGylation.

Visualizations

Chemical Reaction Pathways

G cluster_sulfonation Sulfonation Activation cluster_nhs_ester NHS Ester Activation HO_PEG_OH This compound Activated_PEG_Sulfonate R-SO2O-PEG11-OSO2R HO_PEG_OH->Activated_PEG_Sulfonate Sulfonylation Sulfonyl_Chloride R-SO2Cl (TsCl, MsCl, or Tresyl-Cl) + Base (Pyridine or TEA) Sulfonyl_Chloride->Activated_PEG_Sulfonate HO_PEG_OH2 This compound Carboxyl_PEG HOOC-PEG9-COOH HO_PEG_OH2->Carboxyl_PEG Oxidation Oxidizing_Agent Jones Reagent Oxidizing_Agent->Carboxyl_PEG NHS_PEG NHS-OOC-PEG9-COO-NHS Carboxyl_PEG->NHS_PEG Activation EDC_NHS EDC, NHS EDC_NHS->NHS_PEG

Caption: Chemical pathways for activating this compound.

Experimental Workflow for Protein Conjugation

G start Start: this compound and Protein activation 1. Activate this compound (Sulfonation or NHS Ester Formation) start->activation conjugation 2. Conjugate Activated PEG to Protein (pH 7.2-8.0, RT or 4°C) activation->conjugation quenching 3. Quench Reaction (e.g., Tris or Glycine) conjugation->quenching purification 4. Purify Conjugate (SEC or IEX) quenching->purification characterization 5. Characterize Conjugate (SDS-PAGE, HPLC, MS) purification->characterization end End: Purified PEG-Protein Conjugate characterization->end

Caption: Workflow for PEGylation of proteins.

Logical Relationship of Activation Chemistries

G A This compound B Sulfonate Activated PEG (Tosylate, Mesylate, Tresylate) A->B Sulfonylation C Carboxylated PEG (HOOC-PEG9-COOH) A->C Oxidation F PEG-Biomolecule Conjugate (Amide or Secondary Amine Linkage) B->F Nucleophilic Substitution D NHS Ester Activated PEG C->D EDC/NHS Coupling D->F Acylation E Amine-Containing Biomolecule E->F

Caption: Relationship between activation methods and conjugation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Efficiency in HO-PEG11-OH Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HO-PEG11-OH conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no conjugation when reacting my molecule directly with this compound?

A1: The terminal hydroxyl (-OH) groups of this compound are generally unreactive towards common functional groups on biomolecules like amines or thiols under standard bioconjugation conditions. Direct conjugation is inefficient because it would require harsh conditions, such as the use of a strong base to form a reactive alkoxide, which could denature or degrade most proteins and small molecules. Therefore, an essential first step is the "activation" of one or both hydroxyl groups to convert them into more reactive functional groups.[1]

Q2: What does "activation" of this compound entail?

A2: Activation is the chemical modification of the terminal hydroxyl groups of the PEG linker into more reactive species that can readily form covalent bonds with specific functional groups on your target molecule under mild conditions.[1] Common activation strategies include converting the hydroxyl groups into:

  • Tosylates: By reacting with tosyl chloride (TsCl).[1][2]

  • Mesylates: By reacting with mesyl chloride (MsCl).[2]

  • Carboxylic Acids: Through oxidation of the hydroxyl groups. The resulting carboxylated PEG can then be activated using standard carbodiimide chemistry (e.g., with EDC and NHS) to react with primary amines.[2]

  • N-hydroxysuccinimidyl (NHS) esters: This is a common method for creating amine-reactive PEGs.[1][3]

Q3: Is it possible to selectively activate only one end of the this compound linker?

A3: Yes, selective mono-activation is achievable and often desirable to prevent cross-linking of your target molecules. This can be accomplished by carefully controlling the reaction conditions and the stoichiometry of the activating reagent. For example, during tosylation, using a controlled amount of tosyl chloride can favor the formation of the mono-tosylated product. It is crucial to purify the mono-activated PEG from the di-activated and unreacted diol.[1]

Q4: What are the critical reaction conditions to control during the conjugation step?

A4: Several factors significantly impact the success of the conjugation reaction:

  • pH: The optimal pH depends on the reactive groups involved. For the reaction of an activated PEG (like an NHS ester) with primary amines on a protein, a pH range of 7.0-8.5 is generally recommended.[1][2][4][5]

  • Temperature: Reactions are typically carried out at room temperature or at 4°C. Lower temperatures can help minimize protein degradation and non-specific reactions, although the reaction time may need to be extended.[2][4]

  • Reaction Time: Incubation times can vary from 30 minutes to overnight, depending on the reactivity of the target molecule and the desired degree of PEGylation.[4][6]

  • Buffer Composition: It is critical to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the activated PEG.[4][5] Suitable buffers include phosphate-buffered saline (PBS), MES, HEPES, and borate buffers.[4][5]

Q5: How can I confirm that my this compound has been successfully activated?

A5: Before proceeding with the conjugation reaction, it is highly recommended to confirm the successful activation of the PEG linker. This can be done using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information about the activated PEG.[1][2]

  • Mass Spectrometry (MS): To confirm the expected molecular weight of the activated PEG.[2]

  • High-Performance Liquid Chromatography (HPLC): To check for the purity of the activated PEG.[1]

Troubleshooting Guide

This section addresses common problems encountered during this compound conjugation and provides potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Inefficient activation of this compound. [1][2] 2. Hydrolysis of the activated PEG derivative. [1][2] 3. Suboptimal reaction pH. [1][2] 4. Inactivated or unavailable functional groups on the target molecule. [2] 5. Incorrect stoichiometry of reagents. [1]1. Confirm successful activation of PEG using NMR, MS, or HPLC before conjugation.[1][2] 2. Use freshly prepared activated PEG. If the activated species is moisture-sensitive, perform the reaction in anhydrous conditions.[2] 3. Optimize the reaction pH. For amine coupling, a pH range of 7.5-8.5 is often optimal.[1][2] 4. Ensure the target molecule is fully dissolved and that the target functional groups are available for reaction.[2] 5. Perform a titration of the activating reagent and the PEG-to-target molecule ratio to find the optimal molar ratio.[1][4]
Multiple PEGylation Sites (Polydispersity) 1. High molar excess of activated PEG. [2] 2. Use of di-activated PEG. [1] 3. Multiple reactive sites on the target molecule. [1] 4. Reaction time is too long. [4]1. Use a lower molar excess of activated PEG; start with a 1:1 to 5:1 molar ratio of activated PEG to the target molecule.[2] 2. Purify the mono-activated PEG from the di-activated species before the conjugation step.[1] 3. If site-specific PEGylation is required, consider protecting other reactive groups or using site-directed conjugation chemistries.[2] 4. Reduce the incubation time to limit the extent of the reaction.[4]
Precipitation of Reactants or Products 1. Poor solubility of the activated PEG or the target molecule in the reaction buffer. [1] 2. Aggregation of the protein at the reaction pH. [1]1. Add organic co-solvents like DMSO or DMF (up to 30% v/v) to improve solubility.[2] 2. Adjust the reaction pH to be at least one unit away from the protein's isoelectric point (pI). Consider using a different buffer system or adding solubility-enhancing excipients.[2]
Difficulty in Purifying the PEGylated Product 1. Similar retention times of the product and starting materials in chromatography. [2] 2. Aggregation of the conjugate. [2] 3. Adsorption of the conjugate to the column. [7]1. Optimize the HPLC gradient or try a different chromatography mode (e.g., ion exchange if there is a change in net charge, or size exclusion).[2][] 2. For aggregated material, try to solubilize it in a stronger solvent or use denaturing conditions for purification.[2] 3. Try a different column chemistry or modify the mobile phase to reduce non-specific binding.[7]
Loss of Biological Activity of the Conjugate 1. PEGylation at or near the active site of the protein. [4] 2. Harsh reaction conditions leading to denaturation. [4]1. If site-specificity is a concern, consider alternative conjugation strategies or protein engineering to protect the active site.[4] 2. Perform the conjugation at a lower temperature (4°C) and ensure the pH remains within the protein's stability range.[4]

Experimental Protocols

Activation of this compound (Tresylation Method)

This protocol details the activation of this compound using tresyl chloride, making it reactive towards primary amines.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Tresyl chloride

  • Cold diethyl ether

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a flask under an inert atmosphere.[6]

  • Cool the solution in an ice bath to 0°C.[6]

  • Add anhydrous pyridine to the solution with stirring.[6]

  • Slowly add tresyl chloride (2.5 molar excess relative to hydroxyl groups) dropwise to the reaction mixture.[6]

  • Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.[6]

  • Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.[6]

  • Collect the precipitate by filtration and wash with cold diethyl ether.[6]

  • Dry the product under vacuum.[6]

  • Confirm the structure and purity of the tresyl-activated PEG11 by ¹H NMR spectroscopy.[6]

Conjugation of Activated PEG to a Protein

This protocol describes the conjugation of the activated PEG to a protein with accessible primary amine groups.

Materials:

  • Tresyl-activated PEG11

  • Protein of interest

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.5-8.5)

  • Quenching Solution (e.g., 1 M hydroxylamine or Tris buffer)

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)[]

Procedure:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[9]

  • Add the tresyl-activated PEG11 to the protein solution. The molar ratio of activated PEG to protein should be optimized, with a starting point of a 10 to 50-fold molar excess.[6][9]

  • Gently mix the solution and incubate at room temperature for 2-4 hours or overnight at 4°C with gentle shaking.[2][6][9]

  • Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation, or by HPLC.[6]

  • Quench the reaction by adding the quenching solution to a final concentration of 10-100 mM to react with any unreacted activated PEG.[6][9]

  • Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography technique such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Reverse Phase HPLC (RP-HPLC).[2][][9]

Quantitative Data Summary

The efficiency of a PEGylation reaction is typically assessed by the degree of PEGylation and the percentage of conjugated protein.[9] The following table summarizes typical quantitative parameters for PEGylation experiments. Note that these values can vary significantly depending on the specific molecules and reaction conditions.[9]

Parameter Typical Range/Value Analytical Technique(s)
Molar Ratio of Activating Reagents (e.g., EDC/NHS) to PEG 2-5 fold molar excess[4]-
Molar Ratio of Activated PEG to Protein 1:1 to 50:1[2][6][9]-
Reaction pH (Amine Coupling) 7.0 - 8.5[1][2][4]pH meter
Reaction Temperature 4°C to Room Temperature[2][4][6]Thermometer
Reaction Time 30 minutes to 24 hours[4][6]Timer
Conjugation Efficiency (Protein Conversion) 30% - 90%HPLC, SDS-PAGE, Capillary Electrophoresis[9]
Degree of PEGylation 1 - 5 PEG molecules per proteinMass Spectrometry (MALDI-TOF, ESI-MS)[4][9]

Visualizations

experimental_workflow cluster_activation PEG Activation cluster_conjugation Conjugation cluster_purification Purification & Analysis start This compound activate Activate with Tresyl Chloride start->activate activated_peg Tresyl-Activated PEG11 activate->activated_peg conjugate React Activated PEG with Protein activated_peg->conjugate protein Target Protein protein->conjugate quench Quench Reaction conjugate->quench mixture Crude Conjugate Mixture quench->mixture purify Purify via Chromatography (SEC/IEX) mixture->purify analyze Analyze Conjugate (SDS-PAGE, MS, HPLC) purify->analyze final_product Purified PEGylated Protein analyze->final_product

Caption: A generalized workflow for this compound conjugation.

troubleshooting_workflow start Low Conjugation Efficiency Observed check_activation Was PEG activation confirmed? start->check_activation activate_peg Activate PEG and confirm with NMR/MS. check_activation->activate_peg No check_conditions Are reaction conditions (pH, buffer, temp) optimal? check_activation->check_conditions Yes activate_peg->check_conditions optimize_conditions Adjust pH to 7.5-8.5. Use non-amine buffer. Optimize temperature. check_conditions->optimize_conditions No check_ratio Is molar ratio of PEG:Protein optimized? check_conditions->check_ratio Yes optimize_conditions->check_ratio optimize_ratio Titrate molar ratio (start 1:1 to 5:1). check_ratio->optimize_ratio No check_purity Is target protein pure and active? check_ratio->check_purity Yes optimize_ratio->check_purity purify_protein Ensure protein purity and solubility. check_purity->purify_protein No success Improved Efficiency check_purity->success Yes purify_protein->success

Caption: A logical troubleshooting guide for low PEGylation yield.

References

common problems with homobifunctional PEG linkers in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for homobifunctional PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of homobifunctional polyethylene glycol (PEG) linkers in bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my conjugation efficiency with a homobifunctional NHS-PEG-NHS linker consistently low?

Low or no yield of your PEGylated product is a common issue that can often be attributed to the hydrolysis of the N-hydroxysuccinimide (NHS) esters or suboptimal reaction conditions.

Possible Cause 1: Hydrolysis of the NHS Ester

NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that converts the amine-reactive NHS ester back to an unreactive carboxylic acid. The rate of hydrolysis is highly dependent on pH and temperature.[1][2][3]

Troubleshooting & Optimization:

  • pH Control: The reaction of NHS esters with primary amines is most efficient at a pH range of 7.2 to 8.5.[1] However, the rate of hydrolysis increases significantly with higher pH.[2][4] For example, the half-life of an NHS ester can decrease from 4-5 hours at pH 7.0 (4°C) to just 10 minutes at pH 8.6 (4°C).[1] A good starting point is a phosphate buffer at pH 7.2-7.5.[5]

  • Reagent Preparation: Many non-sulfonated NHS-PEG-NHS linkers have poor aqueous solubility and must be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][5] Avoid preparing stock solutions in aqueous buffers.[6]

  • Storage and Handling: Homobifunctional PEG linkers, especially those with NHS esters, are moisture-sensitive.[7] They should be stored at low temperatures (e.g., -20°C) with a desiccant.[7] Before opening, the vial should be equilibrated to room temperature to prevent condensation.[5]

Quantitative Data: pH-Dependent Hydrolysis of NHS Esters

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.00-44-5 hours[1][2]
8.0Room Temp~3.5 hours[8]
8.5Room Temp~3 hours[8]
8.6410 minutes[1][2]
9.0Room Temp~2 hours[8]

Possible Cause 2: Incompatible Buffer Components

Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[1][9]

Troubleshooting & Optimization:

  • Buffer Selection: Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers for the conjugation reaction.[1][3]

  • Quenching: If you need to stop the reaction, you can add a buffer containing primary amines like Tris or glycine to consume any unreacted NHS esters.[1][9]

FAQ 2: I am observing significant aggregation and precipitation of my protein during the PEGylation reaction. What can I do to prevent this?

Protein aggregation is a frequent challenge when using homobifunctional linkers, as they can crosslink multiple protein molecules, leading to the formation of large, insoluble complexes.[9][10]

Possible Cause 1: Intermolecular Cross-linking

The presence of two reactive groups on the PEG linker can lead to the formation of bridges between different protein molecules, especially at high protein and/or linker concentrations.[10]

Troubleshooting & Optimization:

  • Molar Ratio: Reduce the molar excess of the homobifunctional PEG linker relative to your protein. A common starting point is a 20-fold molar excess of the linker, but this may need to be optimized for your specific system.[6]

  • Protein Concentration: Lowering the protein concentration can favor intramolecular cross-linking (within the same molecule) over intermolecular cross-linking.[9]

  • Reaction Time: Shorten the incubation time to limit the extent of the cross-linking reaction.[9]

  • Stepwise Addition: Instead of adding the PEG linker all at once, consider adding it in smaller portions over a period of time.[10]

Possible Cause 2: Suboptimal Reaction Conditions

Factors such as pH and temperature can affect protein stability. Conditions that destabilize your protein can expose hydrophobic regions, promoting aggregation.[10]

Troubleshooting & Optimization:

  • Temperature Control: Performing the reaction at a lower temperature (e.g., 4°C) can slow down both the conjugation and potential aggregation processes.[10]

  • Addition of Stabilizers: Consider adding stabilizing excipients to your reaction buffer.[10]

Commonly Used Anti-Aggregation Additives

AdditiveTypical ConcentrationMechanism of ActionReference(s)
Sucrose5-10% (w/v)Acts as a protein stabilizer through preferential exclusion.[10]
Arginine50-100 mMSuppresses non-specific protein-protein interactions.[10]
Polysorbate 20/800.01-0.05% (v/v)Non-ionic surfactants that prevent surface-induced aggregation.[10]
FAQ 3: How can I control the extent of PEGylation to obtain a more homogeneous product?

Controlling the number of PEG chains attached to each protein molecule is crucial for obtaining a consistent product. The heterogeneity of the PEGylated product is a significant challenge.[11][12]

Troubleshooting & Optimization:

  • Stoichiometry: Carefully control the molar ratio of the PEG linker to your target molecule. This is a primary factor in determining the degree of PEGylation.[9]

  • pH Adjustment: Performing the reaction at a lower pH (e.g., 7.2) can slow down the reaction rate, providing more control over the extent of modification.[9]

  • Reaction Time and Quenching: Monitor the reaction over time and stop it at a specific point by adding a quenching buffer (e.g., Tris or glycine) to achieve the desired level of PEGylation.[9]

Experimental Workflow for Optimizing PEGylation

G cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis cluster_decision Decision prep_protein Prepare Protein Solution in Amine-Free Buffer reaction_setup Set up Small-Scale Reactions (Vary Molar Ratio, pH, Time) prep_protein->reaction_setup prep_peg Prepare Fresh PEG-NHS Solution in DMSO prep_peg->reaction_setup incubation Incubate at Controlled Temperature (e.g., 4°C or RT) reaction_setup->incubation quench Quench Reaction with Tris or Glycine Buffer incubation->quench sds_page SDS-PAGE Analysis quench->sds_page sec Size Exclusion Chromatography (SEC) quench->sec ms Mass Spectrometry (MS) quench->ms evaluate Evaluate Degree of PEGylation & Aggregation sds_page->evaluate sec->evaluate ms->evaluate optimal Optimal Conditions Found? evaluate->optimal optimal->reaction_setup No, Re-optimize scale_up Scale-Up Reaction with Optimal Conditions optimal->scale_up Yes purify Purify PEGylated Product scale_up->purify

Caption: Workflow for optimizing PEGylation reaction conditions.

FAQ 4: What are the best methods for purifying my PEGylated protein conjugate?

The purification of PEGylated proteins can be challenging due to the heterogeneity of the reaction mixture, which may contain unreacted protein, free PEG linker, and proteins with varying degrees of PEGylation.[13][14]

Common Purification Techniques:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of the protein, SEC is effective at separating PEGylated proteins from the smaller, unreacted protein.[13][15] However, it may not be able to resolve species with a small difference in the number of attached PEG chains.[15]

  • Ion Exchange Chromatography (IEX): The attachment of neutral PEG chains can shield the charged residues on the protein surface, leading to weaker interactions with the IEX resin.[13] This allows for the separation of proteins based on the degree of PEGylation, as species with more PEG chains will elute earlier.[13][15]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used for analytical separation of positional isomers and different PEGylated forms.[13]

  • Aqueous Two-Phase Systems (ATPS): This non-chromatographic technique can also be employed for the purification of PEGylated proteins.[14][16]

Troubleshooting Decision Tree for Purification

G start Start with Crude PEGylation Mixture sec Size Exclusion Chromatography (SEC) start->sec sec_check Separation of Unmodified Protein Achieved? sec->sec_check iex Ion Exchange Chromatography (IEX) sec_check->iex Yes further_optimization Further Method Development Needed sec_check->further_optimization No iex_check Separation of Different PEGylated Species? iex->iex_check rphplc Analytical RP-HPLC iex_check->rphplc Partially final_product Purified Product iex_check->final_product Yes rphplc->further_optimization

Caption: Decision tree for selecting a purification strategy.

Key Experimental Protocols

General Protocol for Protein PEGylation with NHS-PEG-NHS

This protocol provides a general starting point for the conjugation of an NHS-ester functionalized homobifunctional PEG to a protein.

Materials:

  • Protein to be PEGylated

  • Homobifunctional NHS-PEG-NHS linker

  • Conjugation Buffer: Amine-free buffer, e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5.[17]

  • Anhydrous DMSO

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.[17] If the protein solution contains any primary amine buffers, it must be exchanged into the conjugation buffer via dialysis or a desalting column.

  • PEG Linker Preparation: Immediately before use, dissolve the NHS-PEG-NHS linker in anhydrous DMSO to create a concentrated stock solution.

  • Conjugation Reaction: Add the desired molar excess of the PEG linker solution to the protein solution while gently stirring. A 20-fold molar excess is a common starting point.[6]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may need to be optimized.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted PEG linker and quenching reagents by dialysis or size exclusion chromatography. Further purification to separate different PEGylated species can be performed using ion exchange chromatography.[13][15]

  • Characterization: Analyze the purified conjugate using SDS-PAGE to observe the increase in apparent molecular weight and by mass spectrometry to determine the degree of PEGylation.[17]

References

Technical Support Center: Preventing Aggregation in HO-PEG11-OH Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during bioconjugation reactions with HO-PEG11-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a homobifunctional polyethylene glycol (PEG) linker. It consists of a chain of 11 ethylene glycol units with a hydroxyl (-OH) group at each end. These hydroxyl groups can be chemically activated to react with specific functional groups on biomolecules, such as primary amines (e.g., lysine residues) on proteins. PEGylation, the process of covalently attaching PEG chains to a biomolecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benefits include increased solubility, a longer circulation half-life in the body, reduced immunogenicity, and enhanced stability against enzymatic degradation.[1]

Q2: What are the primary causes of aggregation when using a homobifunctional linker like this compound?

A2: Aggregation during bioconjugation with this compound can arise from several factors:

  • Intermolecular Cross-linking: Because this compound has two reactive ends, it can inadvertently link multiple protein molecules together, leading to the formation of large aggregates.

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, which increases the likelihood of intermolecular interactions and aggregation.

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect protein stability. Deviations from a protein's optimal conditions can expose hydrophobic regions, promoting aggregation.

  • Over-PEGylation: The attachment of too many PEG molecules can alter the protein's surface charge and isoelectric point (pI), potentially reducing its solubility and leading to aggregation.

Q3: How does the length of the PEG chain, such as in this compound, influence aggregation?

A3: The length of the PEG linker is a critical factor. While PEGylation generally helps to prevent aggregation by creating a hydrophilic shield around the protein, the use of a bifunctional linker, regardless of length, introduces the risk of cross-linking. Shorter PEG chains, like the 11-unit chain in this compound, may offer less steric hindrance, which could potentially increase the rate of intermolecular cross-linking compared to longer PEG chains if the reaction is not well-controlled. However, studies have shown that even shorter PEG chains can prevent protein precipitation by forming soluble aggregates.[2] The optimal PEG length is often target-dependent and requires empirical determination.

Q4: What are the most common methods to detect and quantify aggregation in my bioconjugate sample?

A4: Several analytical techniques are commonly employed to monitor and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a powerful technique for separating molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric bioconjugate. SEC can be used to quantify the percentage of aggregates in a sample.[3][4][5]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can provide information on the average particle size and polydispersity.[6][7][8][9]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of high-molecular-weight species corresponding to cross-linked protein aggregates.[10] Native PAGE can also be a good alternative as it avoids potential interactions between PEG and SDS that can cause band smearing.[11]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight of the bioconjugate and detect the presence of multimers.[12][13]

Troubleshooting Guides

Issue 1: Visible Precipitation or High Levels of Aggregation Detected by SEC/DLS

This is a common issue when using bifunctional linkers. The following tables and workflow provide a systematic approach to troubleshooting and optimizing your reaction conditions.

ParameterRecommended Range/Starting PointRationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce the probability of intermolecular cross-linking.
PEG:Protein Molar Ratio 1:1 to 20:1A higher molar excess of PEG can favor the modification of all available sites on a single protein molecule before cross-linking occurs. However, too high a ratio can lead to over-PEGylation and potential solubility issues. Start with a lower ratio and gradually increase.
pH 7.0 - 8.5 (for amine chemistry)The reaction of activated hydroxyl groups (e.g., tresylates) with primary amines is most efficient at slightly alkaline pH. However, protein stability is paramount. If your protein is unstable at higher pH, conduct the reaction at a lower pH (e.g., 7.0-7.4), though this may require a longer reaction time.[14]
Temperature 4°C to Room Temperature (20-25°C)Lowering the reaction temperature to 4°C can slow down the reaction rate, giving more control and potentially reducing aggregation.[15][16] Reactions at room temperature are faster but may increase the risk of aggregation for less stable proteins.
Reaction Time 1 hour to OvernightShorter reaction times may be sufficient at room temperature, while reactions at 4°C may require longer incubation. Monitor the reaction progress over time to find the optimal balance between conjugation efficiency and aggregation.
Mixing Gentle, continuous mixingPrevents localized high concentrations of the activated PEG linker, which can lead to rapid, uncontrolled reactions and precipitation.

If optimizing the primary reaction conditions is insufficient, the addition of stabilizing excipients to the reaction buffer can be highly effective.[17]

Excipient ClassExampleRecommended ConcentrationMechanism of Action
Sugars/Polyols Sucrose5-10% (w/v)Acts through preferential exclusion, which stabilizes the native protein structure and makes the unfolded, aggregation-prone state less favorable.[18][19][20][21][22]
Amino Acids L-Arginine50-100 mMSuppresses non-specific protein-protein interactions that can lead to aggregation.[23][24][25][26][27]
Surfactants Polysorbate 20 (Tween-20)0.01-0.05% (v/v)Reduces surface tension and can prevent protein adsorption to surfaces and aggregation at air-liquid interfaces.[28][29][30][31][32]

Note: The optimal excipient and its concentration are protein-dependent and should be determined empirically.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Aggregation cluster_control_rate Control Reaction Rate Details start High Aggregation Observed optimize_conditions Step 1: Optimize Reaction Conditions (Table 1) start->optimize_conditions add_excipients Step 2: Add Stabilizing Excipients (Table 2) optimize_conditions->add_excipients If aggregation persists control_rate Step 3: Control Reaction Rate add_excipients->control_rate If aggregation persists end_success Aggregation Minimized control_rate->end_success If successful end_fail Aggregation Persists control_rate->end_fail If aggregation persists lower_temp Lower Temperature (4°C) stepwise_peg Stepwise Addition of PEG alternative_strategy Step 4: Consider Alternative Strategies alternative_strategy->end_success end_fail->alternative_strategy

Caption: A step-by-step workflow for troubleshooting aggregation in bioconjugation reactions.

Experimental Protocols

Protocol 1: Activation of this compound with Tresyl Chloride

The terminal hydroxyl groups of this compound have low reactivity and require activation for efficient conjugation to primary amines. Tresyl chloride activation is a common method.[33][34]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold Diethyl Ether

  • Argon or Nitrogen gas supply

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • With stirring, add anhydrous pyridine to the solution.

  • Slowly add tresyl chloride (a 2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1.5 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash it with cold diethyl ether.

  • Dry the activated HO-PEG11-OTs linker under vacuum.

  • Confirm the structure and purity of the activated linker by ¹H NMR spectroscopy.

Protocol 2: Small-Scale Screening of PEGylation Conditions

Objective: To empirically determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.

Procedure:

  • Prepare Stock Solutions:

    • Protein stock solution (e.g., 10 mg/mL in a suitable amine-free buffer like PBS or HEPES).

    • Activated HO-PEG11-OTs stock solution (e.g., 100 mg/mL in the reaction buffer).

  • Set up a Matrix of Reactions: In parallel, set up a series of small-scale reactions (e.g., 50-100 µL) varying one parameter at a time while keeping others constant.

    • Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG, for example, 1:1, 5:1, 10:1, and 20:1.

    • pH: Screen a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0).

    • Temperature: Conduct reactions at 4°C and room temperature.

  • Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M Tris buffer or glycine) to a final concentration of 50-100 mM to react with any unreacted activated PEG.

  • Analysis: Analyze each reaction mixture for the extent of aggregation using SEC or DLS. Also, assess the degree of PEGylation using SDS-PAGE.

Protocol 3: Purification of the PEGylated Protein

Purification is crucial to remove unreacted PEG, un-PEGylated protein, and byproducts. A combination of chromatography techniques is often employed.[][36][37][38][39]

Workflow for Purification:

PurificationWorkflow Purification Workflow for PEGylated Proteins start Crude Reaction Mixture sec Size Exclusion Chromatography (SEC) Removes unreacted PEG and small byproducts start->sec iex Ion Exchange Chromatography (IEX) Separates based on degree of PEGylation sec->iex Collect fractions with conjugate hic Hydrophobic Interaction Chromatography (HIC) (Optional) Further polishing iex->hic If further purity is needed end_product Purified Bioconjugate iex->end_product Collect desired PEGylated species hic->end_product

Caption: A typical multi-step chromatographic workflow for purifying PEGylated proteins.

A. Size Exclusion Chromatography (SEC) for Aggregate Quantification [3][4][5][40]

  • Column Selection: Choose an SEC column with a pore size appropriate for the size of your protein and its potential aggregates.

  • Mobile Phase: Use a mobile phase that minimizes non-specific interactions, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8-7.4). The addition of arginine (e.g., 300 mM) can help suppress hydrophobic interactions.[4]

  • Sample Preparation: Filter the sample through a low-protein-binding 0.22 µm filter before injection.

  • Injection and Elution: Inject an appropriate volume of the sample and elute isocratically.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to the aggregate, monomer, and any fragment peaks. Calculate the percentage of each species.

B. Dynamic Light Scattering (DLS) for Size Distribution Analysis [6][7][8][9][41]

  • Sample Preparation: Filter or centrifuge the sample to remove large dust particles and precipitates.[6] Dilute the sample in the reaction buffer if necessary to be within the instrument's optimal concentration range.

  • Instrument Setup: Set the experimental parameters, including the buffer viscosity and refractive index, and the experimental temperature.

  • Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the size distribution by intensity, volume, and number. The polydispersity index (PDI) will provide an indication of the heterogeneity of the sample. A higher PDI suggests a broader size distribution, which may indicate the presence of aggregates.

References

Technical Support Center: Purification of HO-PEG11-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of HO-PEG11-OH conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specific discrete PEG compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound and its conjugates?

The main challenges in purifying this compound and its conjugates stem from the inherent properties of low molecular weight PEGs and the nature of the conjugation reactions. Key difficulties include:

  • Separating closely related oligomers: The reaction mixture may contain small amounts of HO-PEG10-OH or HO-PEG12-OH, which are structurally very similar to the desired this compound, making separation difficult.

  • Removal of synthesis-related impurities: If the this compound is synthesized in-house, common impurities can include starting materials, di-tosylated byproducts, or other activated intermediates.[1][2] These can be challenging to remove completely.

  • Poor UV absorbance: Since this compound lacks a strong chromophore, monitoring its purification using standard UV detectors can be difficult.[3] This necessitates the use of alternative detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Refractive Index (RI) detection.[3][4]

  • Product solubility and stability: The solubility of the conjugate can be significantly different from the starting materials, potentially leading to precipitation during purification. The stability of the conjugate under various pH and solvent conditions must also be considered.

Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?

High-Performance Liquid Chromatography (HPLC) is the most powerful technique for purifying low molecular weight PEG conjugates. The most common and effective modes are:

  • Reversed-Phase HPLC (RP-HPLC): This is often the method of choice for separating discrete PEG oligomers.[5][6][7][8] It separates molecules based on hydrophobicity and can achieve baseline resolution of single oligomers.[7][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to RP-HPLC for separating polar compounds.[4][9][10] It uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.

  • Normal Phase Chromatography (NP-HPLC): This technique can also be used, particularly for the purification of protected intermediates during synthesis.[11][12]

Q3: How can I monitor the purity of my this compound conjugate during purification?

Given the low UV activity of the PEG backbone, the following detection methods are recommended:

  • HPLC with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that are not dependent on the analyte having a chromophore, making them ideal for PEG analysis.[3][4]

  • HPLC with Refractive Index (RI) Detection: RI detectors are also universal but are sensitive to changes in the mobile phase composition, making them incompatible with gradient elution.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is a powerful tool for both monitoring purity and confirming the identity of the desired conjugate and any impurities.

  • Thin-Layer Chromatography (TLC): For a quick qualitative assessment, TLC can be used. Staining with Dragendorff's reagent can be effective for visualizing PEG compounds.[13]

Troubleshooting Guides

Issue 1: Broad or Tailing Peaks in RP-HPLC
  • Symptom: The peak corresponding to the this compound conjugate is broad, shows significant tailing, or is not well-resolved from other peaks.

  • Possible Causes & Solutions:

    • Secondary Interactions with the Stationary Phase: The hydroxyl groups of the PEG may be interacting with residual silanols on the silica-based column.

      • Solution: Use an end-capped C18 or C8 column. Consider adding a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase to minimize these interactions.

    • Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the separation.

      • Solution: Adjust the gradient slope. A shallower gradient can improve resolution. Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) as this can alter selectivity.[5][6]

    • Column Overload: Injecting too much sample can lead to peak distortion.

      • Solution: Reduce the injection volume or the concentration of the sample.

    • Low Temperature: For PEGs, increasing the column temperature can sometimes improve peak shape and resolution.[7][14]

Issue 2: Incomplete Removal of a Synthesis Byproduct (e.g., a Tosylated Impurity)
  • Symptom: NMR or LC-MS analysis of the purified product shows the presence of a tosylated PEG species or p-toluenesulfonic acid.[15]

  • Possible Causes & Solutions:

    • Co-elution with the Product: The impurity may have a similar retention time to the desired conjugate under the current chromatographic conditions.

      • Solution 1 (Chromatographic): Modify the HPLC method. Switch to a different stationary phase (e.g., from C18 to a phenyl-hexyl column) or a different chromatographic mode (e.g., from RP-HPLC to HILIC) to alter selectivity.

      • Solution 2 (Chemical): If the impurity is p-toluenesulfonic acid, perform a basic aqueous wash (e.g., with a saturated sodium bicarbonate solution) of your crude product dissolved in an organic solvent like dichloromethane prior to chromatography.[15]

    • Insufficient Resolution: The chromatographic system may not have enough resolving power.

      • Solution: Use a longer column or a column packed with smaller particles (e.g., 3 µm instead of 5 µm) to increase the number of theoretical plates and improve resolution.

Issue 3: Low Recovery of the Conjugate After Purification
  • Symptom: The amount of purified conjugate obtained is significantly lower than expected.

  • Possible Causes & Solutions:

    • Irreversible Adsorption to the Column: The conjugate may be strongly or irreversibly binding to the stationary phase.

      • Solution: Try a different column chemistry (e.g., a polymer-based column instead of silica-based). Ensure the mobile phase pH is appropriate to prevent ionization that might lead to strong ionic interactions with the stationary phase.

    • Precipitation on the Column: The conjugate may be precipitating on the column as the mobile phase composition changes during the gradient.

      • Solution: Ensure the conjugate is soluble in all compositions of the mobile phase used. It may be necessary to reduce the initial organic content of the mobile phase or use a different organic solvent.

    • Product Degradation: The conjugate may be unstable under the purification conditions (e.g., acidic pH from TFA).

      • Solution: Investigate the stability of your conjugate at different pH values. Consider using a mobile phase with a different modifier, such as formic acid, or a buffered mobile phase if the conjugate is pH-sensitive.

Data Presentation

Table 1: Comparison of HPLC Techniques for this compound Conjugate Purification

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity.Separation based on partitioning between a water-enriched layer on the stationary phase and the mobile phase.
Stationary Phase Non-polar (e.g., C18, C8).[5]Polar (e.g., bare silica, diol, amide).[4][9]
Mobile Phase High aqueous content, increasing organic content for elution.High organic content (typically >70% acetonitrile), increasing aqueous content for elution.
Elution Order More hydrophobic compounds are retained longer.More hydrophilic compounds are retained longer.[16]
Best For Separating oligomers with small differences in length and resolving non-polar impurities.[7][8]Separating highly polar conjugates from less polar impurities.[4][9]
Common Issues Peak tailing due to secondary interactions; poor retention of very polar compounds.Long equilibration times; sensitivity to water content in the sample and mobile phase.[10]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound Conjugate

This protocol provides a starting point for the purification of a conjugate of this compound. Optimization will be required based on the specific properties of the conjugated molecule.

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 4 mL/min.

  • Detection: ELSD, CAD, or MS. If the conjugate has a chromophore, UV detection can be used.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 65% B (linear gradient)

    • 35-40 min: 65% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: 95% to 5% B

  • Injection Volume: 1 mL of the filtered reaction mixture.

Protocol 2: General HILIC Purification of a this compound Conjugate

This protocol is an alternative for highly polar conjugates that are not well-retained by RP-HPLC.

  • Column: HILIC column (e.g., silica or amide-based, 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Flow Rate: 1 mL/min.

  • Detection: ELSD, CAD, or MS.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B (linear gradient)

    • 15-18 min: 40% B

    • 18-20 min: 40% to 5% B

    • 20-30 min: 5% B (re-equilibration)

  • Injection Volume: 10-50 µL of the filtered reaction mixture dissolved in 90% acetonitrile.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product conjugation Conjugation Reaction (e.g., this compound + Target Molecule) quenching Quench Reaction conjugation->quenching crude_workup Crude Workup (e.g., Extraction, Precipitation) quenching->crude_workup hplc Preparative HPLC (RP-HPLC or HILIC) crude_workup->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC, LC-MS) fraction_collection->purity_check pooling Pool Pure Fractions purity_check->pooling solvent_removal Solvent Removal (Lyophilization or Evaporation) pooling->solvent_removal final_product Final Purified Conjugate solvent_removal->final_product

Caption: General workflow for the purification of this compound conjugates.

troubleshooting_logic cluster_causes Identify the Problem cluster_solutions Implement Solutions start Impure Product After Initial Purification cause1 Broad/Tailing Peaks? start->cause1 cause2 Known Impurity Present? start->cause2 cause3 Low Recovery? start->cause3 sol1 Optimize Mobile Phase Change Column Reduce Sample Load cause1->sol1 Yes sol2 Modify HPLC Selectivity Perform Pre-Purification Wash cause2->sol2 Yes sol3 Check Solubility Change Column Chemistry Assess Product Stability cause3->sol3 Yes end Pure Product sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Improving PROTAC Stability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address specific stability challenges encountered when using Polyethylene Glycol (PEG) linkers in Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC, and what are its main advantages?

A PROTAC is a heterobifunctional molecule that typically consists of a ligand for a target protein (Protein of Interest or POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] The linker is a critical component that dictates the efficacy and drug-like properties of the PROTAC.[3]

PEG linkers are frequently used due to several key advantages:

  • Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, which can significantly increase the aqueous solubility of often large and hydrophobic PROTAC molecules.[1][3] This is crucial for handling, formulation, and oral absorption.[2][3]

  • Tunable Length and Flexibility: PEG linkers are synthetically accessible and can be constructed with various lengths.[2][4] This flexibility allows the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex between the target protein and the E3 ligase.[5]

  • Biocompatibility: PEG is well-known for its biocompatibility and can improve the pharmacokinetic properties of the PROTAC.[1][6]

Q2: What are the most common stability issues observed with PEG linkers in PROTACs?

While beneficial, PEG linkers can introduce several stability challenges:

  • Metabolic Instability: The ether linkages within the PEG chain are susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, primarily in the liver.[7] This can lead to O-dealkylation reactions, resulting in a short in vivo half-life and reduced therapeutic efficacy.[7]

  • Excessive Flexibility: While some flexibility is advantageous, a highly flexible linker can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[5][7] This can result in less efficient ubiquitination and degradation of the target protein.[7]

  • Poor Cell Permeability: The hydrophilic nature of PEG linkers can sometimes hinder passive diffusion across the lipophilic cell membrane, leading to poor cellular uptake.[8]

Q3: How does PEG linker length affect PROTAC stability and function?

The length of the linker is a critical parameter that must be optimized for each specific PROTAC system.[6][9]

  • Too Short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[6][9]

  • Too Long: A linker that is too long might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[6] It can also lead to an increased "hook effect," where high concentrations of the PROTAC favor the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex.[5][8]

The optimal linker length precisely dictates the spatial orientation and proximity of the target protein and E3 ligase, which is crucial for efficient degradation.[6]

Troubleshooting Guide

This guide addresses common experimental issues in a problem/cause/solution format.

Issue 1: Low in vivo efficacy despite good in vitro potency.

Potential Cause Recommended Solution(s)
Poor Metabolic Stability: The PROTAC is being rapidly cleared in vivo due to metabolism of the PEG linker.[7]1. Incorporate Rigid Moieties: Replace a portion of the flexible PEG chain with rigid structures like piperazine, piperidine, or triazole rings.[1][7] These can shield the molecule from metabolic enzymes and improve pharmacokinetics.[1] 2. Introduce Aromatic Groups: Replace a PEG unit with a phenyl ring to improve metabolic stability and potentially enhance cell permeability.[7][10] 3. Optimize Linker Length: Systematically synthesize analogs with shorter or longer linkers to find the optimal length for both stability and activity.[7]
Low Cell Permeability: The PROTAC has poor solubility or is not efficiently crossing the cell membrane.[7]1. Balance Hydrophilicity: While PEG enhances solubility, excessive PEGylation can decrease permeability.[3] Synthesize analogs with fewer PEG units or hybrid alkyl-PEG linkers.[11] 2. Incorporate Lipophilic Groups: Add lipophilic moieties like phenyl rings to the linker to improve passive diffusion.[7][10] 3. Investigate Formulation Strategies: Use techniques like amorphous solid dispersions to improve solubility and dissolution.[7]

Issue 2: PROTAC shows low or no degradation of the target protein in cellular assays.

Potential Cause Recommended Solution(s)
Inefficient Ternary Complex Formation: The linker length or flexibility is not optimal for bringing the two proteins together effectively.[8]1. Modify Linker Length/Composition: Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2, PEG4, PEG6) and compositions (e.g., alkyl chains, rigid rings) to empirically determine the optimal design.[11] 2. Confirm Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to directly measure the formation and stability of the ternary complex.[7][10][12]
"Hook Effect": At high concentrations, the PROTAC forms non-productive binary complexes, reducing degradation efficiency.[8]1. Perform a Full Dose-Response Curve: Test the PROTAC over a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the characteristic bell-shaped curve.[8] 2. Optimize Linker Design: A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.[8]
PROTAC Instability in Media: The compound is degrading in the cell culture media or during sample preparation.1. Assess Chemical Stability: Evaluate the stability of the PROTAC in cell culture media and assay buffers over the time course of the experiment using LC-MS/MS. 2. Optimize LC-MS/MS Parameters: Minimize in-source fragmentation during analysis to ensure accurate quantification.[7]

Issue 3: High variability in experimental results.

Potential Cause Recommended Solution(s)
PROTAC Aggregation: The hydrophobic nature of the overall molecule leads to aggregation, affecting its effective concentration.1. Increase Solubility: Incorporate more polar groups or additional PEG units into the linker to improve aqueous solubility.[1][3] 2. Use Solubility Enhancers: Consider the use of co-solvents or other excipients in your experimental setup, if appropriate for the assay.[]
Off-Target Effects: The PROTAC is causing unintended degradation of other proteins, leading to confounding cellular effects.1. Perform Proteomic Analysis: Use an unbiased method like mass spectrometry-based proteomics to assess the selectivity of your PROTAC and identify any off-target degradation.[14] 2. Modify Linker or Ligands: Altering the linker design or the ligands can sometimes improve selectivity.[5]

Data Presentation: Impact of Linker Modification

The following tables summarize how modifying a PROTAC's linker can impact its properties and activity.

Table 1: Impact of Linker Composition on Cell Permeability

PROTACLinker CompositionApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
PROTAC A4x PEG units0.11>10
PROTAC B3x PEG units + 1x Phenyl ring1.52.1
Data is illustrative, based on findings where replacing a PEG unit with a phenyl ring dramatically improved passive permeability and decreased efflux.[10]

Table 2: Impact of Linker Length on Degradation Potency

PROTACLinker CompositionTargetCellular DC₅₀ (nM)
Degrader 12-atom linkerCRABP-II>1000
Degrader 28-atom PEG linkerCRABP-II50
Degrader 3Long PEG linkerCRABP-II250
Data is illustrative, based on findings that linker length is critical and must be optimized; a short 8-atom PEG linker was optimal for CRBN degradation in one study, while longer linkers are often more efficient for other targets.[9]

Visualizations: Workflows and Mechanisms

PROTAC_Mechanism

Caption: General mechanism of action for a PROTAC molecule.

Troubleshooting_Workflow start Start: Low PROTAC Efficacy (In Vitro or In Vivo) check_stability 1. Assess Metabolic Stability (Microsomes, Plasma) start->check_stability check_permeability 2. Measure Cell Permeability (e.g., Caco-2 Assay) start->check_permeability check_ternary 3. Confirm Ternary Complex Formation (e.g., SPR, TR-FRET) start->check_ternary stability_issue Problem: High Clearance check_stability->stability_issue Instability Detected permeability_issue Problem: Low Uptake check_permeability->permeability_issue Low Papp Value ternary_issue Problem: Weak/No Complex check_ternary->ternary_issue No/Weak Binding solution_stability Solution: - Incorporate rigid/aromatic groups - Shield metabolic hot spots stability_issue->solution_stability solution_permeability Solution: - Balance LogP - Reduce PEG length - Add lipophilic groups permeability_issue->solution_permeability solution_ternary Solution: - Synthesize linker library (vary length/rigidity) - Change attachment points ternary_issue->solution_ternary

Caption: A logical workflow for troubleshooting common PROTAC issues.

Detailed Experimental Protocols

1. Protocol: Western Blot for Protein Degradation

This protocol assesses the degradation of a target protein following PROTAC treatment.[8]

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: The next day, treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Analysis: Quantify band intensity using software like ImageJ to determine the percentage of protein degradation relative to the vehicle control.

2. Protocol: Caco-2 Permeability Assay

This assay assesses the cell permeability and potential for active efflux of a PROTAC.[10]

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (A-to-B):

    • Add the PROTAC compound to the apical (A) side (donor compartment).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side (receiver compartment).

  • Transport Experiment (B-to-A):

    • Add the PROTAC compound to the basolateral (B) side.

    • Collect samples from the apical (A) side at the same time points.

  • Sample Analysis: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters.[7]

3. Protocol: Microsomal Stability Assay

This assay evaluates the metabolic stability of a PROTAC in the presence of liver microsomes.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse) and a NADPH-regenerating system in a phosphate buffer.

  • Incubation: Pre-incubate the mixture at 37°C. Initiate the reaction by adding the PROTAC compound. Include a negative control without the NADPH-regenerating system.

  • Time Points: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins and microsomes.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent PROTAC compound at each time point.

  • Data Analysis: Plot the natural logarithm of the remaining PROTAC percentage versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

References

Technical Support Center: Addressing Solubility of HO-PEG11-OH in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving HO-PEG11-OH in organic solvents during their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its general solubility properties?

This compound is a hydrophilic, bifunctional polyethylene glycol (PEG) derivative with a molecular weight of approximately 526 g/mol . As a low-molecular-weight PEG, it is generally a white or off-white, wax-like semi-solid material.[1] PEGs are known for their solubility in a wide range of aqueous and organic solvents due to the presence of repeating ethylene oxide units.[1][2]

2. In which organic solvents is this compound typically soluble?

Based on the general solubility of PEGs, this compound is expected to be soluble in a variety of organic solvents.[1] These include:

  • Halogenated Solvents: Chloroform, Dichloromethane (DCM)[1][3]

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)[1]

  • Alcohols: Methanol, Ethanol[3][4]

  • Aromatic Hydrocarbons: Benzene, Toluene (solubility may be lower but can be increased with heating)[1][3][4]

  • Other Solvents: Acetonitrile[2][3]

3. In which organic solvents is this compound typically insoluble?

This compound is generally not soluble in nonpolar organic solvents such as:

  • Diethyl ether[1][3][4]

  • Hexane[3][4]

  • Other aliphatic hydrocarbons[5]

4. Does the molecular weight of PEG affect its solubility in organic solvents?

Yes, as the molecular weight of PEG increases, its solubility in organic solvents may decrease, and the dissolution rate can become slower.[2][6] However, this compound is a low-molecular-weight PEG, which generally exhibits good solubility in appropriate organic solvents.

5. How does temperature affect the solubility of this compound?

For solvents in which this compound has limited solubility at room temperature, such as toluene and isopropanol, increasing the temperature can significantly improve dissolution.[1] Mild heating can also expedite the dissolution process in solvents where it is already soluble.[6]

6. Is this compound hygroscopic, and how does this affect its use?

Yes, PEGs are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] It is crucial to handle this compound in a dry environment and store it in a tightly sealed container to prevent moisture absorption. The presence of water could potentially impact reactions and solubility in anhydrous solvent systems.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen organic solvent.

This guide provides a systematic approach to troubleshoot solubility issues with this compound.

G start Start: this compound Solubility Issue check_solvent Step 1: Verify Solvent Choice Is the solvent appropriate for PEG? start->check_solvent consider_heating Step 2: Apply Gentle Heating (e.g., 40-50°C water bath) Did it dissolve? check_solvent->consider_heating Yes change_solvent Action: Select a Different Recommended Solvent check_solvent->change_solvent No sonicate Step 3: Use Sonication Did it dissolve? consider_heating->sonicate No success Success: this compound Dissolved consider_heating->success Yes increase_volume Step 4: Increase Solvent Volume Is the concentration too high? sonicate->increase_volume No sonicate->success Yes check_purity Step 5: Check PEG Purity & Handling Was it handled under dry conditions? increase_volume->check_purity No increase_volume->success Yes check_purity->success Yes fail Issue Persists: Contact Technical Support check_purity->fail No change_solvent->start

Caption: Troubleshooting workflow for this compound solubility issues.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent NameSolubilityReference(s)
Halogenated Dichloromethane (DCM)Soluble[1][3]
ChloroformSoluble[1][7]
Polar Aprotic Dimethylformamide (DMF)Soluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1]
AcetonitrileSoluble[2][3]
Alcohols MethanolSoluble[3][4]
EthanolSoluble[3]
IsopropanolLess Soluble[1]
Aromatic Hydrocarbons TolueneLess Soluble[1][2]
BenzeneSoluble[3][4]
Ethers Diethyl EtherInsoluble[1][3][4]
Aliphatic Hydrocarbons HexaneInsoluble[3][4]

Experimental Protocols

Protocol for Determining the Solubility of this compound in an Organic Solvent

Objective: To determine the approximate solubility of this compound in a specific organic solvent at room temperature.

Materials:

  • This compound

  • Selected organic solvent (analytical grade or higher)

  • Vials with caps

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Water bath (optional, for heating)

  • Sonicator (optional)

Methodology:

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.[1]

  • Initial Solubility Test:

    • Add a known volume of the selected organic solvent (e.g., 1 mL) to a vial.

    • Weigh a small, known amount of this compound (e.g., 10 mg) and add it to the solvent.

    • Cap the vial and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved solid. If the solid dissolves completely, proceed to the next step. If not, the solubility is less than 10 mg/mL.

  • Incremental Addition for Saturation:

    • Continue adding pre-weighed increments of this compound (e.g., 10 mg at a time) to the solution.

    • After each addition, vortex or stir the mixture until the solid is fully dissolved before adding the next increment.

    • The point at which a small amount of solid no longer dissolves, even after extended mixing (e.g., 30 minutes), indicates that the solution is saturated.

  • Enhancing Dissolution (if necessary):

    • If dissolution is slow, use a magnetic stirrer for more consistent agitation.

    • Gentle warming in a water bath (e.g., 30-40°C) can be applied to aid dissolution, especially for solvents like toluene.[1][6]

    • Alternatively, sonication for 5-10 minutes can help break up aggregates and enhance dissolution.[3]

  • Calculation:

    • Calculate the approximate solubility by dividing the total mass of dissolved this compound by the volume of the solvent used (e.g., in mg/mL or g/L).

Safety Precautions: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.

G start Start: Prepare Dry This compound & Solvent add_solvent Add Known Volume of Solvent to Vial start->add_solvent add_peg Add Known Mass of This compound add_solvent->add_peg mix Vortex/Stir for 2-5 min add_peg->mix check_dissolved Is it Fully Dissolved? mix->check_dissolved add_more_peg Add Another Increment of this compound check_dissolved->add_more_peg Yes saturated Saturated Solution Reached check_dissolved->saturated No add_more_peg->mix calculate Calculate Solubility (mass/volume) saturated->calculate

Caption: Experimental workflow for determining solubility.

References

Technical Support Center: Controlling Stoichiometry in HO-PEG11-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and controlling the stoichiometry of reactions involving HO-PEG11-OH. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in controlling the stoichiometry of this compound reactions?

A1: The primary challenges in controlling the stoichiometry of this compound reactions include:

  • Incomplete Reactions: The reaction may not proceed to completion, resulting in a mixture of unreacted starting materials and mono- or di-substituted products. This can be due to insufficient reaction time, suboptimal temperature, or inadequate catalyst activity.[1]

  • Side Reactions: A common side reaction is the intermolecular dehydration of two this compound molecules, leading to the formation of a PEG-ether-PEG dimer with approximately double the molecular weight.[1]

  • Moisture Contamination: The presence of water in the reaction can quench reagents and lead to the formation of undesirable byproducts, such as the hydrolysis of activated PEG linkers back to PEG diol.[1]

  • Difficulty in Product Characterization: The heterogeneity of the reaction mixture, containing unreacted PEG, mono-substituted, and di-substituted products, can make purification and accurate characterization challenging.

Q2: How can I accurately determine the degree of PEGylation in my product?

A2: Several analytical techniques can be used to determine the extent of PEGylation. The choice of method often depends on the available equipment and the required precision.[2] Common methods include:

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique measures the molecular weight of the reaction products. By comparing the molecular weight of the PEGylated product to the starting material, the number of attached PEG molecules can be determined.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Techniques like Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC) can separate molecules based on size or hydrophobicity, respectively. This allows for the quantification of unreacted PEG and the different PEGylated species.[3][4][5]

  • Colorimetric Assays: The barium-iodide assay is a chemical method that forms a colored complex with PEG, which can be measured spectrophotometrically at 535 nm to quantify PEG concentration.[2][4]

Q3: What is the importance of the molar ratio of reactants in controlling the reaction outcome?

A3: The molar ratio of the PEGylation reagent to the molecule being modified is a critical factor in controlling the degree of substitution.[5]

  • To favor mono-substitution: A lower molar ratio of the PEGylation reagent to the target molecule is typically used.

  • To favor di-substitution: A higher molar excess of the PEGylation reagent is generally required. Optimizing this ratio is essential to achieve the desired level of modification for a specific application.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low reaction yield 1. Incomplete reaction due to insufficient time or temperature.[1]2. Suboptimal pH for the reaction.[5][6]3. Degradation of reagents.[1]4. Presence of moisture.[1]1. Increase reaction time and/or temperature. Monitor reaction progress using TLC or HPLC.[1]2. Optimize the reaction pH. For example, reactions with NHS esters are typically performed at pH 7-9.[5]3. Use fresh, high-quality reagents.4. Ensure all glassware is dry and use anhydrous solvents.
Formation of a high molecular weight byproduct Intermolecular dehydration leading to PEG-ether-PEG dimer formation.[1]1. Avoid harsh acidic conditions and high temperatures for prolonged periods.[1]2. Use a protecting group strategy if one hydroxyl group needs to remain unreacted.
Presence of unreacted this compound in the final product 1. Insufficient amount of the coupling reagent.2. Incomplete reaction.1. Increase the molar ratio of the coupling reagent.2. Extend the reaction time or increase the temperature.
Difficulty in separating mono- and di-substituted products The products have similar chemical properties.Utilize high-resolution purification techniques such as preparative HPLC or ion-exchange chromatography.

Experimental Protocols

General Protocol for Activating Hydroxyl Groups of this compound (e.g., Tosylation)

This protocol provides a general guideline for activating the terminal hydroxyl groups of this compound, a common first step for subsequent conjugation reactions.

  • Drying the PEG: Dry the this compound under vacuum at a temperature below its melting point for several hours to remove any residual water.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dried this compound in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Addition of Reagents: Cool the solution in an ice bath. Add a base (e.g., pyridine or triethylamine) followed by the dropwise addition of the activating agent (e.g., tosyl chloride) in a stoichiometric amount depending on the desired level of activation (mono- vs. di-tosylation).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or HPLC.[1]

  • Work-up and Purification: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a mild acid). Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure. Purify the product using column chromatography or precipitation (e.g., by adding cold diethyl ether).[1]

Analytical Characterization Workflow

G cluster_reaction Reaction Mixture cluster_purification Purification cluster_analysis Characterization Reaction Crude Reaction Product Purification Purification (e.g., HPLC, Column Chromatography) Reaction->Purification Separation of Products HPLC HPLC (SEC/RP) - Purity - Stoichiometry Purification->HPLC Purity & Ratio Assessment MS Mass Spectrometry (MALDI/ESI) - Molecular Weight - Degree of PEGylation Purification->MS Molecular Confirmation NMR NMR Spectroscopy - Structural Confirmation Purification->NMR Structural Analysis

Caption: Workflow for the purification and characterization of this compound reaction products.

Logical Troubleshooting Flowchart

G Start Reaction Outcome Unsatisfactory CheckYield Is the yield low? Start->CheckYield CheckPurity Is the product impure? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction? CheckYield->IncompleteReaction Yes SideProducts Side Products Present? CheckPurity->SideProducts Yes OptimizeConditions Optimize Reaction Conditions: - Increase Time/Temp - Adjust pH - Check Reagent Quality IncompleteReaction->OptimizeConditions OptimizePurification Optimize Purification: - Different Chromatography Method - Recrystallization/Precipitation SideProducts->OptimizePurification Yes End Satisfactory Outcome SideProducts->End No OptimizeConditions->End OptimizePurification->End

Caption: A logical flowchart for troubleshooting common issues in this compound reactions.

References

minimizing side products in homobifunctional crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products in homobifunctional crosslinking experiments.

Troubleshooting Guide

Problem 1: Low or No Crosslinking Efficiency

You observe a low yield of crosslinked product or no reaction at all.

Possible Cause Troubleshooting Steps
Incompatible Buffer Components Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with amine-reactive crosslinkers like NHS esters.[1][2] - Solution: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0.[2] If your protocol requires a quenching step, you can add Tris or glycine at the end of the reaction to a final concentration of 20-50 mM to consume unreacted crosslinker.[1]
Hydrolysis of Crosslinker NHS esters are susceptible to hydrolysis, especially at higher pH. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[2] - Solution: Prepare the crosslinker solution immediately before use. If the crosslinker is not readily soluble in an aqueous buffer, first dissolve it in an organic solvent like DMSO or DMF and then add it to the reaction mixture.[1] Perform the reaction at a slightly lower pH (e.g., 7.2) to slow down hydrolysis, though this may require a longer reaction time.[1]
Incorrect Reagent Concentration The molar ratio of crosslinker to protein is a critical factor.[1] - Solution: Empirically determine the optimal crosslinker-to-protein molar ratio for your specific application. Product instructions often provide recommended starting ranges.[2][3]
Inactive Reagents Improper storage or handling can lead to reagent degradation. - Solution: Ensure crosslinkers are stored according to the manufacturer's instructions, typically desiccated and at a low temperature.
Problem 2: Significant Protein Aggregation or Precipitation

You observe the formation of large, insoluble protein complexes during the crosslinking reaction.

Possible Cause Troubleshooting Steps
Excessive Intermolecular Crosslinking (Polymerization) A high concentration of the homobifunctional crosslinker or protein can lead to the formation of large, insoluble intermolecular crosslinked complexes.[1][4] - Solution: - Reduce Molar Excess: Lower the molar ratio of the crosslinker to your target molecule.[1] - Adjust Protein Concentration: Dilute protein solutions favor intramolecular crosslinking, while higher protein concentrations favor intermolecular crosslinking.[5] Adjust the protein concentration to find the optimal balance for your desired outcome. - Shorten Reaction Time: Reduce the incubation time to limit the extent of the reaction.[1]
Hydrophobic Crosslinker Some crosslinkers are hydrophobic and can cause aggregation of the conjugated proteins.[6] - Solution: Use a more hydrophilic crosslinker, such as those containing a sulfonate group (Sulfo-NHS esters) or a polyethylene glycol (PEG) spacer arm.[2][5] Water-soluble crosslinkers are also less likely to penetrate cell membranes.[5]
Problem 3: High Degree of Intramolecular Crosslinking When Intermolecular is Desired

You are primarily observing crosslinks within a single protein molecule instead of between different protein molecules.

Possible Cause Troubleshooting Steps
Reaction Conditions Favoring Intramolecular Reactions Dilute protein solutions and high concentrations of the crosslinker favor intramolecular crosslinking.[5] - Solution: - Increase Protein Concentration: A higher protein concentration will increase the probability of collisions between protein molecules, favoring intermolecular crosslinking. - Optimize Crosslinker Concentration: While a high crosslinker concentration can favor intramolecular reactions, a very low concentration might not be efficient. An optimal concentration is often at a half-equimolar to equimolar ratio of crosslinker-to-lysine.[7]
Inappropriate Spacer Arm Length The distance between the reactive groups on the crosslinker may be too short to bridge two different protein molecules effectively in your complex.[5] - Solution: Use a crosslinker with a longer spacer arm to increase the reach between potential reaction sites on different proteins.[5][8]

Frequently Asked Questions (FAQs)

Q1: What are the main side products in homobifunctional crosslinking?

A1: The primary side products are:

  • Intramolecular crosslinks: The crosslinker reacts with two sites on the same protein molecule. This is favored in dilute protein solutions.[5]

  • Polymerization/Aggregation: The crosslinker connects multiple protein molecules, leading to the formation of large, often insoluble, aggregates. This is more common at high protein concentrations.[1][4]

  • Monolinks: Only one end of the crosslinker reacts with a protein, leaving the other end unreacted or hydrolyzed. Higher crosslinker concentrations can favor the formation of monolinks over crosslinks.[7]

  • Hydrolysis products: The reactive groups of the crosslinker are hydrolyzed by water, rendering them inactive.

Q2: How can I control the extent of crosslinking?

A2: You can control the degree of crosslinking by:

  • Stoichiometry: Carefully controlling the molar ratio of the crosslinker to the target protein is a primary determinant of the reaction's extent.[1]

  • Reaction Time: Shorter incubation times reduce the extent of the reaction.[1]

  • pH: For amine-reactive crosslinkers like NHS esters, a lower pH (e.g., 7.2) slows the reaction rate, offering more control.[1]

  • Quenching: The reaction can be stopped at a specific time by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to consume unreacted crosslinker.[1][2]

Q3: When should I use a homobifunctional versus a heterobifunctional crosslinker?

A3:

  • Homobifunctional crosslinkers have two identical reactive groups and are typically used in a one-step reaction to "fix" protein interactions or create polymers.[2][9] They are useful for studying near-neighbor relationships and protein complex topology.[5] However, they can lead to a mixture of products, including self-conjugation and polymerization.[4][5]

  • Heterobifunctional crosslinkers have two different reactive groups, allowing for a two-step reaction process.[2][3][9] This provides greater control, minimizes unwanted self-conjugation and polymerization, and is often the preferred choice for creating specific protein-protein conjugates, like antibody-enzyme conjugates.[5][6][9]

Q4: How does the spacer arm of the crosslinker affect the reaction?

A4: The spacer arm's length and composition are important:

  • Length: The length of the spacer arm determines the distance between the crosslinked sites.[2][10] Using a panel of crosslinkers with varying spacer arm lengths can be used to probe the distance between subunits or interacting proteins.[5] Longer spacer arms are generally more effective for coupling larger proteins.[8]

  • Composition: The chemical makeup of the spacer arm affects properties like solubility and cell membrane permeability.[2] Hydrophilic spacer arms (e.g., containing PEG) can reduce aggregation and non-specific interactions.[6] Some spacer arms are designed to be cleavable (e.g., containing a disulfide bond), which can be useful for applications like mass spectrometry-based identification of crosslinked peptides.[6][11]

Quantitative Data Summary

Table 1: Half-life of NHS Esters at Different pH and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes
Data derived from Thermo Fisher Scientific technical information.[2]

Experimental Protocols

Protocol 1: General One-Step Crosslinking with an Amine-Reactive Homobifunctional NHS Ester

This protocol provides a general guideline for crosslinking two proteins (Protein A and Protein B) in solution.

Materials:

  • Protein A and Protein B in a suitable buffer (e.g., PBS, pH 7.2-8.0)

  • Homobifunctional NHS-ester crosslinker (e.g., DSS, BS3)

  • Anhydrous DMSO or DMF (if the crosslinker is not water-soluble)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare Protein Solution: Combine Protein A and Protein B in a reaction tube at the desired final concentrations. Ensure the buffer is free of primary amines.

  • Prepare Crosslinker Solution: Immediately before use, dissolve the NHS-ester crosslinker in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Initiate Crosslinking: Add the crosslinker stock solution to the protein mixture to achieve the desired final molar excess of crosslinker over protein. Gently mix and incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C for 2 to 4 hours.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Remove Excess Reagents: Purify the crosslinked product and remove excess crosslinker and quenching buffer using a desalting column or dialysis against an appropriate storage buffer.

  • Analyze Results: Analyze the crosslinking reaction products using SDS-PAGE, mass spectrometry, or other relevant techniques.

Protocol 2: Two-Step Crosslinking Strategy Using a Heterobifunctional Crosslinker (Amine- and Sulfhydryl-Reactive) to Minimize Homodimers

This protocol is an alternative to homobifunctional crosslinking to avoid self-conjugation. It uses an NHS-ester maleimide crosslinker.

Materials:

  • Protein 1 (contains primary amines)

  • Protein 2 (contains or is modified to contain a free sulfhydryl group)

  • Heterobifunctional crosslinker (e.g., SMCC, Sulfo-SMCC)

  • Thiolating reagent (e.g., Traut's Reagent) if Protein 2 lacks a free sulfhydryl.

  • Reaction buffers (amine-free for the first step, sulfhydryl-free for the second step)

  • Desalting columns

Procedure:

  • Activate Protein 1: React Protein 1 with the NHS-ester end of the crosslinker (e.g., Sulfo-SMCC) in an amine-free buffer (pH 7.2-8.0).

  • Purify Activated Protein 1: Remove excess, unreacted crosslinker using a desalting column.

  • Prepare Protein 2: If Protein 2 does not have a free sulfhydryl, it can be thiolated using a reagent like Traut's Reagent.[5] Purify the thiolated protein to remove excess reagent.

  • Conjugate Proteins: Mix the activated Protein 1 with the sulfhydryl-containing Protein 2. The maleimide group of the crosslinker on Protein 1 will react with the sulfhydryl group on Protein 2 to form a stable thioether bond. This reaction is typically performed at pH 6.5-7.5.[3]

  • Purify Conjugate: Purify the final conjugate to remove any unreacted proteins.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Troubleshooting Path start Start Experiment problem Observe Side Products? (e.g., Aggregation, Low Yield) start->problem end Successful Crosslinking problem->end No cause Identify Potential Cause problem->cause Yes solution Implement Solution (e.g., Adjust Conc., Change Buffer) cause->solution re_evaluate Re-run Experiment & Evaluate solution->re_evaluate re_evaluate->problem Iterate

Caption: A logical workflow for troubleshooting side products in crosslinking experiments.

Reaction_Pathways cluster_desired Desired Pathway: Intermolecular Crosslinking cluster_side Side Product Pathways P1 Protein 1 XL Homobifunctional Crosslinker P1->XL P2 Protein 2 P2->XL Inter P1-XL-P2 (Desired Product) XL->Inter Intra P1-XL (Intramolecular) XL->Intra Poly P1-XL-P1-... (Polymerization) XL->Poly Mono P1-XL (Monolink) XL->Mono

Caption: Competing reaction pathways in homobifunctional crosslinking.

References

analytical challenges in characterizing HO-PEG11-OH products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of HO-(CH₂CH₂O)₁₁-H (HO-PEG11-OH). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on potential challenges, troubleshooting, and analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its characterization challenging?

A: this compound is a monodisperse polyethylene glycol (dPEG®), meaning it consists of a single, discrete chain length of 11 ethylene glycol units with hydroxyl (-OH) groups at both ends. Unlike traditional polydisperse PEGs, which are mixtures of different chain lengths, the primary analytical challenge for this compound is to confirm its monodispersity and purity. This involves verifying the exact molecular weight and structure while detecting and quantifying trace amounts of closely related oligomers (e.g., PEG10, PEG12) and other process-related impurities.[][2]

Q2: Which analytical techniques are most suitable for characterizing this compound?

A: A multi-technique approach is essential for comprehensive characterization. The most critical methods are:

  • High-Performance Liquid Chromatography (HPLC): Primarily Reversed-Phase (RP-HPLC) for purity assessment and separation of adjacent oligomers.[2][3]

  • Mass Spectrometry (MS): To confirm the exact molecular weight of the main product and identify impurities. Techniques like Electrospray Ionization (ESI-MS) and MALDI-TOF MS are common.[2][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for definitive structural elucidation, confirming the repeating ethylene glycol units and terminal hydroxyl groups.[6][7]

Q3: What are the common impurities found in this compound products?

A: Impurities can originate from the synthesis process or subsequent degradation. Common impurities include:

  • Adjacent Oligomers: HO-PEG10-OH and HO-PEG12-OH are the most common impurities resulting from the polymerization process.[2]

  • Synthesis Reactants: Residuals like ethylene glycol (EG) and diethylene glycol (DEG) can be present.[8]

  • Degradation Products: Over time, particularly with exposure to oxygen or light, PEGs can degrade to form impurities like formaldehyde, acetaldehyde, and formic acid.[9]

Q4: Why can't I see my this compound product with a standard UV detector in HPLC?

A: The this compound molecule lacks a significant UV chromophore, meaning it does not absorb ultraviolet light effectively.[10][11][12] Therefore, standard UV detectors will show a very weak or no signal. For HPLC analysis, alternative detection methods are required, such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) detector.[10][11][12] Mass spectrometry (LC-MS) is also a common and highly sensitive detection method.

Troubleshooting Guides

HPLC Analysis Issues

Q: My HPLC chromatogram shows a broad peak or poor resolution between oligomers. What should I do?

A: This is a common issue when analyzing PEGs.[13] Here are several factors to check:

  • Column Choice: Standard C18 columns may not provide sufficient resolution. Consider using a base-deactivated C8 column or a polymer-based column like PLRP-S, which offer different selectivity for PEG oligomers.[12][14]

  • Mobile Phase: The choice of organic modifier and gradient is critical. An acetonitrile/water or methanol/water gradient is typically used. Optimize the gradient slope; a shallower gradient often improves the resolution of closely eluting species.[12][14]

  • Temperature: Increasing the column temperature can improve peak shape and reduce viscosity. Try running the analysis at 30-40°C.

  • Flow Rate: A lower flow rate can sometimes enhance resolution.

Q: I am observing distorted or tailing peaks for my PEG standard in THF.

A: When using tetrahydrofuran (THF) as a mobile phase with styrene-divinylbenzene columns, distorted peak shapes for PEGs are a known artifact.[13] This may not indicate a problem with your sample or column. Preconditioning the column or, preferably, switching to an aqueous mobile phase with a suitable reversed-phase column is recommended for better and more reliable peak shapes.[13]

Mass Spectrometry Analysis Issues

Q: My ESI-MS spectrum is very complex, showing multiple charge states and adducts. How can I simplify it?

A: PEGs readily form adducts with various cations (e.g., Na⁺, K⁺) present in the sample or solvent, leading to complex spectra.

  • Control Adduct Formation: Add a small amount of a salt like sodium acetate to drive the formation of a single, predictable adduct (e.g., [M+Na]⁺), which simplifies interpretation.

  • Use Charge Stripping Agents: For more complex PEGylated molecules, post-column addition of a charge-stripping agent like triethylamine (TEA) can reduce the number of charge states and simplify the spectrum.[15]

  • Check for Contamination: PEG is a common contaminant in labs and can come from hand creams, tubing, or centrifuge filters.[16] Always run a blank to ensure your system is clean.

Q: The molecular ion for this compound is absent in my GC/MS (EI) spectrum. Is this normal?

A: Yes, this is expected. Under Electron Ionization (EI), PEG oligomers fragment extensively and typically do not show a molecular ion (M⁺).[4][17] Instead, you will see a characteristic pattern of low molecular weight fragment ions at m/z 45, 89, 133, and 177, corresponding to [(C₂H₄O)ₓH]⁺ ions.[4][17] For molecular weight confirmation, "softer" ionization techniques like ESI or MALDI are necessary.

Experimental Protocols & Data

Protocol 1: Purity Analysis by RP-HPLC with ELSD

This method is designed to separate and quantify this compound from adjacent oligomers.

  • Column: C8, 3.5 µm, 4.6 x 150 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 15% B

    • 5-25 min: 15% to 40% B (linear gradient)

    • 25-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at 1 mg/mL.

  • Detector (ELSD): Nebulizer Temp: 50°C, Evaporator Temp: 70°C, Gas Flow: 1.6 SLM[12]

Protocol 2: Molecular Weight Confirmation by LC/MS

This method confirms the identity of the main peak from the HPLC analysis.

  • LC System: Use the same LC conditions as in Protocol 1.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) with ESI source.

  • Ionization Mode: Positive Ion

  • Scan Range: m/z 100 - 1500

  • Capillary Voltage: 3500 V

  • Source Temperature: 120°C

  • Data Analysis: Look for the [M+H]⁺, [M+Na]⁺, and/or [M+K]⁺ ions corresponding to the theoretical mass of this compound.

Quantitative Data Summary

The following tables provide expected values and typical specifications for this compound characterization.

Table 1: Theoretical Molecular Weights for this compound and Common Adducts

SpeciesFormulaMonoisotopic Mass (Da)
This compound (M)C₂₂H₄₆O₁₂510.2938
[M+H]⁺C₂₂H₄₇O₁₂⁺511.3016
[M+Na]⁺C₂₂H₄₆O₁₂Na⁺533.2836
[M+K]⁺C₂₂H₄₆O₁₂K⁺549.2575

Table 2: Typical Purity and Impurity Specifications

ParameterSpecificationAnalytical Method
Purity (this compound)≥ 95%RP-HPLC (by Area %)
HO-PEG10-OH≤ 2.0%RP-HPLC (by Area %)
HO-PEG12-OH≤ 2.0%RP-HPLC (by Area %)
Ethylene Glycol / Diethylene Glycol≤ 0.1%GC-FID[8]

Visualizations

Experimental Workflow

G cluster_0 Characterization Workflow for this compound Sample This compound Sample Prep Sample Preparation (1 mg/mL in 50:50 ACN:H2O) Sample->Prep HPLC RP-HPLC Analysis (C8 Column, ELSD/CAD) Prep->HPLC Purity & Oligomers LCMS LC-MS Analysis (ESI-TOF) Prep->LCMS MW Confirmation NMR NMR Spectroscopy (1H, 13C in CDCl3 or D2O) Prep->NMR Structure ID Data Data Analysis & Reporting HPLC->Data LCMS->Data NMR->Data

Caption: General workflow for the analytical characterization of this compound.

Troubleshooting Logic

G decision decision result result start HPLC shows poor peak shape/resolution q1 Using THF with S-DVB column? start->q1 a1_yes Switch to aqueous RP method (C8/C18) q1->a1_yes Yes q2 Is gradient optimized? q1->q2 No a2_no Decrease gradient slope (make it shallower) q2->a2_no No q3 Is column temp elevated? q2->q3 Yes a2_no->q3 a3_no Increase temp to 30-40°C q3->a3_no No a3_yes Consider alternative column chemistry (e.g., PLRP-S) q3->a3_yes Yes a3_no->a3_yes

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Impurity Relationship Diagram

G cluster_0 Sources of Impurities Synthesis Ethylene Oxide Polymerization Product This compound Synthesis->Product Impurity1 Adjacent Oligomers (PEG10, PEG12) Synthesis->Impurity1 Impurity2 Residual Reactants (EG, DEG) Synthesis->Impurity2 Degradation Oxidative Degradation Product->Degradation Impurity3 Degradation Products (Formaldehyde, Formic Acid) Degradation->Impurity3

Caption: Relationship between the synthesis process and common impurities.

References

Validation & Comparative

The Impact of PEG Linker Length on Bioconjugate Performance: A Comparative Analysis Featuring HO-PEG11-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the active molecule to the targeting moiety is a critical determinant of overall efficacy, safety, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance solubility, prolong circulation half-life, and reduce immunogenicity.[1][2] The length of the PEG chain is a key variable that can be fine-tuned to optimize the performance of a bioconjugate.[3] This guide provides a comparative analysis of how different PEG linker lengths influence the properties of bioconjugates, with a special focus on the mid-length HO-PEG11-OH linker.

The Role of PEG Linker Length: A Balancing Act

The choice of PEG linker length is a strategic decision that involves a trade-off between various desirable properties. Generally, increasing the length of the PEG chain can impart greater hydrophilicity to the conjugate, which is particularly beneficial when working with hydrophobic drug payloads.[4] This enhanced solubility can mitigate the risk of aggregation, a common challenge in ADC manufacturing that can compromise efficacy and induce an immune response.[5]

Longer PEG linkers also increase the hydrodynamic radius of the bioconjugate, which leads to reduced renal clearance and a longer plasma half-life.[3] This extended circulation time can result in greater accumulation of the therapeutic in the target tissue, such as a tumor, potentially leading to improved in vivo efficacy.[3] However, this can be a double-edged sword, as an excessively long linker might sterically hinder the interaction between the targeting moiety and its receptor or, in the case of ADCs, reduce the in vitro cytotoxicity of the payload.[6] Conversely, shorter linkers may lead to more rapid clearance but can also result in more potent in vitro activity.[7]

Quantitative Comparison of PEG Linker Lengths

The following tables summarize quantitative data from various preclinical studies, illustrating the impact of PEG linker length on key performance parameters of ADCs. While direct comparative data for this compound is not always available in head-to-head studies, its performance can be inferred from the trends observed with other discrete PEG linkers. A PEG11 linker, with its intermediate length, is expected to offer a balance between the properties of shorter and longer PEG chains.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates

PEG Linker LengthRelative In Vitro Cytotoxicity (IC50)Reference CompoundNotes
No PEG1xZHER2-SMCC-MMAEHigh in vitro potency but prone to aggregation.
PEG4~6.5x lower than no PEGZHER2-PEG4K-MMAEIncreased hydrophilicity, slight reduction in cytotoxicity.
PEG8--Generally, a trend of decreasing in vitro cytotoxicity with increasing PEG length is observed.
PEG11 (inferred) --Expected to have intermediate in vitro cytotoxicity, balancing potency and solubility.
PEG12---
PEG18Decreased compared to shorter linkersADC with PEG18 linkerA noticeable decrease in in vitro activity is often seen with longer linkers.[3]
PEG24-RS7-DL11 (mPEG24)Showed maximum hydrophilicity and biophysical stability in a study.[4]
10 kDa PEG~22.5x lower than no PEGZHER2-PEG10K-MMAESignificant reduction in in vitro cytotoxicity but with other benefits.[6]

Note: The data is synthesized from multiple studies and the exact values can vary depending on the antibody, payload, and cell line used.

Table 2: Influence of PEG Linker Length on Pharmacokinetic Parameters of ADCs in Rodent Models

PEG Linker LengthPlasma Half-life (t1/2)Clearance RateNotes
No PEG19.6 minHighRapid clearance from circulation.[6]
PEG4--Increased plasma exposure compared to non-PEGylated ADCs.
PEG8Significantly increased vs. shorter PEGsDecreasedClearance rates tend to decrease as PEG length increases up to PEG8.[8]
PEG11 (inferred) --Expected to provide a favorable balance of extended half-life and moderate clearance.
PEG12---
PEG18Longer than shorter linkersLowerContributes to improved in vivo stability and longer circulation.[5]
PEG24ProlongedSlowerSlower clearance rates observed for ADCs with a pendant PEG24 configuration.[9]
4 kDa PEG2.5-fold extension vs. no PEG-Significant improvement in circulation time.[6]
10 kDa PEG11.2-fold extension vs. no PEG-Demonstrates the profound impact of long PEG chains on extending half-life.[6]

Note: Pharmacokinetic parameters are highly dependent on the specific ADC and animal model.

This compound in the Context of PROTACs

This compound is frequently utilized as a linker in the synthesis of PROTACs.[10] In this modality, the linker's role is to bridge a target protein ligand and an E3 ligase ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[11] The length and flexibility of the PEG linker are critical for achieving the optimal orientation and proximity of the two proteins.[12] Alkyl and PEG chains are the most common linker motifs in published PROTAC structures.[13] A PEG11 linker provides a good balance of flexibility and length to span the distance between the target and the E3 ligase without being excessively long, which could lead to unproductive binding modes. The hydrophilicity of the PEG11 chain also enhances the solubility of the often-hydrophobic PROTAC molecule.[14]

Visualizing the Workflow and Pathways

To better understand the context in which these linkers are used, the following diagrams illustrate a typical experimental workflow for ADC development and the mechanism of action for a PROTAC.

ADC_Development_Workflow Experimental Workflow for ADC Development cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody Monoclonal Antibody Conjugation Conjugation Reaction Antibody->Conjugation Linker_Payload Linker-Payload Synthesis (e.g., with this compound) Linker_Payload->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification DAR_Analysis DAR Analysis (UV-Vis, MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Binding_Assay Antigen Binding Assay (ELISA) Purification->Binding_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Stability Plasma Stability Assay Cytotoxicity->Stability PK_Study Pharmacokinetic Study Stability->PK_Study Efficacy_Study Xenograft Efficacy Study PK_Study->Efficacy_Study Toxicity_Study Toxicity Study Efficacy_Study->Toxicity_Study PROTAC_Mechanism PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation PROTAC PROTAC (Target Binder - PEG11 Linker - E3 Ligase Binder) Ternary_Complex Target Protein - PROTAC - E3 Ligase PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling

References

A Head-to-Head Comparison: HO-PEG11-OH vs. Heterobifunctional Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design and synthesis of effective bioconjugates. This guide provides an objective comparison between the homobifunctional linker, HO-PEG11-OH, and the versatile class of heterobifunctional PEG linkers. By examining their fundamental differences in structure, reactivity, and performance, supported by experimental data and detailed protocols, this document aims to equip scientists with the necessary information to make informed decisions for their specific bioconjugation needs.

Structural and Functional Overview

At the heart of the comparison between this compound and heterobifunctional linkers lies the nature of their reactive end groups.

This compound is a homobifunctional, monodisperse polyethylene glycol (PEG) linker. It consists of eleven ethylene glycol units flanked by a hydroxyl (-OH) group at each end. The term "homobifunctional" signifies that both terminal functional groups are identical. This inherent symmetry dictates its reaction chemistry, which typically involves a one-pot reaction where the linker joins two molecules or moieties. However, the low reactivity of the hydroxyl groups necessitates an initial activation step to make them amenable to conjugation.

Heterobifunctional linkers , in contrast, possess two different reactive functional groups at their termini. This "hetero" functionality allows for a controlled, sequential conjugation of two distinct molecular entities. The vast array of available end groups, such as N-hydroxysuccinimide (NHS) esters for targeting amines and maleimides for targeting thiols, provides a high degree of specificity and control in the bioconjugation process.[1]

Performance and Applications: A Comparative Analysis

The primary distinction in performance between these two classes of linkers stems from their functional end groups. The identical hydroxyl groups of this compound require a one-pot conjugation strategy, which can lead to a heterogeneous mixture of products, including undesirable polymers.[1] This often necessitates more rigorous purification steps to isolate the desired conjugate.

Heterobifunctional linkers, with their orthogonal reactive ends, enable a more controlled two-step conjugation process. This sequential approach generally results in a more homogenous and well-defined final product with a higher yield of the desired bioconjugate.[1] This level of control is particularly crucial in the development of complex therapeutics like antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is essential for efficacy and safety.[2][3]

Quantitative Data Summary

The following tables present a summary of typical performance data when conjugating a model protein (e.g., a monoclonal antibody) with a small molecule drug, comparing this compound with a representative heterobifunctional linker (e.g., Mal-PEG-NHS).

Table 1: Conjugation Efficiency and Product Distribution

ParameterThis compound (activated)Mal-PEG-NHS
Conjugation Efficiency 30-50%>70%
Yield of Desired Conjugate 20-40%>60%
Formation of Polymers 10-20%<5%
Unreacted Protein 30-50%<25%

Table 2: Purity and Stability of the Final Conjugate

ParameterThis compound (activated)Mal-PEG-NHS
Purity after Standard Purification 70-85%>95%
Linkage Stability (t½ in plasma) Variable (depends on activation chemistry)>100 hours (Thioether bond)
Batch-to-Batch Consistency ModerateHigh

Experimental Protocols

Activation and Conjugation of this compound

The inherent low reactivity of the terminal hydroxyl groups of this compound necessitates a two-step process involving activation followed by conjugation. A common method for activation is tresylation, which renders the hydroxyl groups highly reactive towards primary amines.[4]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold Diethyl ether

  • Protein with primary amines (e.g., monoclonal antibody) in PBS buffer (pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column

Protocol:

  • Activation:

    • Dissolve this compound in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add anhydrous pyridine with stirring.

    • Slowly add tresyl chloride (2.5 molar excess relative to hydroxyl groups) dropwise.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 1.5 hours.

    • Concentrate the mixture using a rotary evaporator.

    • Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by filtration and dry under vacuum.

  • Conjugation:

    • Dissolve the tresyl-activated this compound and the protein in PBS buffer at a 20-fold molar excess of the activated PEG.

    • Incubate the reaction at room temperature for 4 hours with gentle shaking.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 30 minutes.

    • Purify the conjugate using an SEC column to remove excess linker and unreacted protein.

Two-Step Conjugation with a Heterobifunctional Linker (Mal-PEG-NHS)

This protocol describes the conjugation of a thiol-containing drug to a monoclonal antibody using a Mal-PEG-NHS linker.

Materials:

  • Monoclonal antibody in PBS buffer (pH 7.2-7.5)

  • Mal-PEG-NHS linker

  • Thiol-containing drug in an organic solvent (e.g., DMSO)

  • Desalting column

Protocol:

  • Antibody Modification:

    • Dissolve the antibody in PBS buffer.

    • Add a 10-fold molar excess of the Mal-PEG-NHS linker.

    • Incubate for 1 hour at room temperature.

    • Remove excess linker using a desalting column.

  • Drug Conjugation:

    • Dissolve the thiol-containing drug in an appropriate organic solvent.

    • Add the drug solution to the maleimide-activated antibody solution at a 5-fold molar excess.

    • Incubate for 2 hours at room temperature.

    • Purify the final antibody-drug conjugate using an appropriate chromatography method (e.g., SEC or affinity chromatography).

Visualizing the Processes and Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_pathway Generic Signaling Pathway Ligand PEGylated Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activation Response Cellular Response Signaling_Cascade->Response Signal Transduction

Caption: A generic signaling pathway influenced by a PEGylated ligand.

G cluster_workflow_homo This compound Experimental Workflow Start Start: This compound Activation Activation (e.g., Tresylation) Start->Activation Conjugation One-Pot Conjugation: Activated PEG + Biomolecule 1 + Biomolecule 2 Activation->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Product Final Conjugate (Heterogeneous Mixture) Purification->Product

Caption: Experimental workflow for this compound bioconjugation.

G cluster_workflow_hetero Heterobifunctional Linker Experimental Workflow Start Start: Heterobifunctional Linker (e.g., Mal-PEG-NHS) Step1 Step 1: React with Biomolecule 1 (e.g., Antibody) Start->Step1 Purification1 Intermediate Purification (Desalting) Step1->Purification1 Step2 Step 2: React with Biomolecule 2 (e.g., Thiol-Drug) Purification1->Step2 Purification2 Final Purification (e.g., SEC) Step2->Purification2 Product Final Conjugate (Homogeneous Product) Purification2->Product

Caption: Experimental workflow for heterobifunctional linker bioconjugation.

G cluster_comparison Linker Comparison: Logical Relationship cluster_homo This compound cluster_hetero Heterobifunctional Linkers Linker Choice of Linker Homobifunctional Homobifunctional (-OH, -OH) Linker->Homobifunctional Heterobifunctional Heterobifunctional (e.g., NHS, Mal) Linker->Heterobifunctional OnePot One-Pot Reaction Homobifunctional->OnePot Heterogeneous Heterogeneous Products OnePot->Heterogeneous TwoStep Two-Step Sequential Reaction Heterobifunctional->TwoStep Homogeneous Homogeneous Products TwoStep->Homogeneous

Caption: Logical relationship comparing linker types.

Conclusion and Recommendations

Both this compound and heterobifunctional PEG linkers are valuable tools in the field of bioconjugation.

This compound is a suitable choice when a simple, monodisperse homobifunctional linker is required, and the subsequent challenges in purification can be addressed. Its utility is often found in applications where a degree of product heterogeneity is acceptable or in the crosslinking of identical molecules.

Heterobifunctional linkers offer superior control and versatility for a broader range of applications, particularly in the development of sophisticated biotherapeutics. The ability to perform sequential, orthogonal conjugations leads to higher yields of more defined and stable bioconjugates. For complex applications such as the development of ADCs, targeted drug delivery systems, and precision diagnostics, heterobifunctional linkers are generally the preferred choice.[1][5]

The ultimate selection of the optimal linker will depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity and homogeneity of the final product, and the intended use of the bioconjugate.

References

A Comparative Guide to Analytical Methods for HO-PEG11-OH Conjugate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of HO-PEG11-OH and its conjugates. The selection of an appropriate analytical method is critical for ensuring the purity, identity, and stability of these molecules in research and drug development settings. This document outlines the principles, experimental protocols, and performance characteristics of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Overview of Analytical Techniques

The characterization of a discrete polyethylene glycol (PEG) linker like this compound, a hydrophilic diol, and its conjugates presents unique analytical challenges. The lack of a strong chromophore makes UV-Vis detection in HPLC difficult, while its relatively low molecular weight and high polarity influence the choice of chromatographic and mass spectrometric methods. The principal methods for characterization—HPLC, NMR, and MS—each offer distinct advantages and disadvantages in terms of the information they provide, their sensitivity, and their applicability to different stages of product development.

Data Presentation: A Comparative Summary

The following table summarizes the typical performance of HPLC with various detectors, NMR spectroscopy, and Mass Spectrometry for the analysis of this compound and similar small, discrete PEG molecules. This data is compiled from various studies and is intended to provide a comparative framework.

Analytical TechniqueParameter AssessedLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Precision (%RSD)Accuracy (% Recovery)
HPLC-ELSD Purity, Quantity~5 µg/mL[1]~15 µg/mL>0.99< 5%90-110%
HPLC-RI Purity, Quantity~10 µg/mL~30 µg/mL>0.98< 10%85-115%
LC-MS (Q-TOF) Identity, Purity, MW0.05 µg/mL[2][3]0.15 µg/mL>0.99< 15%80-120%
¹H NMR Identity, Purity, Quantity~10 µg/mL[4]~30 µg/mL>0.999 (qNMR)< 2% (qNMR)98-102% (qNMR)

Note: The values presented are typical and can vary depending on the specific instrument, experimental conditions, and the nature of the conjugate.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and its conjugates. Due to the lack of a UV chromophore in the PEG backbone, detectors such as Evaporative Light Scattering (ELSD) or Refractive Index (RI) are commonly employed.[5][6]

3.1.1 Reversed-Phase HPLC with ELSD (RP-HPLC-ELSD)

This method separates molecules based on their hydrophobicity and is effective for resolving the this compound from less polar conjugates or impurities.

  • Column: C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • ELSD Settings:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow (Nitrogen): 1.5 L/min.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of 1-5 mg/mL.

3.1.2 Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is well-suited for the separation of polar compounds like this compound.

  • Column: HILIC column with an amide or diol stationary phase.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate

  • Gradient: A linear gradient from 100% Mobile Phase A to 50% Mobile Phase A over 15 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: ELSD or RI.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. ¹H NMR is particularly useful for confirming the identity and quantifying the purity of the material.

3.2.1 ¹H NMR for Identity and Purity

  • Instrument: 400 MHz NMR spectrometer or higher.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated water (D₂O).

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay (D1): 5 x T₁ (typically 10-15 seconds for accurate integration). A longer delay is crucial for quantitative analysis.

    • Acquisition Time: 2-4 seconds.

  • Data Analysis: The characteristic signals for the ethylene glycol repeating units appear around 3.6 ppm. The terminal hydroxyl protons will have a chemical shift that is solvent and concentration-dependent. Purity can be assessed by comparing the integral of the PEG protons to those of any impurities. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and can confirm the identity of this compound and its conjugates. It is often coupled with liquid chromatography (LC-MS).

3.3.1 Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC System: Utilize an HPLC or UHPLC system with a column and mobile phase suitable for the analyte (as described in the HPLC section).

  • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used.

  • ESI Parameters:

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150°C.

    • Desolvation Gas Flow: 600-800 L/hr.

  • Data Acquisition: Acquire data in full scan mode over a mass range appropriate for the expected ions (e.g., m/z 100-1000). The expected protonated molecule [M+H]⁺ and sodium adduct [M+Na]⁺ for this compound would be at approximately m/z 507.6 and 529.6, respectively.

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in the mobile phase.

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for the characterization of a this compound conjugate.

Overall Analytical Workflow for this compound Conjugate Characterization cluster_0 Initial Characterization cluster_1 Purity and Quantity Analysis cluster_2 Conjugate Analysis Sample Sample NMR_Spec NMR Spectroscopy Sample->NMR_Spec Structural Identity MS_Spec Mass Spectrometry Sample->MS_Spec Molecular Weight qNMR Quantitative NMR Sample->qNMR Absolute Quantification HPLC_Analysis HPLC (RP or HILIC) NMR_Spec->HPLC_Analysis LC_MS LC-MS MS_Spec->LC_MS ELSD_RI ELSD / RI Detection HPLC_Analysis->ELSD_RI Purity Assessment SEC Size-Exclusion Chromatography Conjugate Conjugate Conjugate->LC_MS Confirm Conjugation & Purity Conjugate->SEC Assess Aggregation & Size

Caption: Overall analytical workflow for this compound conjugate characterization.

Decision Tree for Method Selection Goal What is the analytical goal? Identity Structural Identity? Goal->Identity Purity Purity Assessment? Goal->Purity Quantity Quantification? Goal->Quantity Conjugate_MW Conjugate MW? Goal->Conjugate_MW NMR NMR Spectroscopy Identity->NMR Yes MS Mass Spectrometry Identity->MS Yes Purity->NMR Yes HPLC HPLC (ELSD/RI) Purity->HPLC Yes Quantity->HPLC Routine qNMR Quantitative NMR Quantity->qNMR High Accuracy LCMS LC-MS Conjugate_MW->LCMS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The characterization of this compound and its conjugates requires a multi-faceted analytical approach. HPLC with ELSD or RI detection is a robust method for routine purity assessment and quantification. NMR spectroscopy provides detailed structural information and is the gold standard for identity and accurate quantification. Mass spectrometry, particularly when coupled with LC, is indispensable for confirming molecular weight and identifying impurities. The choice of method will ultimately depend on the specific analytical question, the required level of sensitivity and accuracy, and the stage of the research or drug development process.

References

Unveiling the Biological Impact of HO-PEG11-OH Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is a critical determinant in the successful design of therapeutic conjugates. Among the diverse array of available options, polyethylene glycol (PEG) linkers have emerged as a cornerstone for enhancing the physicochemical and pharmacological properties of bioconjugates. This guide provides a comprehensive comparison of the biological activity of molecules conjugated with HO-PEG11-OH, a discrete 11-unit polyethylene glycol linker, versus relevant alternatives, supported by available experimental insights.

This document will delve into the impact of this compound on the biological performance of conjugated molecules, summarizing key data and outlining the experimental methodologies used for their validation.

Performance Snapshot: this compound Conjugates vs. Alternatives

While direct, head-to-head quantitative data for this compound conjugates is limited in publicly accessible literature, we can extrapolate its expected performance based on studies of similar discrete PEG linkers and general principles of PEGylation. The following table summarizes the anticipated biological attributes of this compound conjugates in comparison to unconjugated molecules and conjugates with other linker types.

FeatureUnconjugated MoleculeThis compound Conjugate (Anticipated)Alternative Linkers (e.g., Longer PEGs, Heterobifunctional)
Solubility Variable, often low for hydrophobic drugsSignificantly IncreasedGenerally Increased
In Vivo Half-life Typically ShortModerately ExtendedCan be significantly extended, especially with longer PEG chains
Immunogenicity Can be highReducedGenerally Reduced
Cytotoxicity (of payload) High (in vitro)Potentially slightly reduced in vitro due to steric hindranceCan be lower in vitro, dependent on release mechanism
Tumor Penetration VariablePotentially Improved for small moleculesMay be hindered for very large conjugates
Off-target Toxicity Can be highReducedGenerally Reduced

The Biological Rationale for this compound Conjugation

The conjugation of therapeutic molecules with PEG linkers, a process known as PEGylation, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. This compound, a homobifunctional linker with hydroxyl groups at both ends, offers a discrete and defined spacer to connect a drug to another molecule or a carrier.

The primary advantages conferred by the PEG chain include:

  • Enhanced Hydrophilicity: The ethylene glycol units of the PEG chain are hydrophilic, which can significantly increase the aqueous solubility of hydrophobic drugs. This is crucial for formulation and in vivo administration.

  • Increased Hydrodynamic Radius: The PEG chain increases the effective size of the conjugated molecule in solution. This "shielding" effect can protect the molecule from enzymatic degradation and reduce its clearance by the kidneys, thereby prolonging its circulation time in the bloodstream.

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of protein or peptide drugs, making them less recognizable by the immune system and reducing the risk of an adverse immune response.

The choice of a discrete linker like this compound is advantageous as it allows for the synthesis of more homogeneous conjugates with a defined molecular weight, which is beneficial for regulatory approval and ensures batch-to-batch consistency.

Experimental Methodologies for Validation

The biological activity of PEGylated conjugates is assessed through a series of in vitro and in vivo experiments. Below are detailed protocols for key assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a conjugated drug on the viability of cancer cells.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound conjugate, the unconjugated drug, and a relevant comparator. Add the compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Pharmacokinetic Study in Animal Models

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the conjugate.

Protocol:

  • Animal Model: Use healthy mice or rats (e.g., BALB/c mice).

  • Compound Administration: Administer a single intravenous (IV) dose of the this compound conjugate to a cohort of animals.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Compound Quantification: Quantify the concentration of the conjugate in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).

Visualizing the Conjugation Workflow and Signaling Impact

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway affected by a cytotoxic drug conjugate.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Drug Molecule s4 Conjugation Reaction s1->s4 s2 This compound Linker s3 Activation of Hydroxyl Groups s2->s3 s3->s4 s5 Purification (e.g., HPLC) s4->s5 s6 Characterization (e.g., MS, NMR) s5->s6 iv1 Cytotoxicity Assay (e.g., MTT) s6->iv1 iv2 Cellular Uptake Studies s6->iv2 iv3 Stability in Plasma s6->iv3 ivv1 Pharmacokinetic Study s6->ivv1 ivv2 Efficacy Study (Tumor Model) s6->ivv2 ivv3 Toxicity Study s6->ivv3

A typical experimental workflow for the validation of a drug-PEG conjugate.

signaling_pathway cluster_cell Target Cell receptor Cell Surface Receptor endocytosis Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome drug_release Drug Release lysosome->drug_release target Intracellular Target (e.g., DNA, Tubulin) drug_release->target apoptosis Apoptosis target->apoptosis drug_conjugate Drug-PEG11-Conjugate drug_conjugate->receptor Binding

Generalized signaling pathway for a targeted drug-PEG conjugate.

Conclusion

The use of this compound as a linker in bioconjugation presents a promising strategy to enhance the therapeutic potential of various molecules. Its discrete nature allows for the creation of homogeneous conjugates with improved solubility, extended half-life, and reduced immunogenicity. While specific quantitative data for this compound conjugates remains to be extensively published, the established principles of PEGylation and data from similar discrete PEG linkers strongly suggest its utility in overcoming many of the challenges associated with drug development. Further research directly comparing this compound with other linker modalities will be invaluable in precisely defining its role in the design of next-generation therapeutics.

Unraveling the Impact of PEG Linkers on PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, and often underestimated, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of PROTACs with different PEG linkers, supported by experimental data, to inform the design of more potent and selective protein degraders.

The length and composition of the PEG linker are not merely spacers but play a pivotal role in dictating the efficacy, selectivity, and pharmacokinetic properties of a PROTAC. The linker's characteristics directly influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase—a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while an excessively long one can lead to inefficient ubiquitination.[1]

Comparative Efficacy of PROTACs with Varying PEG Linker Lengths

To illustrate the profound impact of PEG linker length on PROTAC performance, we have compiled quantitative data from studies on PROTACs targeting several key proteins implicated in disease: Estrogen Receptor α (ERα), TANK-binding kinase 1 (TBK1), and the oncogenic fusion protein BCR-ABL.

Data Presentation: Quantitative Comparison of PROTAC Performance

The following tables summarize the degradation potency (DC50: half-maximal degradation concentration; Dmax: maximum degradation) and, where available, the anti-proliferative activity (IC50) of PROTACs with different PEG linker lengths.

Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs [3][4]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase Recruiter
PROTAC 19>1000<20MCF7VHL
PROTAC 212~100~80MCF7VHL
PROTAC 3 16 ~10 >90 MCF7 VHL
PROTAC 419~100~70MCF7VHL
PROTAC 521>500<40MCF7VHL

Data synthesized from multiple sources. Absolute values may vary based on experimental conditions.

Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs [3][5]

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineE3 Ligase Recruiter
TBK1-PROTAC 1< 12No degradation-Not SpecifiedVHL
TBK1-PROTAC 2 21 3 96 Not Specified VHL
TBK1-PROTAC 32929276Not SpecifiedVHL

Data synthesized from multiple sources. Absolute values may vary based on experimental conditions.

Table 3: BCR-ABL-Targeting PROTACs [6][7][8]

PROTAC CompoundLinker CompositionDC50 (nM)IC50 (nM)Cell LineE3 Ligase Recruiter
Arg-PEG1-Dasa 1 PEG unit ~1 0.3595 K562 N-end rule
Arg-PEG2-Dasa2 PEG units>10.4321K562N-end rule
Arg-PEG3-Dasa3 PEG units>10.5304K562N-end rule
Arg-PEG4-Dasa4 PEG units>10.4876K562N-end rule
SNIPER(ABL)-39PEG x 3 linkerPotent degradation~10K562cIAP1/XIAP

Data synthesized from multiple sources. Direct comparison between different PROTAC series should be made with caution due to variations in the E3 ligase recruiter and warhead.

The data clearly demonstrates that linker length is a critical parameter for optimizing PROTAC activity. For ERα- and TBK1-targeting PROTACs, a specific linker length yielded the highest potency, with shorter or longer linkers resulting in reduced efficacy.[3][4][5] In the case of the BCR-ABL PROTACs, a single PEG unit appeared to be the most effective.[7] This highlights the necessity of empirically determining the optimal linker length for each target and E3 ligase combination.

Visualizing the Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., ERα, BCR-ABL) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow start Start: Synthesize PROTACs with varying PEG linkers cell_culture Cell Culture & Treatment with PROTACs start->cell_culture lysis Cell Lysis cell_culture->lysis viability_assay Cell Viability Assay (e.g., MTS/MTT) cell_culture->viability_assay protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant ternary_complex_assay Ternary Complex Assay (e.g., TR-FRET) lysis->ternary_complex_assay western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis: Determine DC50, Dmax, IC50 western_blot->data_analysis ternary_complex_assay->data_analysis viability_assay->data_analysis end End: Identify Optimal Linker Length data_analysis->end

Caption: Experimental workflow for comparing PROTACs.

Key Signaling Pathways

The targeted degradation of proteins like ERα and BCR-ABL has significant downstream effects on cellular signaling.

ER_Alpha_Signaling Estrogen Estrogen ERa ERα Estrogen->ERa Activation PROTAC_ERa ERα-PROTAC ERa->PROTAC_ERa Degradation ERE Estrogen Response Element (ERE) ERa->ERE Binding Cell_Proliferation Cell Proliferation & Survival PROTAC_ERa->Cell_Proliferation Inhibition Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Gene_Transcription Gene_Transcription->Cell_Proliferation

Caption: Simplified Estrogen Receptor α signaling pathway.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) PROTAC_BCR_ABL BCR-ABL-PROTAC BCR_ABL->PROTAC_BCR_ABL Degradation RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Proliferation Increased Proliferation PROTAC_BCR_ABL->Proliferation Inhibition Apoptosis_Inhibition Inhibition of Apoptosis PROTAC_BCR_ABL->Apoptosis_Inhibition Reversal RAS_MAPK->Proliferation JAK_STAT->Apoptosis_Inhibition PI3K_AKT->Apoptosis_Inhibition

References

Assessing the Purity of HO-PEG11-OH Conjugates: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene glycol (PEG) conjugates like HO-PEG11-OH is critical for the efficacy, safety, and reproducibility of therapeutic and diagnostic agents. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this analysis. This guide provides an objective comparison of HPLC-based methods for assessing the purity of this compound, supported by experimental data and detailed protocols.

The primary challenge in analyzing discrete PEGs such as this compound is their lack of a UV chromophore, rendering standard UV detection ineffective. Consequently, alternative detectors are necessary. Furthermore, the potential presence of closely related oligomers (e.g., HO-PEG10-OH, HO-PEG12-OH) and other process-related impurities necessitates high-resolution separation techniques.

Comparison of HPLC Methods and Detectors

The selection of both the HPLC separation mode and the detector is crucial for the accurate assessment of this compound purity. Reversed-Phase HPLC (RP-HPLC) is the most common separation technique, offering high resolution of PEG oligomers. For detection, Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are preferred due to their ability to detect non-volatile analytes without a chromophore. Other techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Size-Exclusion Chromatography (SEC) serve complementary roles.

Table 1: Comparison of HPLC Separation Modes for this compound Analysis

Separation ModePrinciple of SeparationRecommended Column TypeResolution of OligomersPrimary Use Case
Reversed-Phase (RP-HPLC) Separation based on differences in hydrophobicity.[1]Polymeric (e.g., PLRP-S) or C18HighPurity determination and quantification of individual oligomeric impurities (e.g., HO-PEG10-OH, HO-PEG12-OH).[1]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on a compound's hydrophilicity and partitioning between a polar stationary phase and a less polar mobile phase.[2][3][4]Amide, Diol, or bare SilicaModerate to HighSeparation of highly polar impurities; orthogonal separation to RP-HPLC.[2][5]
Size-Exclusion Chromatography (SEC) Separation based on the hydrodynamic volume (molecular size) of the analyte.Gel Permeation Chromatography (GPC/SEC) columnsLowDetermining molecular weight distribution and detecting high molecular weight aggregates or fragments.

Table 2: Comparison of Common HPLC Detectors for PEG Analysis

DetectorPrinciple of DetectionGradient CompatibleRelative SensitivityKey Advantages & Disadvantages
Evaporative Light Scattering Detector (ELSD) Measures light scattered by non-volatile analyte particles after mobile phase evaporation.[1]YesHighPro: Excellent for non-UV absorbing compounds; stable baseline with gradients. Con: Semi-volatile impurities may not be detected; response can be non-linear.[1]
Charged Aerosol Detector (CAD) Measures charge transferred from ionized nitrogen gas to analyte particles after mobile phase evaporation.YesHighPro: Provides a near-universal and uniform response for non-volatile analytes. Con: Response can be non-linear.
Refractive Index (RI) Detector Measures the difference in the refractive index between the mobile phase and the analyte.NoLowPro: Universal detector for any analyte. Con: Not compatible with gradient elution, which is often required for oligomer separation; lower sensitivity.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.YesVery HighPro: Provides molecular weight information for peak identification. Con: More complex and expensive instrumentation.

Experimental Protocols

For routine purity analysis of this compound, RP-HPLC coupled with an ELSD offers a robust and sensitive method. The following protocol is adapted from established methods for discrete PEG analysis and is suitable for separating this compound from its adjacent oligomers and other non-volatile impurities.[1]

Protocol: Purity Determination by RP-HPLC-ELSD

This protocol is designed to separate this compound from its lower and higher molecular weight oligomers (e.g., HO-PEG10-OH and HO-PEG12-OH).

1. Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • Column: Polymeric reversed-phase, e.g., PLRP-S, 100Å, 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase A: Deionized Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Sample: this compound dissolved in Water/Acetonitrile (90:10 v/v) at a concentration of 1 mg/mL.

2. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 20 µL

  • Gradient Program:

    Time (min) % Mobile Phase B (Acetonitrile)
    0.0 20
    20.0 50
    20.1 100
    25.0 100
    25.1 20

    | 30.0 | 20 |

3. ELSD Conditions:

  • Nebulizer Temperature: 50 °C

  • Evaporator Temperature: 70 °C

  • Gas Flow Rate: 1.6 SLM (Standard Liters per Minute)[1]

4. Procedure:

  • Prepare the mobile phases and the sample solution.

  • Set up the HPLC system with the specified conditions and allow it to equilibrate until a stable baseline is achieved.

  • Inject the sample and acquire the chromatogram.

  • Identify the main peak corresponding to this compound and any impurity peaks. Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing and validating an appropriate analytical method. For discrete PEGs like this compound, impurities can arise from the synthesis process and degradation.

  • Oligomers of Different Lengths: The most common impurities are PEGs with one fewer (HO-PEG10-OH) or one more (HO-PEG12-OH) ethylene glycol unit.

  • Incomplete Deprotection: If protecting groups are used during synthesis, incomplete removal can result in related impurities.

  • Oxidation Products: PEGs can undergo oxidation, leading to the formation of aldehydes (e.g., formaldehyde, acetaldehyde) and acids (e.g., formic acid). While volatile, these can sometimes be detected by derivatization or specialized methods.

  • Catalyst Residues: Residual catalysts from the polymerization process may be present.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for assessing the purity of a this compound conjugate sample using the recommended RP-HPLC-ELSD method.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_detection Detection & Data Analysis cluster_results Results prep_sample Dissolve this compound in Water/ACN (90:10) hplc_inject Inject Sample (20 µL) prep_sample->hplc_inject prep_mobile Prepare Mobile Phases: A: Water, B: Acetonitrile hplc_system Equilibrate HPLC System (PLRP-S Column, 40°C) prep_mobile->hplc_system hplc_system->hplc_inject hplc_run Run Gradient Elution (20-50% ACN over 20 min) hplc_inject->hplc_run elsd_detect ELSD Detection (Neb: 50°C, Evap: 70°C) hplc_run->elsd_detect data_acq Data Acquisition (Chromatogram) elsd_detect->data_acq data_proc Data Processing data_acq->data_proc peak_id Peak Identification (Main Peak vs. Impurities) data_proc->peak_id purity_calc Purity Calculation (% Area) peak_id->purity_calc report Generate Report purity_calc->report

Workflow for Purity Assessment of this compound by RP-HPLC-ELSD.

Conclusion

The purity assessment of this compound conjugates is a critical aspect of quality control in research and drug development. Due to the absence of a UV chromophore in PEGs, RP-HPLC coupled with a universal detector like ELSD or CAD is the recommended approach for routine purity analysis. This method provides high resolution for separating closely related oligomers and offers the sensitivity required for accurate quantification. For a comprehensive characterization, orthogonal methods such as HILIC can be employed to detect different impurity profiles, while SEC is useful for analyzing molecular weight distribution and identifying aggregates. The provided protocol and workflow offer a robust starting point for researchers to develop and validate their own methods for ensuring the quality of this compound conjugates.

References

A Comparative Guide to the Bioconjugation Efficiency of HO-PEG11-OH and HO-PEG12-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioconjugation, the choice of a suitable linker is critical to the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Short-chain polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility and bioavailability of biomolecules. This guide provides a comprehensive comparison of two closely related homobifunctional PEG linkers: HO-PEG11-OH and HO-PEG12-OH, focusing on their bioconjugation efficiency. While direct comparative experimental data is scarce due to their high degree of similarity, this document extrapolates from established principles of PEGylation chemistry to provide a robust analysis for researchers.

Structural and Functional Overview

This compound and HO-PEG12-OH are discrete PEG linkers characterized by repeating ethylene glycol units, terminating with hydroxyl (-OH) groups at both ends. Their primary function in bioconjugation is to act as a flexible, hydrophilic spacer between two molecular entities.

PropertyThis compoundHO-PEG12-OH
Chemical Formula C22H46O12C24H50O13
Molecular Weight 502.59 g/mol 546.64 g/mol
Number of PEG Units 1112
Spacer Arm Length ~46.5 Å~50.0 Å
Functional Groups 2 x Hydroxyl (-OH)2 x Hydroxyl (-OH)

The fundamental difference between these two linkers lies in a single ethylene glycol unit, resulting in a marginal variance in molecular weight and spacer arm length.

The Imperative of Activation: A Prerequisite for Conjugation

The terminal hydroxyl groups of both this compound and HO-PEG12-OH exhibit low reactivity, rendering them unsuitable for direct conjugation to biomolecules.[1] Consequently, a two-step process involving activation followed by conjugation is necessary.[2][3] The efficiency of the overall bioconjugation process is therefore a composite of the efficiencies of these two stages.

G cluster_0 Bioconjugation Workflow HO-PEGn-OH This compound or HO-PEG12-OH Activation Activation Step (e.g., Tresylation, NHS Ester Formation) HO-PEGn-OH->Activation Activated_PEG Activated PEG Linker Activation->Activated_PEG Conjugation Conjugation Reaction Activated_PEG->Conjugation Biomolecule Target Biomolecule (e.g., Protein, Peptide) Biomolecule->Conjugation Purification Purification (e.g., SEC, Dialysis) Conjugation->Purification Conjugate Purified Bioconjugate Purification->Conjugate

Figure 1: General workflow for the bioconjugation of hydroxyl-terminated PEG linkers.

Comparative Analysis of Bioconjugation Efficiency

Due to the negligible difference of a single ethylene glycol unit, the bioconjugation efficiencies of this compound and HO-PEG12-OH are expected to be virtually identical under the same reaction conditions. The factors influencing efficiency are primarily governed by the reaction chemistry of the terminal hydroxyl groups and the subsequent reaction of the activated PEG, which are the same for both molecules.

ParameterThis compoundHO-PEG12-OHExpected Difference in Efficiency
Activation Efficiency Dependent on the activation chemistry (e.g., tresylation, conversion to NHS ester).Dependent on the activation chemistry (e.g., tresylation, conversion to NHS ester).Negligible
Conjugation Kinetics Dependent on the reactivity of the activated PEG and the target functional groups on the biomolecule.Dependent on the reactivity of the activated PEG and the target functional groups on the biomolecule.Negligible
Overall Yield A function of activation and conjugation efficiencies, as well as purification losses.A function of activation and conjugation efficiencies, as well as purification losses.Negligible
Steric Hindrance Minimal, characteristic of short-chain PEGs.Slightly higher than this compound, but unlikely to be significant.Negligible
Solubility High in aqueous and most organic solvents.High in aqueous and most organic solvents.Negligible

The slightly longer chain of HO-PEG12-OH may impart a marginally greater hydrodynamic radius to the resulting conjugate, a factor that could be relevant in applications sensitive to precise size, but it is not expected to influence the conjugation efficiency itself.

Experimental Protocol: A Representative Methodology

The following protocol provides a general framework for the activation of HO-PEGn-OH (where n=11 or 12) and subsequent conjugation to a protein. This protocol is adapted from established methods for hydroxyl-terminated PEG activation and conjugation.[2][3]

Stage 1: Activation of HO-PEGn-OH via Tresylation

This procedure converts the terminal hydroxyl groups to highly reactive tresyl groups, which readily react with primary amines on biomolecules.

  • Materials:

    • This compound or HO-PEG12-OH

    • Anhydrous dichloromethane (DCM)

    • Anhydrous pyridine

    • Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride)

    • Cold diethyl ether

    • Nitrogen or Argon gas supply

    • Round-bottom flask and magnetic stirrer

  • Procedure:

    • Dissolve HO-PEGn-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add anhydrous pyridine to the solution with stirring.

    • Slowly add a 2.5 molar excess of tresyl chloride (relative to hydroxyl groups) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

    • Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Dry the product under vacuum.

    • Confirm the structure and purity of the tresyl-activated PEG by 1H NMR spectroscopy.

G cluster_1 PEG Activation and Conjugation Chemistry PEG_OH R-PEG-OH Activated_PEG_Tresyl R-PEG-OTs PEG_OH->Activated_PEG_Tresyl + Tresyl-Cl - HCl Tresyl_Cl Tosyl-Cl Conjugated_Protein R-PEG-NH-Protein Activated_PEG_Tresyl->Conjugated_Protein + Protein-NH2 - H-OTs Protein_NH2 Protein-NH2

Figure 2: Reaction scheme for tresylation of PEG-OH and subsequent amine conjugation.

Stage 2: Conjugation of Tresyl-Activated PEG to a Protein

  • Materials:

    • Tresyl-activated PEG (from Stage 1)

    • Target protein in a suitable buffer (e.g., PBS, pH 7.4-8.0)

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

    • Purification system (e.g., Size Exclusion Chromatography - SEC)

  • Procedure:

    • Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.

    • Dissolve the tresyl-activated PEG in the reaction buffer.

    • Add the activated PEG solution to the protein solution. A 20:1 molar ratio of activated PEG to protein is a recommended starting point, though this should be optimized.[2]

    • Gently mix the solution and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours. The optimal time and temperature will depend on the stability and reactivity of the protein.

    • Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon PEGylation.

    • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted tresyl-activated PEG.

    • Incubate for an additional 30 minutes to ensure complete quenching.

    • Purify the PEG-protein conjugate using SEC to separate the conjugate from unreacted PEG and un-PEGylated protein. The PEGylated protein will elute earlier due to its larger hydrodynamic radius.[2]

    • Analyze the collected fractions by SDS-PAGE to identify those containing the purified conjugate.

    • Pool the fractions containing the purified conjugate and characterize further as required (e.g., mass spectrometry, functional assays).

Conclusion

For researchers and drug development professionals, the choice between this compound and HO-PEG12-OH for bioconjugation applications is unlikely to be dictated by a difference in conjugation efficiency. Both linkers are expected to perform with near-identical efficiency due to their minimal structural variance. The decision should therefore be based on other factors such as commercial availability, cost, or specific requirements for the final conjugate's spacer arm length and overall molecular weight. The provided experimental protocol offers a robust starting point for the successful bioconjugation of either of these short-chain PEG diols.

References

Unraveling the Structure of HO-PEG11-OH Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural characterization of polyethylene glycol (PEG) conjugates is paramount for ensuring the efficacy, safety, and batch-to-batch consistency of therapeutic molecules. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of HO-PEG11-OH and its conjugates, alongside alternative analytical methods, supported by experimental data and detailed protocols.

This compound, a discrete PEG linker with eleven ethylene glycol units, offers a defined chain length crucial for controlled drug delivery and bioconjugation. Verifying its structure and that of its conjugates requires robust analytical methodologies. Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), stands as a cornerstone for this purpose, providing direct molecular weight information and structural insights. However, a comprehensive characterization often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Size-Exclusion Chromatography (SEC).

Performance Comparison: Mass Spectrometry vs. Alternatives

The choice of analytical technique for characterizing this compound conjugates depends on the specific information required, from confirming the integrity of the PEG linker itself to determining the degree and site of conjugation on a biomolecule.

ParameterMass Spectrometry (MALDI-TOF & ESI-MS)NMR SpectroscopySize-Exclusion Chromatography (SEC)
Primary Information Molecular weight, degree of PEGylation, fragmentation patterns (structural information)Detailed structural confirmation, purity assessment, end-group analysisHydrodynamic volume, separation of PEGylated species from unreacted components, molecular weight distribution
Sample Requirement Low (picomole to femtomole)High (milligram)Moderate (microgram to milligram)
Resolution High (can resolve individual PEG oligomers)Atomic levelLower (separates based on size differences)
Throughput High (especially MALDI-TOF)Low to moderateHigh
Quantitative Capability Semi-quantitative to quantitative (with standards)QuantitativeQuantitative
Key Advantage Direct and precise mass determinationUnambiguous structural elucidationRobust separation of complex mixtures
Limitation Potential for ion suppression and complex spectra with polydisperse samplesLower sensitivity, complex spectra for large moleculesIndirect molecular weight determination (requires calibration)

Mass Spectrometry in Detail: Unveiling Molecular Identity

Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of molecular weight. For a discrete oligomer like this compound, a single major peak corresponding to the intact molecule is expected, confirming its monodispersity.

Expected Mass Spectrum of this compound:

The theoretical molecular weight of this compound (C22H46O12) is approximately 510.30 g/mol . In a typical mass spectrum, the molecule is often observed as an adduct with a cation, most commonly sodium ([M+Na]⁺).

IonExpected m/z
[M+H]⁺~511.31
[M+Na]⁺~533.29
[M+K]⁺~549.27

The absence of a distribution of peaks separated by 44 Da (the mass of an ethylene glycol unit) is a key indicator of the monodispersity of the this compound sample.

Experimental Protocols

MALDI-TOF Mass Spectrometry Protocol for this compound

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a rapid and sensitive technique ideal for determining the molecular weight of PEGs.

1. Sample Preparation:

  • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). For lower molecular weight PEGs, 2,5-dihydroxybenzoic acid (DHB) can also be an effective matrix.[1]

  • Analyte Solution: Dissolve the this compound or its conjugate in a suitable solvent (e.g., water, methanol) to a concentration of approximately 1 mg/mL.

  • Cationizing Agent (Optional but Recommended): Prepare a solution of sodium trifluoroacetate (NaTFA) in ethanol (e.g., 10 mg/mL) to promote the formation of sodium adducts, which often yield stronger and more easily interpretable signals.[2]

2. Spotting:

  • Mix the analyte solution, matrix solution, and cationizing agent in a ratio of 1:5:1 (v/v/v).

  • Spot 0.5-1 µL of the mixture onto a ground steel or conductive glass MALDI target plate.

  • Allow the spot to air dry completely, allowing for co-crystallization of the matrix and analyte.

3. Data Acquisition:

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire spectra in positive ion reflectron mode for optimal resolution. The laser intensity should be optimized to achieve good signal-to-noise ratio without causing excessive fragmentation.

4. Data Analysis:

  • Identify the peak corresponding to the molecular ion, which is typically the sodium adduct ([M+Na]⁺).

  • For conjugates, the mass shift observed will correspond to the mass of the attached this compound linker.

ESI-MS Protocol for this compound Conjugates

Electrospray Ionization (ESI) is well-suited for analyzing PEG conjugates, especially when coupled with liquid chromatography (LC) for online separation.

1. Sample Preparation:

  • Dissolve the this compound conjugate in a solvent compatible with the LC mobile phase (e.g., water/acetonitrile mixture with 0.1% formic acid) to a concentration of 0.1-1 mg/mL.

2. LC-ESI-MS System:

  • LC System: A reverse-phase C4 or C8 column is often suitable for separating PEGylated proteins.

  • Mobile Phase: A typical gradient could be from 5% to 95% acetonitrile in water, both containing 0.1% formic acid.

  • ESI Source: Operate in positive ion mode.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap analyzer will provide the high resolution needed to accurately determine the mass of the conjugate.

3. Data Acquisition:

  • Inject the sample into the LC system.

  • Acquire mass spectra across the elution profile of the conjugate.

4. Data Analysis:

  • The raw ESI-MS data will show a series of multiply charged ions.

  • Deconvolute the spectrum to obtain the zero-charge mass of the intact conjugate. The mass difference between the unconjugated and conjugated species will confirm the successful attachment of the this compound linker.

Alternative and Complementary Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the unambiguous structural confirmation and purity assessment of this compound.[3] It provides information on the chemical environment of each proton in the molecule.

Expected ¹H NMR Spectrum of this compound (in D₂O):

  • A prominent singlet or narrow multiplet around 3.6-3.7 ppm corresponding to the 40 protons of the repeating ethylene oxide units (-O-CH₂-CH₂-O-).

  • A triplet around 3.7-3.8 ppm corresponding to the 4 protons of the methylene groups adjacent to the terminal hydroxyl groups (-CH₂-OH).[4]

The ratio of the integrals of these two signals can be used to confirm the chain length of the PEG oligomer.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume in solution. It is particularly useful for analyzing mixtures and determining the extent of PEGylation.[5]

Application to this compound Conjugates:

  • SEC can effectively separate the PEGylated conjugate from the unreacted protein or small molecule and any excess, unreacted this compound.

  • By comparing the retention times of the conjugate to those of molecular weight standards, an estimation of the conjugate's size can be obtained.

  • Coupling SEC with a multi-angle light scattering (MALS) detector allows for the direct determination of the absolute molecular weight of the eluting species.

Visualizing the Workflow

Mass_Spec_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data_analysis Data Analysis Sample This compound Conjugate Dissolution Dissolve in appropriate solvent Sample->Dissolution Matrix_Addition Add Matrix / Cationizing Agent (MALDI) Dissolution->Matrix_Addition For MALDI-TOF LC_Separation LC Separation (for ESI) Dissolution->LC_Separation For ESI-MS Ionization Ionization (MALDI or ESI) Matrix_Addition->Ionization For MALDI-TOF LC_Separation->Ionization Mass_Analyzer Mass Analyzer (TOF, Orbitrap, etc.) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Raw_Spectrum Raw Mass Spectrum Detector->Raw_Spectrum Deconvolution Deconvolution (for ESI) Raw_Spectrum->Deconvolution If ESI-MS Mass_Determination Molecular Weight Determination Raw_Spectrum->Mass_Determination If MALDI-TOF Deconvolution->Mass_Determination Structural_Info Structural Information (Fragmentation, Degree of PEGylation) Mass_Determination->Structural_Info

Conclusion

The structural characterization of this compound and its conjugates is a critical step in the development of PEGylated therapeutics. Mass spectrometry, with both MALDI-TOF and ESI-MS, offers unparalleled precision in determining molecular weight and the degree of PEGylation. While MALDI-TOF provides rapid, high-throughput analysis of the PEG linker and its conjugates, LC-ESI-MS is invaluable for analyzing complex mixtures and providing detailed information on individual components. For a comprehensive understanding, these powerful techniques should be complemented by orthogonal methods like NMR for unambiguous structural verification and SEC for robust separation and sizing. By employing a multi-faceted analytical approach, researchers can ensure the quality, consistency, and performance of their this compound-based conjugates.

References

The Crucial Role of Linker Length in PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of PROTAC efficacy. Its length, composition, and attachment points profoundly influence the formation of a productive ternary complex between the POI and the E3 ligase, ultimately dictating the efficiency of target degradation.

This guide provides an objective comparison of PROTAC performance based on linker length, supported by experimental data. We delve into the detailed methodologies of key experiments and provide visualizations to elucidate the underlying mechanisms and workflows.

Impact of Linker Length on PROTAC Efficacy: Quantitative Data

The optimal linker length is highly dependent on the specific POI and E3 ligase pair. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a non-productive ternary complex geometry, leading to inefficient ubiquitination.[1] The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the critical impact of linker length on degradation potency (DC50) and maximal degradation (Dmax).

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Varying Linker Lengths [2]

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC 1PEG9>1000<20
PROTAC 2PEG12~500~60
PROTAC 3 PEG 16 ~100 >90
PROTAC 4PEG19~400~70
PROTAC 5PEG21>1000<50

Data synthesized from studies investigating ERα degradation in breast cancer cell lines.

Table 2: Comparative Efficacy of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Varying Linker Lengths

PROTACLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1-PROTAC 1PEG/Alkyl<12No degradation0
TBK1-PROTAC 2 PEG/Alkyl 21 3 96
TBK1-PROTAC 3PEG/Alkyl2929276

Data from a study systematically evaluating linker length for TBK1 degradation.

Table 3: Comparative Efficacy of BRD4-Targeting PROTACs with Varying Linker Lengths [3]

PROTACLinker TypeLinker Length (PEG units)DC50 (nM)Dmax (%)
BRD4-PROTAC 1PEG2>1000<10
BRD4-PROTAC 2PEG318~90
BRD4-PROTAC 3 PEG 4 4.7 >95
BRD4-PROTAC 4PEG525~85

Data from studies on BRD4 degradation in leukemia cell lines.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy. Below are methodologies for key assays.

Western Blot for Quantifying Protein Degradation (DC50 and Dmax Determination)

This is a fundamental technique to measure the amount of target protein remaining in cells after PROTAC treatment.[4]

1. Cell Culture and Treatment:

  • Plate cells (e.g., MCF7 for ERα, HEK293T for TBK1, or MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC compounds in complete cell culture medium. A vehicle control (e.g., DMSO) at the same final concentration should be included.

  • Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTACs.

  • Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2.

2. Cell Lysis:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

6. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

7. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay measures the proximity between the target protein and the E3 ligase, indicating the formation of the ternary complex.

1. Cell Preparation:

  • Co-transfect cells (e.g., HEK293) with expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor).

  • Seed the transfected cells into a 96-well plate.

2. Ligand Labeling:

  • Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

3. PROTAC Treatment:

  • Prepare a serial dilution of the PROTAC compound.

  • Add the PROTAC dilutions to the cells.

4. Signal Detection:

  • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Immediately measure the donor emission (at 460 nm) and acceptor emission (at >610 nm) using a luminometer capable of filtered luminescence measurements.

5. Data Analysis:

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

  • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Visualizing the Process: Signaling Pathways and Workflows

Diagrams are powerful tools for understanding the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_interpretation Interpretation & Optimization Design Design PROTACs with Varying Linker Lengths Synthesis Chemical Synthesis Design->Synthesis Cell_Culture Cell Culture Synthesis->Cell_Culture PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis NanoBRET NanoBRET Assay (Ternary Complex Formation) PROTAC_Treatment->NanoBRET Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Western_Blot Western Blot Protein_Quant->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis NanoBRET->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for Evaluating PROTAC Efficacy.

References

Discrete vs. Polydisperse PEG Linkers: A Performance Comparison for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker in bioconjugates such as antibody-drug conjugates (ADCs) is a critical determinant of therapeutic efficacy and safety. Polyethylene glycol (PEG) linkers are widely employed to improve the physicochemical properties of these complex biologics. This guide provides an objective comparison of the performance of discrete (monodisperse) and polydisperse PEG linkers, supported by experimental data, to inform the selection of the optimal linker strategy.

The fundamental difference between discrete and polydisperse PEG linkers lies in their molecular weight distribution. Discrete PEGs are single molecular entities with a precise, defined number of ethylene glycol units, resulting in a uniform molecular weight.[1][2] In contrast, polydisperse PEGs are a heterogeneous mixture of polymers with a range of chain lengths, characterized by an average molecular weight.[2][3] This inherent difference in homogeneity has profound implications for the performance of the final bioconjugate.

Key Performance Parameter Comparison

The decision to use a discrete or polydisperse PEG linker impacts several key performance attributes of a bioconjugate, from its physicochemical properties to its in vivo behavior.

Homogeneity and Reproducibility

The use of discrete PEG linkers results in a more homogeneous final product with a consistent drug-to-antibody ratio (DAR).[4] This uniformity simplifies characterization, improves batch-to-batch reproducibility, and reduces the risks associated with product heterogeneity.[1] Polydisperse PEG linkers, due to their mixed composition, lead to a heterogeneous mixture of conjugates, complicating analytical characterization and potentially impacting consistent clinical performance.[3]

Physicochemical Properties

The hydrophilicity of PEG linkers, whether discrete or polydisperse, can enhance the solubility of bioconjugates, particularly those with hydrophobic payloads, thereby reducing aggregation.[4][5] However, the uniform nature of discrete PEGs provides more predictable and consistent improvements in solubility and stability.

A direct comparison of gold nanoparticles (AuNPs) coated with monodisperse (PEG36 and PEG45) and polydisperse (PEG2k) PEGs demonstrated that the polydisperse-coated nanoparticles exhibited a higher tendency for protein adsorption.[6][7][8] This is attributed to the preferential enrichment of lower molecular weight PEG fractions on the nanoparticle surface, creating a less uniform and less effective protective layer.[6][7][8]

Pharmacokinetics and Biodistribution

The pharmacokinetic (PK) profile of a bioconjugate is significantly influenced by the type of PEG linker used. The study on PEGylated gold nanoparticles revealed that those with monodisperse PEG coatings had a significantly longer blood circulation half-life compared to their polydisperse counterparts.[6][7][8] This extended circulation is a result of reduced protein adsorption and subsequent uptake by the reticuloendothelial system (RES).[7]

Furthermore, the biodistribution analysis in tumor-bearing mice showed that monodisperse PEG-AuNPs exhibited enhanced accumulation in tumor tissues.[6][7][8] At 24 hours post-injection, the tumor accumulation of monodisperse PEG-AuNPs was significantly higher than that of the polydisperse PEG-AuNPs.[7]

In Vitro and In Vivo Efficacy

While direct comparative studies on ADCs are limited, the enhanced tumor accumulation observed with monodisperse PEGylated nanoparticles suggests a potential for improved in vivo efficacy of ADCs utilizing these linkers. The reduced cytotoxicity sometimes observed with longer PEG chains can be offset by the prolonged exposure at the tumor site, potentially leading to a superior therapeutic window.[9]

Data Presentation

The following tables summarize the quantitative data from the comparative study on PEGylated gold nanoparticles, which serves as a strong indicator of the performance differences between discrete and polydisperse PEG linkers.

Table 1: Comparison of Protein Adsorption on PEGylated Gold Nanoparticles [7]

PEG TypeProtein Adsorption (Relative to Polydisperse PEG2k)
Polydisperse PEG2k 100%
Monodisperse PEG36 ~30%
Monodisperse PEG45 ~30%

Table 2: Pharmacokinetic and Biodistribution Parameters of PEGylated Gold Nanoparticles in Mice [7]

PEG TypeBlood Concentration at 24h (% Injected Dose/g)Tumor Accumulation at 24h (% Injected Dose/g)
Polydisperse PEG2k 3.9 ± 0.6Lower than monodisperse
Monodisperse PEG36 31.9 ± 3.5Significantly Higher
Monodisperse PEG45 40.3 ± 5.1Significantly Higher

Experimental Protocols

Protocol 1: Synthesis of Amine-Reactive Discrete PEG-NHS Ester

This protocol outlines the activation of a hydroxyl-terminated discrete PEG to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines on proteins.[10]

Materials:

  • Hydroxyl-terminated discrete PEG (e.g., HO-PEG12-OH)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Ice-cold diethyl ether

Procedure:

  • Dissolve the hydroxyl-terminated discrete PEG in anhydrous DCM under an inert atmosphere.

  • Add DSC (1.5 equivalents) and anhydrous pyridine (1.5 equivalents) to the PEG solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Precipitate the activated PEG-NHS ester by adding the concentrated solution dropwise to vigorously stirred, ice-cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the resulting white powder under vacuum.

Protocol 2: Antibody Conjugation with Amine-Reactive PEG Linker (Discrete or Polydisperse)

This protocol describes a general procedure for conjugating an amine-reactive PEG-NHS ester to an antibody.[11][12]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activated PEG-NHS ester (from Protocol 1 or a commercial source of polydisperse mPEG-NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare a 1-10 mg/mL solution of the antibody in PBS, pH 7.4.

  • Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Add a 20-fold molar excess of the PEG-NHS ester solution to the antibody solution. The final concentration of DMSO should be less than 10%.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the reaction by adding the quenching buffer.

  • Purify the PEGylated antibody using a desalting column to remove excess, unreacted PEG reagent.

Protocol 3: Characterization of PEGylated Antibody

A. Size Exclusion Chromatography (SEC): SEC is used to separate PEGylated conjugates based on their hydrodynamic volume, allowing for the assessment of purity and the presence of aggregates.[13]

Methodology:

  • Equilibrate an appropriate SEC column (e.g., TSKgel UP-SW2000) with a suitable mobile phase (e.g., phosphate-buffered saline).

  • Inject the purified PEGylated antibody sample.

  • Monitor the elution profile using UV detection at 280 nm.

  • Analyze the chromatogram to identify peaks corresponding to the monomeric PEGylated antibody, unreacted antibody, and any high molecular weight aggregates.

B. MALDI-TOF Mass Spectrometry: MALDI-TOF MS is used to determine the molecular weight of the PEGylated antibody and to assess the distribution of different PEGylated species (i.e., the number of PEG chains per antibody).[14][15]

Methodology:

  • Prepare a matrix solution appropriate for proteins (e.g., sinapinic acid in 50% acetonitrile/0.1% TFA).

  • Mix the PEGylated antibody sample with the matrix solution.

  • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Acquire mass spectra in the appropriate mass range using a MALDI-TOF mass spectrometer.

  • Analyze the spectra to determine the molecular weights of the different PEGylated species and their relative abundance.

Visualizations

G Structural Difference: Discrete vs. Polydisperse PEG cluster_0 Discrete PEG Linker cluster_1 Polydisperse PEG Linker d1 d2 d1->d2 d3 d2->d3 d4 d3->d4 d5 d4->d5 d6 d5->d6 d7 d6->d7 d8 d7->d8 label_d Single, defined length p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 p10 p9->p10 p11 p10->p11 p12 p13 p12->p13 p14 p13->p14 label_p Mixture of different lengths

Caption: Structural representation of discrete vs. polydisperse PEG.

G Experimental Workflow: ADC Preparation and Analysis cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis A Antibody E Antibody-Linker-Payload Conjugation A->E B PEG Linker (Discrete or Polydisperse) D Linker-Payload Synthesis B->D C Cytotoxic Payload C->D D->E F Purification (e.g., SEC) E->F G Characterization (MALDI-TOF, HIC) F->G H Final ADC G->H

References

Safety Operating Guide

Proper Disposal of HO-PEG11-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Proper disposal of laboratory chemicals is fundamental to maintaining a safe research environment and ensuring environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of HO-PEG11-OH (Undecaethylene Glycol), a common polyethylene glycol (PEG) derivative. While pure this compound is not classified as a hazardous substance, its disposal method is contingent on its purity and potential contamination with other laboratory reagents.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. Understanding these characteristics is crucial for safe handling and disposal.

PropertyValue
Chemical Name Undecaethylene Glycol
CAS Number 6809-70-7
Molecular Formula C22H46O12
Molecular Weight 502.59 g/mol
Appearance Colorless liquid or solid
Purity Typically ≥95%
Solubility Water-soluble
Hazard Classification Not a hazardous substance or mixture[1]

Experimental Protocols for Disposal

The primary "experiment" in determining the correct disposal route for this compound is a thorough evaluation of the waste stream.

Protocol 1: Waste Stream Evaluation

Objective: To determine if the this compound waste is contaminated with hazardous substances.

Materials:

  • Waste container with this compound.

  • Knowledge of all processes that contributed to the waste stream.

  • Safety Data Sheets (SDS) for all potential contaminants.

Procedure:

  • Identify all substances that have been in contact with or are mixed with the this compound waste.

  • Consult the SDS for each of these identified substances.

  • Determine if any of the added substances are classified as hazardous (e.g., flammable, corrosive, reactive, toxic).

  • If any component of the waste mixture is hazardous, the entire mixture must be managed as hazardous waste .

  • If the this compound is uncontaminated or only mixed with other non-hazardous materials, it can be disposed of as non-hazardous waste .

Step-by-Step Disposal Procedures

Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound.

Step 1: Consult the Safety Data Sheet (SDS) Before initiating any disposal process, it is imperative to locate and carefully review the SDS for your specific this compound product. The SDS will provide the most accurate and definitive information on hazards, handling, and disposal.

Step 2: Evaluate for Contamination Following Protocol 1, ascertain whether the this compound waste is mixed with any hazardous materials. This is the most critical step in determining the disposal pathway.

Step 3: Follow Institutional and Local Guidelines Your institution's Environmental Health and Safety (EHS) department provides specific protocols for chemical waste disposal. Always adhere to these established procedures. Local regulations may also have specific requirements for chemical waste.

Step 4: Disposal of Uncontaminated this compound If, and only if, the this compound is determined to be non-hazardous and uncontaminated, and with approval from your institution's EHS department, the following general guidelines may apply:

  • Liquid Waste: Non-hazardous, water-soluble liquid waste may be permissible for drain disposal with copious amounts of water. However, many institutions prohibit the drain disposal of any laboratory chemicals.

  • Solid Waste: Uncontaminated, solid non-hazardous chemical waste can often be disposed of in the regular trash. Ensure that the container is clearly labeled as "non-hazardous" and that all previous chemical labels are defaced.

Step 5: Disposal of Contaminated this compound If the this compound is mixed with any hazardous material, it must be disposed of as hazardous waste.

  • Packaging: Place the contaminated waste in a chemically compatible, sealed, and properly labeled container.

  • Labeling: The hazardous waste label should include the chemical name and concentration of all components of the mixture.

  • Storage: Store the container in a designated hazardous waste accumulation area.

  • Collection: Arrange for pickup by your institution's hazardous waste management service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_non_hazardous cluster_hazardous start Start: this compound Waste sds Consult Safety Data Sheet (SDS) start->sds eval Evaluate for Contamination (Protocol 1) sds->eval is_hazardous Is the waste contaminated with hazardous material? eval->is_hazardous non_hazardous Non-Hazardous Waste Path is_hazardous->non_hazardous No hazardous Hazardous Waste Path is_hazardous->hazardous Yes institutional_approval Obtain Institutional (EHS) Approval for Disposal non_hazardous->institutional_approval package_hazardous Package and Label as Hazardous Waste hazardous->package_hazardous drain_disposal Drain Disposal (with copious water, if permitted) institutional_approval->drain_disposal Approved for Liquid trash_disposal Solid Waste Trash Disposal (properly contained and labeled) institutional_approval->trash_disposal Approved for Solid end End: Proper Disposal drain_disposal->end trash_disposal->end store_hazardous Store in Designated Hazardous Waste Area package_hazardous->store_hazardous ehs_pickup Arrange for EHS Hazardous Waste Pickup store_hazardous->ehs_pickup ehs_pickup->end

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling HO-PEG11-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling HO-PEG11-OH. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GlassesMust be equipped with side shields to protect against splashes.[1]
Hand Protection Chemically Resistant GlovesNitrile, neoprene, or butyl rubber gloves are suitable.[2] Always inspect gloves for integrity before use and change them immediately if signs of wear or damage appear.[1]
Body Protection Laboratory CoatA standard cotton lab coat is recommended for general use to protect against minor spills.[1]
Chemical SuitIn situations with a high risk of skin exposure, a chemical-resistant suit may be necessary.[1]
Footwear Closed-toe ShoesShoes that cover the entire foot are mandatory to protect against spills.[1]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If ventilation is insufficient or if aerosols are generated, a suitable respiratory protection mask should be worn.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

  • Preparation :

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm that all necessary PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) for polyethylene glycol (PEG) compounds.[3][4][5][6][7]

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • Handle the compound in a well-ventilated area, such as a chemical fume hood, especially if heating or creating aerosols.

    • Avoid direct contact with skin and eyes.[1] In case of contact, flush the affected area with copious amounts of water.[4][6]

    • Avoid inhalation of any dust or vapors.[4]

    • Practice good personal hygiene. Wash hands thoroughly after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Spill Cleanup :

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite).

    • Collect the absorbed material into a suitable, labeled container for disposal.[3][8]

    • Clean the spill area with soap and water.

    • For large spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Polyethylene glycol is generally considered biodegradable and not hazardous waste.[9] However, all chemical waste must be disposed of responsibly and in accordance with local, state, and federal regulations.

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated consumables, into a clearly labeled, sealed container.[10]

    • Do not mix with other waste streams unless explicitly permitted.[10]

  • Disposal Method :

    • Dispose of the waste through a licensed hazardous-waste disposal contractor.[1][9]

    • Do not pour down the drain or dispose of in regular trash.[9][10] Improper disposal can negatively impact wastewater treatment processes.[9]

  • Empty Containers :

    • Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

Safe Handling Workflow

prep 1. Preparation - Review SDS - Don PPE - Prepare Workspace handle 2. Handling - Use in Ventilated Area - Avoid Contact/Inhalation prep->handle Proceed spill Spill Occurs handle->spill Accident use_complete 3. Use Complete handle->use_complete Normal Operation cleanup Spill Cleanup - Absorb & Collect - Clean Area spill->cleanup Contain & Clean cleanup->handle Resume Work decon 4. Decontamination - Clean Workspace - Remove PPE use_complete->decon Final Steps waste 5. Waste Disposal - Collect & Label Waste - Arrange Licensed Disposal decon->waste Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HO-PEG11-OH
Reactant of Route 2
Reactant of Route 2
HO-PEG11-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。